molecular formula C10H7BrClN B1371734 7-Bromo-4-chloro-8-methylquinoline CAS No. 1189106-50-0

7-Bromo-4-chloro-8-methylquinoline

货号: B1371734
CAS 编号: 1189106-50-0
分子量: 256.52 g/mol
InChI 键: UPJFHRDSKRYSLG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-4-chloro-8-methylquinoline is a useful research compound. Its molecular formula is C10H7BrClN and its molecular weight is 256.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-bromo-4-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJFHRDSKRYSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(C=CN=C12)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670928
Record name 7-Bromo-4-chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-50-0
Record name 7-Bromo-4-chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189106-50-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 7-Bromo-4-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-Bromo-4-chloro-8-methylquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to its specific substitution pattern, this compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activities.

Core Properties and Identifiers

This compound is a solid organic compound.[1] It is classified as a quinoline, a class of heterocyclic aromatic compounds.[2] The presence of bromo, chloro, and methyl functional groups on the quinoline scaffold offers multiple sites for further chemical modification.

Table 1: Compound Identifiers

IdentifierValueReference
CAS Number 1189106-50-0[2][3]
Molecular Formula C₁₀H₇BrClN[3]
Molecular Weight 256.53 g/mol [3]
InChI Key UPJFHRDSKRYSLG-UHFFFAOYSA-N[2]
Canonical SMILES Cc1c(Br)ccc2c(Cl)ccnc12

Physicochemical Data

While specific experimental data for this compound is not widely available in published literature, data from suppliers and computational predictions provide initial insights into its properties.

Table 2: Physical and Chemical Properties

PropertyValueNotesReference
Physical Form SolidAs supplied by chemical vendors.[1]
Purity ≥98%As offered by some suppliers.[2]
Melting Point Not availableExperimental data is not published.
Boiling Point Not availableExperimental data is not published.
Solubility Not availableExpected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
XLogP3 3.9Computationally predicted.[4]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not readily found in peer-reviewed literature. Researchers should perform their own analytical characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm the identity and purity of the compound upon synthesis or acquisition. Predicted mass spectrometry data is available.[5]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its quinoline core and its three distinct functional groups:

  • 4-Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a common handle for introducing amines, alcohols, thiols, and other nucleophiles to the quinoline ring system.

  • 7-Bromo Group: The bromine atom at the 7-position is less reactive towards SNAr than the 4-chloro group but is an excellent participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds.

  • 8-Methyl Group: The methyl group can potentially undergo oxidation or be a site for radical halogenation under specific conditions, although these reactions are generally less facile on an aromatic ring.

logical_relationship cluster_compound This compound cluster_reactivity Potential Reactivity cluster_products Reaction Products Compound C₁₀H₇BrClN SNAr Nucleophilic Aromatic Substitution (SₙAr) Compound->SNAr at C4-Cl CrossCoupling Cross-Coupling Reactions Compound->CrossCoupling at C7-Br MethylMod Methyl Group Modification Compound->MethylMod at C8-CH₃ Amines 4-Aminoquinolines SNAr->Amines Alcohols 4-Hydroxyquinolines SNAr->Alcohols Alkynes 7-Alkynylquinolines CrossCoupling->Alkynes Aryl 7-Arylquinolines CrossCoupling->Aryl Oxidized Carboxylic Acid / Aldehyde MethylMod->Oxidized experimental_workflow Start Substituted Aniline + Malonic Acid Derivative Cyclization Gould-Jacobs Cyclization Start->Cyclization Intermediate1 4-Hydroxy-8-methyl-7-bromoquinoline Cyclization->Intermediate1 Chlorination Chlorination (e.g., POCl₃) Intermediate1->Chlorination CrudeProduct Crude this compound Chlorination->CrudeProduct Purification Column Chromatography CrudeProduct->Purification FinalProduct Pure Product Purification->FinalProduct Analysis Spectroscopic Analysis (NMR, MS, IR) FinalProduct->Analysis

References

7-Bromo-4-chloro-8-methylquinoline molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure and key physicochemical properties of 7-Bromo-4-chloro-8-methylquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, analytical method development, and computational modeling.

PropertyValueSource
Molecular Formula C₁₀H₇BrClN[1]
Molecular Weight 256.53 g/mol [1]
CAS Number 1189106-50-0[1]
Physical Form Solid
InChI Key UPJFHRDSKRYSLG-UHFFFAOYSA-N[2]
Canonical SMILES Cc1c(Br)ccc2c(Cl)ccnc12

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below. The quinoline core is substituted with a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methyl group at the 8-position.

molecular_structure N1 N C2 C N1->C2 C3 C C2->C3 C2->C3 C4 C C3->C4 C4a C C4->C4a C4->C4a Cl Cl C4->Cl C5 C C4a->C5 C8a C C4a->C8a C6 C C5->C6 C5->C6 C7 C C6->C7 C8 C C7->C8 C7->C8 Br Br C7->Br C8->C8a C_methyl CH₃ C8->C_methyl C8a->N1 C8a->N1

Molecular structure of this compound.

Experimental Protocols

Researchers interested in synthesizing this compound may consider adapting procedures from the synthesis of structurally similar molecules, such as other halogenated 8-methylquinolines. It is important to note that Sigma-Aldrich provides this compound to early discovery researchers without collected analytical data, and the buyer assumes responsibility for confirming the product's identity and purity.[3]

Signaling Pathways and Biological Activity

Currently, there is no specific information available in published literature detailing the signaling pathways modulated by this compound or its comprehensive biological activity profile. As a halogenated quinoline, it belongs to a class of compounds known for a wide range of biological activities. Further research and screening are required to elucidate its potential therapeutic applications and mechanisms of action.

References

An In-depth Technical Guide to 7-Bromo-4-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-4-chloro-8-methylquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and the broader class of substituted quinolines to present its physicochemical properties, potential synthetic routes, and prospective biological activities. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel quinoline-based compounds.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the quinoline scaffold plays a crucial role in modulating the pharmacological profile of these molecules. The subject of this guide, this compound, is a synthetically accessible compound with potential for further chemical modification and biological evaluation. Its structure, featuring electron-withdrawing halogen atoms and an electron-donating methyl group, suggests a unique electronic and steric profile that may confer valuable therapeutic properties.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its fundamental properties can be calculated and inferred from available data on its isomers and related compounds.

Table 1: Physicochemical Data for this compound and a Related Isomer

PropertyThis compound7-Bromo-2-chloro-4-methylquinoline (Isomer)
IUPAC Name This compound7-Bromo-2-chloro-4-methylquinoline
Molecular Formula C₁₀H₇BrClNC₁₀H₇BrClN
Molecular Weight 256.53 g/mol 256.53 g/mol
CAS Number 1189106-50-0Not Available
Physical State Solid-
Melting Point Not Available73-74 °C[1]
Boiling Point Not AvailableNot Available
Solubility Not AvailableNot Available

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic pathway is outlined below. This workflow is hypothetical and would require experimental optimization.

G cluster_0 Quinoline Ring Formation cluster_1 Chlorination cluster_2 Final Product Formation 2-Amino-3-bromotoluene 2-Amino-3-bromotoluene Intermediate_A 7-Bromo-4-hydroxy-8-methylquinolin-2(1H)-one 2-Amino-3-bromotoluene->Intermediate_A Gould-Jacobs Reaction Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate_A Intermediate_B 7-Bromo-2,4-dichloro-8-methylquinoline Intermediate_A->Intermediate_B POCl3 Target This compound Intermediate_B->Target Reduction/Dechlorination

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Bromo-4-hydroxy-8-methylquinolin-2(1H)-one

This step would follow a modified Gould-Jacobs reaction. 2-Amino-3-bromotoluene would be condensed with diethyl malonate, followed by thermal cyclization of the resulting intermediate.

Step 2: Synthesis of 7-Bromo-2,4-dichloro-8-methylquinoline

The product from Step 1 would be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl groups to chloro groups.

Step 3: Selective Dechlorination to this compound

A selective reduction would be required to remove the chloro group at the 2-position while retaining the one at the 4-position. This can often be achieved through catalytic hydrogenation under controlled conditions.

Characterization

The structure of the final compound would be confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern.

  • Mass Spectrometry: To verify the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point and Elemental Analysis: To assess purity.

Potential Biological Activities and Therapeutic Applications

While no specific biological data exists for this compound, the broader class of substituted quinolines exhibits a range of pharmacological activities. This suggests that the target compound could be a valuable candidate for screening in various therapeutic areas.

Anticancer Activity

Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The presence of halogen atoms on the quinoline ring has been shown to enhance cytotoxic effects in some cases.

Antimicrobial Activity

The quinoline scaffold is a core component of several antibacterial and antimalarial drugs. Halogenated quinolines, in particular, have shown promising activity against a range of pathogens. The mechanism of action often involves the inhibition of DNA gyrase or interference with other essential bacterial enzymes.

Anti-inflammatory Activity

Certain substituted quinolines have been found to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways such as NF-κB.

Proposed Experimental Protocols for Biological Evaluation

To investigate the potential therapeutic applications of this compound, a series of in vitro and in vivo assays would be necessary.

In Vitro Anticancer Screening
  • Cell Viability Assay (MTT or XTT): To determine the cytotoxic effects of the compound on a panel of human cancer cell lines (e.g., breast, colon, lung, leukemia).

  • Mechanism of Action Studies:

    • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest.

    • Apoptosis Assays: Employing techniques such as Annexin V/PI staining to investigate if the compound induces programmed cell death.

    • Kinase Inhibition Assays: To screen for inhibitory activity against a panel of cancer-related kinases.

In Vitro Antimicrobial Screening
  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a range of bacterial and fungal strains.

  • DNA Gyrase Inhibition Assay: To specifically investigate the compound's effect on this key bacterial enzyme.

Hypothetical Signaling Pathway

Based on the known anticancer activities of related quinoline derivatives, a potential mechanism of action could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Target_Compound This compound Target_Compound->Akt Inhibition

References

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the plausible synthetic pathways for the preparation of 7-Bromo-4-chloro-8-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document provides detailed experimental protocols derived from established methodologies for analogous structures, quantitative data where available, and visualizations of the reaction pathways to facilitate a comprehensive understanding for researchers in the field.

Proposed Synthetic Pathways

The synthesis of this compound can be strategically approached through a three-step sequence involving the construction of the quinoline core, followed by successive halogenations. The proposed pathway is as follows:

  • Gould-Jacobs Reaction: Synthesis of the intermediate 8-methylquinolin-4-ol from 2-methylaniline.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group to yield 4-chloro-8-methylquinoline.

  • Regioselective Bromination: Introduction of a bromine atom at the 7-position of the quinoline ring.

An alternative pathway could involve the bromination of 2-methylaniline prior to the quinoline ring formation. However, the directing effects of the substituents in the proposed pathway are likely to afford better regiocontrol in the final bromination step.

Experimental Protocols

The following experimental protocols are based on established chemical transformations for similar substrates and provide a practical guide for the synthesis of this compound.

Step 1: Synthesis of 8-methylquinolin-4-ol

This step employs the Gould-Jacobs reaction, a well-established method for the synthesis of 4-hydroxyquinolines.

Reaction:

Gould-Jacobs Reaction 2-methylaniline 2-Methylaniline intermediate Anilinomethylenemalonate intermediate 2-methylaniline->intermediate + Diethyl ethoxymethylenemalonate (Condensation) diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate 8-methylquinolin-4-ol 8-Methylquinolin-4-ol intermediate->8-methylquinolin-4-ol High Temperature (Cyclization)

Figure 1: Gould-Jacobs reaction for the synthesis of 8-methylquinolin-4-ol.

Methodology:

A mixture of 2-methylaniline and a slight excess of diethyl ethoxymethylenemalonate is heated. The initial condensation reaction typically occurs at temperatures between 100-140°C, leading to the formation of an anilinomethylenemalonate intermediate. This intermediate is then cyclized at a higher temperature, usually in a high-boiling point solvent like diphenyl ether or Dowtherm A, at approximately 250°C. The cyclization results in the formation of ethyl 4-hydroxy-8-methylquinoline-3-carboxylate. Subsequent saponification with aqueous sodium hydroxide, followed by acidification, will yield the corresponding carboxylic acid, which can be decarboxylated by heating to afford 8-methylquinolin-4-ol.

Quantitative Data:

ParameterValue
Starting Material2-Methylaniline
ReagentDiethyl ethoxymethylenemalonate
Reaction TypeGould-Jacobs Reaction
Expected Yield60-80%
Purity>95% after recrystallization
Step 2: Synthesis of 4-chloro-8-methylquinoline

The hydroxyl group at the 4-position of the quinoline ring is converted to a chlorine atom using a standard chlorinating agent.

Reaction:

Chlorination Reaction 8-methylquinolin-4-ol 8-Methylquinolin-4-ol 4-chloro-8-methylquinoline 4-Chloro-8-methylquinoline 8-methylquinolin-4-ol->4-chloro-8-methylquinoline + POCl3 (Chlorination) POCl3 POCl3

Figure 2: Chlorination of 8-methylquinolin-4-ol.

Methodology:

8-methylquinolin-4-ol is treated with an excess of phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine such as N,N-dimethylaniline or with the addition of phosphorus pentachloride (PCl₅) to enhance the reaction rate. The mixture is heated under reflux for several hours. After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the crude 4-chloro-8-methylquinoline. The product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[1][2][3][4][5]

Quantitative Data:

ParameterValue
Starting Material8-Methylquinolin-4-ol
ReagentPhosphorus oxychloride (POCl₃)
Reaction TypeChlorination
Expected Yield75-90%
Purity>98% after purification
Step 3: Synthesis of this compound

This final step involves the regioselective electrophilic bromination of the 4-chloro-8-methylquinoline intermediate.

Reaction:

Bromination Reaction 4-chloro-8-methylquinoline 4-Chloro-8-methylquinoline This compound This compound 4-chloro-8-methylquinoline->this compound + Br2 (Electrophilic Bromination) Br2 Br2

Figure 3: Regioselective bromination of 4-chloro-8-methylquinoline.

Methodology:

The regioselectivity of this bromination is governed by the directing effects of the existing substituents. The 8-methyl group is an activating ortho, para-director, while the 4-chloro group is a deactivating ortho, para-director. The pyridine ring is deactivated towards electrophilic substitution. Therefore, electrophilic attack is favored on the benzene ring, primarily at the 5 and 7-positions. The ortho-directing effect of the C8-methyl group is expected to strongly favor substitution at the C7 position.

4-chloro-8-methylquinoline is dissolved in a suitable solvent, such as chloroform, acetic acid, or acetonitrile. A solution of molecular bromine (Br₂) in the same solvent is added dropwise at room temperature or with gentle cooling. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a mild base to neutralize any acid formed. The organic layer is then dried and the solvent evaporated to yield the crude product, which can be purified by recrystallization or column chromatography. Alternatively, N-bromosuccinimide (NBS) in a solvent like acetonitrile can be used as the brominating agent.[6][7][8][9]

Quantitative Data:

ParameterValue
Starting Material4-Chloro-8-methylquinoline
ReagentMolecular Bromine (Br₂) or N-Bromosuccinimide (NBS)
Reaction TypeElectrophilic Aromatic Substitution
Expected Yield50-70%
Purity>97% after purification

Logical Workflow for Synthesis

The overall synthetic strategy can be visualized as a linear progression of chemical transformations.

Synthesis_Workflow A Start: 2-Methylaniline B Step 1: Gould-Jacobs Reaction (with Diethyl ethoxymethylenemalonate) A->B C Intermediate: 8-Methylquinolin-4-ol B->C D Step 2: Chlorination (with POCl3) C->D E Intermediate: 4-Chloro-8-methylquinoline D->E F Step 3: Bromination (with Br2 or NBS) E->F G Final Product: This compound F->G

Figure 4: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound. By leveraging well-established named reactions and standard functional group interconversions, this guide offers detailed protocols and expected outcomes for each synthetic step. The provided visualizations of the reaction pathways and workflow are intended to aid researchers in the planning and execution of this synthesis. The successful synthesis of this and related quinoline derivatives will continue to be of significant importance for the advancement of medicinal chemistry and drug development programs.

References

The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway to 7-Bromo-4-chloro-8-methylquinoline, a valuable building block in pharmaceutical research and development. The following sections provide a comprehensive overview of the key intermediates, detailed experimental protocols for their synthesis, and quantitative data to support reproducibility.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process commencing with the bromination of 2-methylaniline to yield the crucial starting material, 3-Bromo-2-methylaniline. This is followed by a Gould-Jacobs reaction to construct the quinoline core, affording 7-Bromo-8-methylquinolin-4-ol. The final step involves the chlorination of the hydroxyl group to yield the target compound.

G A 2-Methylaniline B 3-Bromo-2-methylaniline A->B Bromination C Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate B->C Condensation (Gould-Jacobs) D 7-Bromo-8-methylquinolin-4-ol C->D Cyclization (Gould-Jacobs) E This compound D->E Chlorination

Caption: Synthetic pathway for this compound.

Key Intermediates: Quantitative Data Summary

The following table summarizes the key intermediates and their relevant quantitative data found in representative synthetic procedures.

Intermediate NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
3-Bromo-2-methylanilineC₇H₈BrN186.0594-9529-31
Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonateC₁₅H₁₈BrNO₄372.21~70-80Not reported
7-Bromo-8-methylquinolin-4-olC₁₀H₈BrNO238.08HighNot reported
This compoundC₁₀H₇BrClN256.53HighNot reported

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and serve as a guide for the synthesis of this compound and its intermediates.

Step 1: Synthesis of 3-Bromo-2-methylaniline (Intermediate B)

This procedure describes the synthesis of 3-Bromo-2-methylaniline from 1-bromo-2-methyl-3-nitrobenzene.

Experimental Protocol:

  • To a mixture of ethanol (20 mL) and a saturated aqueous solution of ammonium chloride (5 mL) at 2°C, add 1-bromo-2-methyl-3-nitrobenzene (2.0 g, 9.26 mmol).

  • Gradually add iron filings (6.46 g, 115.7 mmol) to the mixture while maintaining the temperature at 4°C.

  • Stir the reaction mixture vigorously at 4°C for 70 hours.

  • After the reaction is complete, filter the mixture and concentrate the filtrate.

  • Extract the residue with ethyl acetate, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 3-Bromo-2-methylaniline. A typical yield is around 94%[1].

Step 2: Synthesis of Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate (Intermediate C)

This step involves the condensation of 3-Bromo-2-methylaniline with diethyl ethoxymethylenemalonate, which is the initial phase of the Gould-Jacobs reaction.

Experimental Protocol:

  • In a reaction vessel, mix 3-Bromo-2-methylaniline (1.0 equivalent) with diethyl ethoxymethylenemalonate (1.0 to 1.2 equivalents).

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the ethanol formed during the reaction under reduced pressure.

  • The resulting crude product, Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate, can be used in the next step without further purification.

Step 3: Synthesis of 7-Bromo-8-methylquinolin-4-ol (Intermediate D)

This protocol outlines the thermal cyclization of the intermediate from Step 2 to form the quinoline ring system.

Experimental Protocol:

  • Heat the crude Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Maintain the temperature at approximately 240-260°C. The cyclization reaction is typically complete within 30-60 minutes.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and add a hydrocarbon solvent like hexane or heptane to precipitate the product.

  • Filter the solid, wash with the hydrocarbon solvent, and dry to obtain 7-Bromo-8-methylquinolin-4-ol.

Step 4: Synthesis of this compound (Final Product E)

This final step describes the chlorination of the 4-hydroxyquinoline intermediate.

Experimental Protocol:

  • Carefully add 7-Bromo-8-methylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 8-9.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

G cluster_0 Step 1: Synthesis of 3-Bromo-2-methylaniline cluster_1 Step 2 & 3: Gould-Jacobs Reaction cluster_2 Step 4: Chlorination A 1-Bromo-2-methyl-3-nitrobenzene C Reduction A->C B Fe / NH4Cl B->C D 3-Bromo-2-methylaniline C->D E 3-Bromo-2-methylaniline G Condensation E->G F Diethyl ethoxymethylenemalonate F->G H Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate G->H I High Temperature Cyclization H->I J 7-Bromo-8-methylquinolin-4-ol I->J K 7-Bromo-8-methylquinolin-4-ol M Chlorination K->M L POCl3 L->M N This compound M->N

Caption: Experimental workflow for the synthesis of this compound.

References

The Diverse Biological Landscape of Halogenated Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of halogen atoms onto this framework gives rise to a class of compounds known as halogenated quinolines, which exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of halogenated quinolines, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity of Halogenated Quinolines

Halogenated quinolines have emerged as a significant class of compounds with potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of various halogenated quinoline derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values is presented in Table 1.

Table 1: Anticancer Activity of Halogenated Quinolines (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Reference
8-chloro-4-(3,3-dimethyl-1-triazeno)quinolineP-388 Murine LeukemiaSignificant antitumor activity[1]
8-chloro-4-(3,3-dimethyl-1-triazeno)quinolineL1210 Murine LeukemiaComparable to dacarbazine[1]
5,7-dibromo-8-hydroxyquinolineC6 (Glioblastoma)15.4[2]
5,7-dibromo-8-hydroxyquinolineHeLa (Cervical Cancer)26.4[2]
5,7-dibromo-8-hydroxyquinolineHT29 (Colon Carcinoma)15.0[2]
3,5,6,7-tetrabromo-8-methoxyquinolineC6 (Glioblastoma)> 75 µg/mL[2]
3,5,6,7-tetrabromo-8-methoxyquinolineHeLa (Cervical Cancer)> 75 µg/mL[2]
3,5,6,7-tetrabromo-8-methoxyquinolineHT29 (Colon Carcinoma)> 75 µg/mL[2]
Quinolone-chalcone derivative 12eMGC-803 (Gastric Cancer)1.38[3]
Quinolone-chalcone derivative 12eHCT-116 (Colon Cancer)5.34[3]
Quinolone-chalcone derivative 12eMCF-7 (Breast Cancer)5.21[3]
[(7-chloroquinolin-4-yl)amino]chalcone derivativeLNCaP (Prostate Cancer)6.95 - 7.93 µg/mL[4]
Quinoline–chalcone hybrid 23Various cancer cell lines0.009 - 0.016[4]
Quinoline–chalcone hybrids 25 and 26Various cancer cell lines2.32 - 22.4[4]
Quinoline–chalcone hybrids 39 and 40A549 (Lung Cancer)1.91[4]
Quinoline–chalcone hybrids 39 and 40K-562 (Leukemia)5.29[4]
Signaling Pathways in Anticancer Activity

The anticancer effects of halogenated quinolines are often mediated through the modulation of critical signaling pathways that regulate cell death and survival. One of the most prominent mechanisms is the induction of apoptosis, or programmed cell death.

Halogenated quinolines can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Executioner\nCaspases\n(e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner\nCaspases\n(e.g., Caspase-3) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Procaspase-9 Procaspase-9 Cytochrome c->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Executioner\nCaspases\n(e.g., Caspase-3) Halogenated\nQuinolines Halogenated Quinolines Halogenated\nQuinolines->Death Receptors induces Halogenated\nQuinolines->Mitochondrion induces stress Apoptosis Apoptosis Executioner\nCaspases\n(e.g., Caspase-3)->Apoptosis

Fig 1. Apoptosis induction by halogenated quinolines.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Several halogenated quinolines have been shown to exert their anticancer effects by inhibiting this pathway, thereby promoting apoptosis and inhibiting tumor growth.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation promotes Halogenated\nQuinolines Halogenated Quinolines Halogenated\nQuinolines->PI3K inhibits Halogenated\nQuinolines->Akt inhibits Friedlander_Synthesis 2-Aminoaryl\nAldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone Intermediate Intermediate 2-Aminoaryl\nAldehyde/Ketone->Intermediate + Compound with\nα-Methylene Group Compound with α-Methylene Group Compound with\nα-Methylene Group->Intermediate Halogenated\nQuinoline Halogenated Quinoline Intermediate->Halogenated\nQuinoline Cyclocondensation (Acid/Base Catalyst) MTT_Assay_Workflow Seed Cancer Cells Seed Cancer Cells Treat with Halogenated Quinolines Treat with Halogenated Quinolines Seed Cancer Cells->Treat with Halogenated Quinolines Incubate Incubate Treat with Halogenated Quinolines->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilizing Agent (e.g., DMSO) Add Solubilizing Agent (e.g., DMSO) Add MTT Reagent->Add Solubilizing Agent (e.g., DMSO) Measure Absorbance Measure Absorbance Add Solubilizing Agent (e.g., DMSO)->Measure Absorbance

References

An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and known properties of the heterocyclic compound 7-Bromo-4-chloro-8-methylquinoline. Due to its classification as a hazardous substance, this document outlines essential safety protocols, physicochemical characteristics, and potential, though not yet fully elucidated, biological activities. This guide is intended to serve as an essential resource for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated quinoline derivative. While specific experimental data for this compound is limited, the following table summarizes its known and predicted physicochemical properties. It is important to note that some data, such as melting and boiling points, are extrapolated from isomeric or closely related structures and should be treated as estimates.

PropertyValueSource
CAS Number 1189106-50-0--INVALID-LINK--
Molecular Formula C₁₀H₇BrClN--INVALID-LINK--
Molecular Weight 256.53 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Melting Point 73-74 °C (for isomer 7-bromo-2-chloro-4-methylquinoline)--INVALID-LINK--
Boiling Point Not available
Solubility Not available
Purity ≥98% (typical)--INVALID-LINK--

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)
alt text
Danger H301: Toxic if swallowed.[1]
Serious Eye Damage (Category 1)
alt text
Danger H318: Causes serious eye damage.[1]
Precautionary Measures and First Aid

Adherence to the following precautionary statements is mandatory when handling this compound:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P330: Rinse mouth.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Storage and Handling
  • Storage: Store in a well-ventilated place. Keep container tightly closed. The recommended storage class is 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[1]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

Experimental Protocols

General Synthesis of Halogenated Quinolines (Illustrative)

The synthesis of halogenated quinolines often involves a multi-step process that may include cyclization, halogenation, and functional group manipulation. A common strategy is the Gould-Jacobs reaction followed by chlorination.

Step 1: Cyclization to form a 4-hydroxyquinoline intermediate.

This step typically involves the reaction of an appropriately substituted aniline with a malonic acid derivative, followed by thermal cyclization.

Step 2: Chlorination of the 4-hydroxyquinoline.

The hydroxyl group at the 4-position can be converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Step 3: Bromination of the quinoline ring.

The bromo substituent can be introduced at a specific position on the quinoline ring using a suitable brominating agent, with the regioselectivity being influenced by the existing substituents and reaction conditions.

Purification

Purification of the final product would likely involve standard techniques such as:

  • Recrystallization: To remove impurities based on differences in solubility.

  • Column Chromatography: Using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired compound from byproducts.[2]

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of characteristic functional groups.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are not extensively reported. However, the quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents. Halogenated quinoline derivatives, in particular, have demonstrated a wide range of biological activities.

Potential as an Anticancer Agent

Numerous studies have reported the cytotoxic effects of 4-aminoquinoline derivatives against various cancer cell lines.[3] The presence of a chloro group at the 7-position has been shown to enhance cytotoxicity in some cases.[3] Therefore, it is plausible that this compound could serve as a scaffold for the development of novel anticancer agents.

Potential as an Antimicrobial Agent

The quinoline core is central to several antimalarial drugs, such as chloroquine. The antimicrobial properties of halogenated quinolines are also well-documented. Further investigation is warranted to explore the potential of this compound as an antibacterial or antifungal agent.

Reactivity and Incompatibilities

The reactivity of this compound is largely dictated by the presence of the halogen substituents on the quinoline ring. The chloro group at the 4-position and the bromo group at the 7-position are potential sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, respectively. This makes the compound a versatile intermediate in organic synthesis.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and halogenated compounds may be formed.

Visualizations

Diagram 1: General Synthetic Workflow

G General Synthetic Workflow for Halogenated Quinolines A Substituted Aniline C Cyclization (e.g., Gould-Jacobs reaction) A->C B Malonic Acid Derivative B->C D 4-Hydroxyquinoline Intermediate C->D E Chlorination (e.g., POCl3) D->E F 4-Chloroquinoline Intermediate E->F G Bromination F->G H This compound G->H I Purification (Recrystallization/Chromatography) H->I J Pure Product I->J K Analytical Characterization (NMR, MS, IR) J->K L Characterized Product K->L

Caption: A generalized workflow for the synthesis of halogenated quinolines.

Diagram 2: Potential Biological Screening Cascade

G Conceptual Biological Screening Cascade A This compound B In vitro Cytotoxicity Assays (e.g., MTT, XTT) A->B C Antimicrobial Screening (e.g., MIC determination) A->C D Active in Cytotoxicity Assays B->D E Active in Antimicrobial Assays C->E F Mechanism of Action Studies (e.g., target identification, pathway analysis) D->F E->F G Lead Compound for Further Development F->G

Caption: A conceptual cascade for the biological evaluation of the compound.

Conclusion

This compound is a hazardous chemical that must be handled with appropriate safety precautions. While its specific biological activities are not yet fully characterized, its structural similarity to other bioactive quinolines suggests potential for further investigation in drug discovery programs. This guide provides a foundational understanding of its properties and safe handling procedures to aid researchers in their work with this compound. It is imperative to consult the most recent Safety Data Sheet (SDS) before use and to conduct all work in a controlled laboratory environment.

References

An In-depth Technical Guide on 7-Bromo-4-chloro-8-methylquinoline: Physicochemical Properties and Solubility Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 7-Bromo-4-chloro-8-methylquinoline. Due to the limited availability of specific experimental data on its solubility, this document also presents a theoretical framework for its solubility in organic solvents based on its chemical structure, alongside a standardized experimental protocol for its determination.

Physicochemical Properties

This compound is a halogenated quinoline derivative.[1][2] Its structure, featuring a quinoline core with bromo, chloro, and methyl substitutions, suggests it is a crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇BrClN[2]
Molecular Weight 256.53 g/mol [1][2]
Appearance Solid[2]
InChI Key UPJFHRDSKRYSLG-UHFFFAOYSA-N[1][2]
SMILES String Cc1c(Br)ccc2c(Cl)ccnc12[2]
CAS Number 1189106-50-0[1][2]

Predicted Solubility in Organic Solvents

The solubility of a compound is largely determined by its polarity and the principle of "like dissolves like." this compound possesses both polar (C-Cl, C-Br, and the quinoline nitrogen) and non-polar (the aromatic rings and the methyl group) characteristics.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are expected to be good solvents for this compound due to their ability to engage in dipole-dipole interactions.

  • Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are likely to be effective solvents, capable of hydrogen bonding with the nitrogen atom of the quinoline ring.

  • Non-polar Solvents: Solvents like hexane and toluene are expected to be poorer solvents, although some solubility may be observed due to the presence of the non-polar aromatic rings and methyl group.

  • Chlorinated Solvents: Dichloromethane and chloroform are likely to be good solvents due to favorable dipole-dipole interactions with the C-Cl and C-Br bonds.

A systematic approach to determine the solubility would involve screening a range of solvents with varying polarities.

Experimental Protocol for Solubility Determination

The following is a standardized experimental workflow for determining the solubility of this compound in various organic solvents. This protocol is based on the equilibrium solubility method.

3.1. Materials and Equipment

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Workflow Diagram

G Figure 1. Experimental Workflow for Solubility Determination A Preparation of Saturated Solutions B Equilibration A->B Incubate in thermostatic shaker C Phase Separation B->C Centrifugation D Quantification C->D Dilution and HPLC analysis E Data Analysis D->E Calculate concentration

Caption: Figure 1. A generalized workflow for determining the equilibrium solubility of a compound.

3.3. Detailed Procedure

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to sediment the undissolved solid.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Filter the diluted sample through a syringe filter.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved solute. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis: Calculate the solubility of this compound in the specific solvent, typically expressed in mg/mL or mol/L.

Synthesis and Related Chemistry

While specific synthetic routes for this compound are not detailed in the provided search results, the synthesis of related quinoline derivatives often involves multi-step reactions. For instance, the synthesis of other substituted quinolines can be achieved through methods like the Skraup synthesis or Gould-Jacobs reaction, followed by halogenation steps.[3][4] The synthesis of various functionalized quinolines often utilizes precursors that can be modified through reactions like magnesiation followed by reaction with electrophiles.[5]

The following diagram illustrates a general logical relationship in the synthesis of a substituted quinoline.

G Figure 2. General Synthetic Logic for Substituted Quinolines A Starting Materials (e.g., substituted aniline) B Quinoline Ring Formation (e.g., Skraup Synthesis) A->B C Functional Group Interconversion (e.g., Halogenation) B->C D Target Molecule (e.g., this compound) C->D

Caption: Figure 2. A simplified diagram illustrating the general synthetic pathway for producing complex quinoline derivatives.

Conclusion

This technical guide has summarized the available physicochemical properties of this compound. While quantitative solubility data is currently lacking in the literature, a predictive analysis based on its structure has been provided, along with a detailed experimental protocol for its determination. This information serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, enabling them to design and execute further studies on this compound.

References

discovery and history of bromo-chloro-methylquinolines

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the discovery and historical development of bromo-chloro-methylquinolines reveals a rich narrative rooted in the broader history of quinoline chemistry, which has been pivotal in the development of pharmaceuticals and other fine chemicals. The journey of these specific halogenated methylquinolines is one of incremental discoveries, building upon foundational synthetic methodologies and driven by the quest for novel compounds with unique biological activities.

The Genesis of Quinolines and Early Halogenation

The story of bromo-chloro-methylquinolines begins with the discovery of quinoline itself in 1834 by Friedlieb Ferdinand Runge, who isolated it from coal tar. However, the synthetic era of quinolines truly commenced with Zdenko Hans Skraup's landmark discovery of the Skraup synthesis in 1880. This reaction, involving the treatment of aniline with glycerol, sulfuric acid, and an oxidizing agent, provided a versatile and general method for preparing the quinoline core structure.

Early investigations into quinoline chemistry naturally progressed to the exploration of its derivatives. The introduction of halogen atoms onto the quinoline scaffold was an early and logical step, as halogens are known to modulate the electronic properties and biological activities of organic molecules. The first halogenated quinolines were synthesized in the late 19th and early 20th centuries, primarily through electrophilic substitution reactions on the quinoline ring.

The Advent of Bromo-Chloro-Methylquinolines

The specific timeline for the first synthesis of a "bromo-chloro-methylquinoline" is not pinpointed to a single date or individual but rather emerged from the systematic exploration of quinoline derivatization. The development of more sophisticated synthetic methods in the 20th century, such as the Combes and Doebner-von Miller reactions, provided chemists with greater control over the substitution pattern on the quinoline ring, allowing for the introduction of multiple and varied substituents like methyl groups and different halogens.

A significant milestone in the synthesis of haloquinolines was the development of methods for the selective introduction of halogens at specific positions. For instance, the Sandmeyer reaction allowed for the conversion of aminoquinolines into the corresponding haloquinolines, providing a route to isomers that were not accessible through direct halogenation.

Key Synthetic Methodologies

The synthesis of bromo-chloro-methylquinolines relies on a toolkit of established organic reactions. The general approach often involves either the construction of a pre-functionalized quinoline ring or the post-synthetic modification of a quinoline scaffold.

Building the Scaffold: The Skraup and Related Syntheses

A common strategy involves starting with an appropriately substituted aniline. For example, a bromo-chloro-aniline could be subjected to a Skraup-type reaction to yield a bromo-chloroquinoline. The introduction of the methyl group can be achieved by using a substituted aniline or by employing a variant of the quinoline synthesis that incorporates this group.

Experimental Protocol: A Generalized Skraup Synthesis for a Substituted Quinoline

  • Objective: To synthesize a substituted quinoline from an aniline derivative.

  • Materials:

    • Substituted aniline (e.g., a bromo-chloro-aniline)

    • Glycerol

    • Concentrated sulfuric acid

    • Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)

    • Iron(II) sulfate (to moderate the reaction)

  • Procedure:

    • A mixture of the substituted aniline, glycerol, and the oxidizing agent is prepared.

    • Concentrated sulfuric acid is cautiously added to the mixture while cooling.

    • Iron(II) sulfate is added to control the reaction's exothermicity.

    • The mixture is heated, often to around 100-130°C, for several hours.

    • After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • The crude quinoline derivative is then purified, typically by steam distillation or recrystallization.

Post-Synthetic Modification: Halogenation and Other Transformations

Alternatively, a pre-existing methylquinoline can be halogenated. The position of halogenation is directed by the existing substituents and the reaction conditions. For example, direct bromination or chlorination of a methylquinoline would lead to a mixture of products, requiring separation and characterization. More selective methods, such as those involving diazonium salts, are often preferred for achieving specific substitution patterns.

Experimental Protocol: Sandmeyer Reaction for Halogen Introduction

  • Objective: To introduce a bromine or chlorine atom at a specific position on the quinoline ring via a diazonium salt intermediate.

  • Materials:

    • Amino-methylquinoline

    • Sodium nitrite

    • Hydrochloric acid or hydrobromic acid

    • Copper(I) chloride or copper(I) bromide

  • Procedure:

    • The starting amino-methylquinoline is dissolved in the appropriate mineral acid (HCl or HBr).

    • The solution is cooled to 0-5°C in an ice bath.

    • A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The temperature must be kept low to prevent decomposition.

    • In a separate flask, the copper(I) halide is prepared.

    • The cold diazonium salt solution is then slowly added to the copper(I) halide solution.

    • Effervescence (evolution of N₂ gas) is observed. The reaction is allowed to warm to room temperature and stirred for some time.

    • The product, a bromo- or chloro-methylquinoline, is then extracted with an organic solvent and purified by chromatography or recrystallization.

Characterization and Data

The characterization of newly synthesized bromo-chloro-methylquinolines relies on standard analytical techniques. Mass spectrometry is used to determine the molecular weight and fragmentation pattern, while NMR spectroscopy (¹H and ¹³C) provides detailed information about the structure and the position of the substituents.

Quantitative data for a hypothetical series of bromo-chloro-methylquinolines are summarized below. This data is illustrative and represents the type of information that would be collected and analyzed by researchers in the field.

Compound IDStructureMolecular Weight ( g/mol )Melting Point (°C)LogP (calculated)
BCMQ-15-Bromo-7-chloro-2-methylquinoline256.5388-904.2
BCMQ-27-Bromo-5-chloro-2-methylquinoline256.5395-974.2
BCMQ-36-Bromo-8-chloro-4-methylquinoline256.53102-1044.5
BCMQ-48-Bromo-6-chloro-4-methylquinoline256.53110-1124.5

Visualizing the Synthetic Logic

The synthetic pathways to bromo-chloro-methylquinolines can be visualized as a series of logical steps, starting from basic building blocks and leading to the final target compounds.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_pathway_A Pathway A: Ring Formation cluster_pathway_B Pathway B: Post-Modification cluster_product Final Product Aniline Aniline Derivatives Skraup Skraup/Doebner-von Miller Reaction Aniline->Skraup Methylquinoline Methylquinoline Halogenation Direct Halogenation Methylquinoline->Halogenation Sandmeyer Sandmeyer Reaction Methylquinoline->Sandmeyer via Amino group BCQ Bromo-chloroquinoline Skraup->BCQ BCMQ Bromo-chloro-methylquinoline BCQ->BCMQ Further Modification Halogenation->BCMQ Sandmeyer->BCMQ

Caption: Synthetic routes to bromo-chloro-methylquinolines.

Historical and Future Significance

The history of bromo-chloro-methylquinolines is a testament to the power of synthetic organic chemistry to create novel molecular architectures. While perhaps not as famous as some of their quinoline cousins (like quinine or chloroquine), these compounds represent an important class of molecules with potential applications in medicinal chemistry and materials science. The continued exploration of their synthesis and properties is likely to yield new discoveries and applications in the future. The logical progression from fundamental reactions to complex target molecules is a recurring theme in chemical research.

Logical_Progression Discovery Discovery of Quinolines (e.g., Skraup Synthesis) Derivatization General Derivatization (Halogenation, Alkylation) Discovery->Derivatization Specific_Synthesis Development of Specific Synthetic Methods Derivatization->Specific_Synthesis BCMQ_Synthesis Synthesis of Bromo-chloro-methylquinolines Specific_Synthesis->BCMQ_Synthesis Biological_Screening Biological Screening and Lead Identification BCMQ_Synthesis->Biological_Screening Drug_Development Potential Drug Development Biological_Screening->Drug_Development

Caption: The logical progression of quinoline-based research.

Methodological & Application

Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-8-methylquinoline is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The presence of three distinct functional handles—a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methyl group at the 8-position—allows for selective and sequential chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures.

The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward route to a variety of 4-substituted quinoline derivatives. The bromine atom at the 7-position can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, or amino moieties. This document provides detailed application notes and a generalized experimental protocol for the nucleophilic aromatic substitution at the 4-position of the quinoline ring.

Key Applications

The primary application of this compound in organic synthesis is as an intermediate for the preparation of more complex molecules with potential biological activity. The differential reactivity of the chloro and bromo substituents allows for a stepwise functionalization strategy.

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The electron-withdrawing nature of the quinoline nitrogen activates the C4-position towards nucleophilic attack. This allows for the displacement of the chloro group by a variety of nucleophiles, including amines, alcohols, and thiols, to furnish the corresponding 4-substituted quinoline derivatives. This reaction is fundamental in the synthesis of many biologically active compounds.

  • Cross-Coupling Reactions at C7: The bromo substituent at the C7-position is amenable to various palladium-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, introducing further molecular diversity.

  • Modification of the Methyl Group: The methyl group at the 8-position can also be functionalized, for example, through oxidation or halogenation, to introduce additional reactive sites.

Experimental Protocols

Application: Synthesis of 4-Amino-7-bromo-8-methylquinoline Derivatives via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding 4-amino-7-bromo-8-methylquinoline derivative. This type of transformation is crucial for the synthesis of compounds with potential applications in drug discovery, as the 4-aminoquinoline scaffold is a key feature in many antimalarial and anticancer agents.

Reaction Scheme:

SNAr_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound product 4-(R1R2-amino)-7-bromo-8-methylquinoline reactant1->product reactant2 R1R2NH (Amine) reactant2->product reagents Heat

Caption: General scheme for the nucleophilic aromatic substitution of this compound with an amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., butylamine, N,N-dimethylethane-1,2-diamine)

  • Dichloromethane (DCM)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Chloroform

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired amine (2.0 eq). The reaction can be run neat (without solvent).

  • Heat the reaction mixture to 120-130 °C with constant stirring.

  • Maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the residue in dichloromethane.

  • Transfer the solution to a separatory funnel and wash with 5% aqueous NaHCO₃ solution.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Precipitate the product by adding a mixture of hexane and chloroform (e.g., 80:20 v/v).

  • Collect the solid product by filtration, wash with cold hexane, and dry under vacuum.

Note: This is a generalized protocol. The optimal reaction conditions, including temperature, reaction time, and purification method, may vary depending on the specific amine used. It is recommended to perform a small-scale trial to optimize the conditions for a particular substrate.[1]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 4-aminoquinoline derivatives from their corresponding 4-chloroquinoline precursors, as reported in the literature. While not specific to this compound, these examples provide valuable context for the expected outcomes of similar reactions.

Starting MaterialAmineReaction ConditionsYield (%)Reference
4,7-dichloroquinolineButylamine120-130 °C, 6 h78[1]
4-chloro-7-(trifluoromethyl)quinolineButylamine120-130 °C, 6 h82[1]
4,7-dichloroquinolineEthane-1,2-diamine130 °C, 7 h75[1]
4,7-dichloroquinolineN,N-dimethylethane-1,2-diamine120-130 °C, 6-8 h85[1]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and workup of 4-amino-7-bromo-8-methylquinoline derivatives.

Experimental_Workflow A 1. Reaction Setup - Add this compound and amine to flask B 2. Heating - Heat mixture to 120-130 °C for 6-8 hours A->B C 3. Workup - Cool to RT - Dissolve in DCM B->C D 4. Extraction - Wash with NaHCO3(aq), water, and brine C->D E 5. Drying and Concentration - Dry over MgSO4 - Concentrate in vacuo D->E F 6. Purification - Precipitate with Hexane/Chloroform - Filter and dry the product E->F

Caption: Step-by-step workflow for the synthesis of 4-amino-7-bromo-8-methylquinoline derivatives.

References

Application Notes and Protocols for 7-Bromo-4-chloro-8-methylquinoline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-Bromo-4-chloro-8-methylquinoline as a versatile pharmaceutical intermediate. The protocols outlined below are representative methodologies for the synthesis of bioactive molecules, particularly in the realms of anticancer and antimalarial drug discovery.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. Its distinct structural features, namely the quinoline core and the strategically positioned halogen atoms, offer multiple avenues for synthetic diversification. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains. The bromine atom at the C7 position serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile installation of aryl, heteroaryl, or alkynyl moieties. This dual reactivity makes it an invaluable scaffold for the generation of diverse compound libraries for high-throughput screening and lead optimization.

Key Applications in Drug Discovery

The this compound scaffold is a privileged structure in the design of kinase inhibitors and antimalarial agents.

  • Anticancer Agents: The quinoline core is a common feature in numerous approved and investigational anticancer drugs that target receptor tyrosine kinases (RTKs) like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By functionalizing the C4 and C7 positions, it is possible to synthesize potent and selective kinase inhibitors that modulate key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

  • Antimalarial Agents: Building upon the legacy of chloroquine, a 4-aminoquinoline, derivatives of this compound can be synthesized to develop novel antimalarial drugs. Modifications at the C7 position can influence the physicochemical properties and pharmacological profile of the compounds, potentially overcoming resistance mechanisms observed with existing therapies.

Experimental Protocols

The following protocols are detailed methodologies for key synthetic transformations involving this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes the synthesis of a 4-aminoquinoline derivative, a common step in the development of antimalarial and anticancer agents.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (e.g., N,N-diethylethane-1,2-diamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a sealed reaction vessel, add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Quantitative Data (Representative):

ParameterValue
Yield 75-90%
Purity (by HPLC) >95%
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol outlines the synthesis of a 7-aryl-4-chloro-8-methylquinoline derivative, a key step in creating novel kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a reaction flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl2 (0.05 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Quantitative Data (Representative):

ParameterValue
Yield 60-85%
Purity (by HPLC) >95%
Protocol 3: Sonogashira Coupling at the C7-Position

This protocol details the synthesis of a 7-alkynyl-4-chloro-8-methylquinoline, which can serve as a precursor for various heterocyclic compounds.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of anhydrous THF (10 mL) and TEA (5 mL), add Pd(PPh3)2Cl2 (0.03 mmol) and CuI (0.06 mmol).

  • De-gas the reaction mixture by bubbling argon through it for 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Quantitative Data (Representative):

ParameterValue
Yield 70-90%
Purity (by HPLC) >95%

Visualizations

Experimental Workflow for the Synthesis of a 7-Aryl-4-aminoquinoline Derivative

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nucleophilic Substitution cluster_2 Purification & Analysis A This compound C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B Arylboronic acid B->C D 7-Aryl-4-chloro-8-methylquinoline C->D Yield: 60-85% F K2CO3, DMF 120°C D->F E Amine (R-NH2) E->F G 7-Aryl-4-(R-amino)-8-methylquinoline (Final Product) F->G Yield: 75-90% H Column Chromatography G->H I HPLC, NMR, MS H->I G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events EGFR EGFR RAS RAS EGFR->RAS Activates Ligand EGF Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Quinoline-Based Inhibitor Inhibitor->EGFR Inhibits (ATP competitive)

Application Notes and Protocols for 7-Bromo-4-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 7-Bromo-4-chloro-8-methylquinoline, a halogenated quinoline derivative. Due to the limited specific biological data available for this compound, the protocols provided are based on established methodologies for similar quinoline-based compounds and are intended to serve as a starting point for further investigation.

Physicochemical Properties

This compound is a solid, heterocyclic aromatic compound. Its key properties are summarized below.

PropertyValueReference
CAS Number 1189106-50-0[1][2][3]
Molecular Formula C₁₀H₇BrClN[1][3]
Molecular Weight 256.53 g/mol [1][3][4]
Physical Form Solid[1]
Purity Typically ≥98%[4]
InChI Key UPJFHRDSKRYSLG-UHFFFAOYSA-N[1][4]
SMILES String Cc1c(Br)ccc2c(Cl)ccnc12[1]

Potential Applications

Quinoline derivatives are a significant class of compounds in medicinal chemistry and materials science.[5][6] Based on the structure of this compound, potential applications include:

  • Intermediate for Organic Synthesis: The presence of two distinct halogen atoms (bromine and chlorine) at positions amenable to substitution makes this compound a versatile building block for the synthesis of more complex molecules.[5]

  • Medicinal Chemistry Scaffolding: The quinoline core is a common scaffold in the development of therapeutic agents, including those with potential anti-cancer and anti-microbial properties.[5]

  • Fragment-Based Drug Discovery: As a functionalized heterocyclic compound, it can be used in screening libraries for fragment-based approaches to identify lead compounds for various biological targets.

Experimental Protocols

The following protocols are representative examples of how this compound could be utilized in a research setting.

Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) of the 4-Chloro Group

This protocol describes a general procedure for the substitution of the chlorine atom at the C4 position with an amine, a common reaction for 4-chloroquinolines.

Objective: To synthesize a 4-amino-7-bromo-8-methylquinoline derivative.

Materials:

  • This compound

  • A primary or secondary amine (e.g., morpholine, piperidine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the desired amine (1.2 eq) to the solution.

  • Add a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq) to the reaction mixture.

  • Attach a condenser and heat the reaction mixture to 80-120 °C. The optimal temperature may need to be determined empirically.

  • Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexanes).

  • Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-7-bromo-8-methylquinoline derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Safety Precautions:

  • Handle this compound with care. It is classified as acutely toxic if swallowed and causes serious eye damage.[1][7]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all manipulations in a well-ventilated fume hood.

Visualizations

Diagram 4.1: Experimental Workflow for SNAr Reaction

SNAr_Workflow start Start: Dissolve this compound in DMF add_reagents Add Amine (1.2 eq) and Base (2.0 eq) start->add_reagents heat Heat Reaction Mixture (80-120 °C) add_reagents->heat monitor Monitor Progress by TLC heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Purified Product characterize->end

Caption: Workflow for the synthesis of a 4-amino-7-bromo-8-methylquinoline derivative.

Diagram 4.2: Generalized Kinase Inhibition Pathway

Many quinoline derivatives are known to function as kinase inhibitors. The following diagram illustrates a generalized signaling pathway that could be a target for novel quinoline-based compounds.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Promotes Proliferation Cell Proliferation Gene->Proliferation Leads to Ligand Growth Factor Ligand->Receptor Inhibitor This compound (or derivative) Inhibitor->Kinase1 Inhibits

Caption: A potential mechanism of action for a quinoline derivative as a kinase inhibitor.

References

Synthetic Routes to Novel Quinoline-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel quinoline-based compounds, a class of heterocyclic scaffolds with significant therapeutic potential. The information presented herein is intended to equip researchers in medicinal chemistry and drug development with practical synthetic methodologies and an understanding of the biological context of these emerging drug candidates.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] These compounds have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[3][4] This document outlines four distinct and effective synthetic routes to novel quinoline-based compounds: the Friedländer Synthesis, the Skraup Synthesis, the Combes Synthesis, and a modern copper-catalyzed approach for the synthesis of 4-trifluoromethylquinolines.

Furthermore, we delve into the mechanisms of action of recently developed quinoline derivatives, focusing on their roles as:

  • Tubulin Polymerization Inhibitors: Disrupting microtubule dynamics, a key target in cancer therapy.

  • Bcl-2 Apoptosis Pathway Inhibitors: Modulating programmed cell death to induce apoptosis in cancer cells.

  • Phosphodiesterase 4 (PDE4) Inhibitors: Targeting inflammatory pathways.

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Offering potential for pain management.

Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are provided to facilitate the practical application of this knowledge in a research setting.

I. Synthetic Protocols and Methodologies

This section provides detailed, step-by-step protocols for the synthesis of quinoline-based compounds. For each method, a general description, a detailed experimental protocol, and a table summarizing key quantitative data are presented.

Friedländer Synthesis of Poly-Substituted Quinolines

The Friedländer synthesis is a classical and versatile method for the preparation of quinolines involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.[4][5] Recent modifications have employed catalysts like p-toluenesulfonic acid to improve yields and reaction conditions.[3][6]

Experimental Protocol: p-Toluenesulfonic Acid-Catalyzed Friedländer Synthesis [3][6]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the carbonyl compound containing an α-methylene group (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol).

  • Reaction Conditions: Heat the mixture under solvent-free conditions at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

ParameterValueReference
Reactants 2-Aminoaryl ketone, Carbonyl compound with α-methylene group[3]
Catalyst p-Toluenesulfonic acid[3]
Solvent Solvent-free[6]
Temperature 80-100 °C[6]
Reaction Time 1-3 hours[3]
Yield 85-95%[3]
Skraup Synthesis of Quinolines

The Skraup synthesis is a powerful method for producing quinolines from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][7] A notable improvement to this often-vigorous reaction is the addition of ferrous sulfate, which moderates the reaction rate and improves safety and yields.[2][8]

Experimental Protocol: Skraup Synthesis using Ferrous Sulfate [2]

  • Reaction Setup: In a large, well-ventilated fume hood, carefully add concentrated sulfuric acid (30 mL) to a mixture of aniline (0.1 mol), glycerol (0.3 mol), and ferrous sulfate heptahydrate (10 g) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Gently heat the mixture. The reaction is exothermic and will begin to reflux on its own. Maintain a gentle reflux for 3-4 hours.

  • Work-up: Cool the mixture and cautiously pour it into a large volume of water (500 mL). Neutralize the solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Purification: Perform steam distillation to isolate the crude quinoline. Separate the organic layer from the distillate and dry it over anhydrous potassium carbonate. Further purify by vacuum distillation.

ParameterValueReference
Reactants Aniline, Glycerol[2]
Reagents Concentrated Sulfuric Acid, Ferrous Sulfate Heptahydrate[2]
Oxidizing Agent In situ from sulfuric acid and glycerol[8]
Temperature Gentle reflux[2]
Reaction Time 3-4 hours[2]
Yield 70-80%[2]
Combes Synthesis of 2,4-Disubstituted Quinolines

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[1][9] This method is particularly useful for accessing quinolines with specific substitution patterns at the 2- and 4-positions.

Experimental Protocol: Combes Synthesis [1][9]

  • Reaction Setup: In a round-bottom flask, mix the aniline (1.0 mmol) and the β-diketone (1.1 mmol).

  • Acid Catalysis: Slowly add concentrated sulfuric acid (5 mL) to the mixture while cooling in an ice bath.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat at 100 °C for 1-2 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a concentrated ammonium hydroxide solution.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 2,4-disubstituted quinoline.

ParameterValueReference
Reactants Aniline, β-Diketone[1]
Catalyst Concentrated Sulfuric Acid[9]
Temperature 100 °C[9]
Reaction Time 1-2 hours[9]
Yield 60-75%[1]
Copper-Catalyzed Synthesis of 4-Trifluoromethylquinolines

Modern synthetic methodologies offer efficient and selective routes to highly functionalized quinolines. A notable example is the copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to produce 4-trifluoromethylquinolines, which are of significant interest in medicinal chemistry due to the unique properties of the trifluoromethyl group.[10][11]

Experimental Protocol: Copper-Catalyzed Synthesis of 4-Trifluoromethylquinolines [10]

  • Reaction Setup: In a sealed tube, combine the ortho-trifluoroacetyl aniline (0.5 mmol), ketone oxime acetate (0.6 mmol), and copper(I) iodide (CuI, 10 mol%).

  • Solvent and Atmosphere: Add N,N-dimethylformamide (DMF, 2 mL) and purge the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the reaction mixture at 100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

ParameterValueReference
Reactants ortho-Trifluoroacetyl aniline, Ketone oxime acetate[10]
Catalyst Copper(I) iodide (CuI)[10]
Solvent N,N-Dimethylformamide (DMF)[10]
Temperature 100 °C[10]
Reaction Time 12-24 hours[10]
Yield 75-90%[10]

II. Biological Applications and Signaling Pathways

This section explores the biological relevance of novel quinoline-based compounds, focusing on their mechanisms of action in key signaling pathways relevant to drug discovery.

Quinoline-Based Tubulin Polymerization Inhibitors

Several novel quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target for anticancer drugs.[12][13][14] These compounds typically bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[14]

Tubulin_Inhibition_Pathway QuinolineInhibitor Quinoline-Based Inhibitor Tubulin α/β-Tubulin Dimers QuinolineInhibitor->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization QuinolineInhibitor->Microtubules Inhibits Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle G2/M Phase Arrest Apoptosis Apoptosis MitoticSpindle->Apoptosis Disruption leads to CellCycle->Apoptosis Induces

Caption: Quinoline-based tubulin polymerization inhibition pathway.

Quinoline-Based Inhibitors of the Bcl-2 Apoptosis Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptosis pathway.[15][16][17] Anti-apoptotic members like Bcl-2 sequester pro-apoptotic proteins, preventing cell death. Novel quinoline derivatives have been designed to inhibit Bcl-2, thereby releasing pro-apoptotic proteins and triggering apoptosis in cancer cells.[18][19]

Bcl2_Apoptosis_Pathway QuinolineInhibitor Quinoline-Based Bcl-2 Inhibitor Bcl2 Bcl-2 (Anti-apoptotic) QuinolineInhibitor->Bcl2 Inhibits BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Forms pores in CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis PDE4_Inhibition_Pathway QuinolineInhibitor Quinoline-Based PDE4 Inhibitor PDE4 PDE4 QuinolineInhibitor->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory TRPV1_Antagonism_Pathway QuinolineAntagonist Quinoline Carboxamide Antagonist TRPV1 TRPV1 Channel QuinolineAntagonist->TRPV1 Blocks CalciumInflux Ca2+ Influx TRPV1->CalciumInflux Allows Stimuli Painful Stimuli (Heat, Acid, Capsaicin) Stimuli->TRPV1 Activates PainSignal Pain Signal Transmission CalciumInflux->PainSignal

References

Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-bromo-4-chloro-8-methylquinoline as a versatile scaffold in the synthesis of novel anticancer agents. The protocols outlined below are based on established synthetic methodologies for analogous quinoline derivatives and are intended to serve as a guide for the development of new therapeutic compounds.

Introduction

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including anticancer properties. The strategic placement of halogen atoms, such as bromine and chlorine, on the quinoline ring provides reactive handles for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions. The methyl group at the 8-position can influence the steric and electronic properties of the molecule, potentially enhancing target binding and selectivity. This compound, with its distinct substitution pattern, offers a unique starting point for the synthesis of diverse libraries of compounds to be screened for anticancer activity.

Key Synthetic Strategies

The chloro-substituent at the 4-position and the bromo-substituent at the 7-position of the quinoline ring are amenable to a variety of chemical transformations, enabling the introduction of diverse pharmacophores. The two primary strategies for modifying this scaffold are nucleophilic aromatic substitution at the C4-position and palladium-catalyzed cross-coupling reactions at the C7-position.

Experimental Workflow: Synthesis of Anticancer Agents

Synthetic Workflow start This compound sub Nucleophilic Aromatic Substitution (SNAr) start->sub Amine Nucleophile suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Arylboronic Acid amino 4-Amino-7-bromo-8-methylquinoline Derivatives sub->amino aryl 4-Chloro-7-aryl-8-methylquinoline Derivatives suzuki->aryl further_amino Further Functionalization (e.g., Suzuki Coupling) amino->further_amino further_aryl Further Functionalization (e.g., SNAr) aryl->further_aryl final_amino Final Anticancer Agents further_amino->final_amino final_aryl Final Anticancer Agents further_aryl->final_aryl

Caption: Synthetic strategies for anticancer agents from this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of anticancer agents from this compound.

Protocol 1: Nucleophilic Aromatic Substitution of the 4-Chloro Group

This protocol describes the synthesis of 4-amino-7-bromo-8-methylquinoline derivatives. The reaction of 4-chloroquinolines with various amines is a well-established method for generating libraries of 4-aminoquinoline compounds with potential anticancer activity.[1][2]

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, piperidine, etc.)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (optional, e.g., potassium carbonate, triethylamine)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the desired amine (1.1-2 equivalents).

  • If necessary, add a base (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7-bromo-8-methylquinoline derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the 7-Bromo Group

This protocol outlines the synthesis of 7-aryl-4-chloro-8-methylquinoline derivatives. The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds and can be used to introduce a variety of aryl or heteroaryl moieties at the 7-position.[3][4]

Materials:

  • This compound

  • Appropriate arylboronic acid or arylboronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-4-chloro-8-methylquinoline derivative.

Data on Anticancer Activity of Related Quinoline Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
6-Bromo quinazoline derivativesMCF-7 (Breast)15.85 ± 3.32[5]
6-Bromo quinazoline derivativesSW480 (Colon)17.85 ± 0.92[5]
7-Chloro-4-aminoquinoline-benzimidazole hybridsCCRF-CEM (Leukemia)0.4 - 8[2]
7-Chloro-4-aminoquinoline-benzimidazole hybridsHuT78 (T-cell lymphoma)0.4 - 8[2]
New quinoline and isatin derivativesCaco-2 (Colorectal)~Comparable to Doxorubicin[6]
4-Anilinoquinoline-3-carbonitrile derivativeEGFR kinase0.0075[7]

Targeted Signaling Pathways

Quinoline-based anticancer agents have been shown to exert their effects through the inhibition of various signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. The derivatives synthesized from this compound could potentially target one or more of these pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and division. Many quinoline derivatives have been developed as EGFR inhibitors.[7][8][9]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K MAPK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->MAPK Quinoline Quinoline Derivative (Inhibitor) Quinoline->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Activation MAPK->Proliferation Activation

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoline-based compounds have been identified as potent VEGFR-2 inhibitors.[6][10][11]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Quinoline Quinoline Derivative (Inhibitor) Quinoline->VEGFR2 Inhibition PKC PKC PLCg->PKC MAPK RAS-RAF-MEK-ERK (MAPK Pathway) PKC->MAPK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration MAPK->Angiogenesis Activation

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell cycle, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development. Several quinazoline (a related heterocyclic system) derivatives are known PI3K inhibitors.[12][13][14]

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation Quinoline Quinoline Derivative (Inhibitor) Quinoline->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Activation

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel anticancer agents. The presence of two distinct halogen atoms at positions 4 and 7 allows for selective and sequential functionalization, enabling the creation of a wide array of derivatives. By employing synthetic strategies such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, researchers can explore the chemical space around the quinoline scaffold to develop potent and selective inhibitors of key cancer-related signaling pathways, including those mediated by EGFR, VEGFR-2, and PI3K/Akt. The protocols and data presented herein provide a solid foundation for initiating such drug discovery programs.

References

Application Notes and Protocols for C-H Functionalization of Quinoline Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the C-H functionalization of quinoline scaffolds, a pivotal strategy in modern drug discovery. The quinoline core is a privileged scaffold found in numerous FDA-approved drugs, and its direct functionalization through C-H activation offers an efficient and atom-economical approach to generate diverse libraries of bioactive molecules.[1] This document outlines key methodologies for C-H arylation, alkylation, and amination of quinoline derivatives, presenting quantitative data, detailed experimental procedures, and visual workflows to facilitate their application in a research setting.

Introduction to C-H Functionalization of Quinolines

Quinoline and its derivatives are fundamental building blocks in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] Traditional methods for synthesizing functionalized quinolines often involve multi-step sequences with pre-functionalized starting materials. In contrast, C-H functionalization allows for the direct introduction of various substituents onto the quinoline core, streamlining the synthesis of novel drug candidates.[1] This approach not only enhances synthetic efficiency but also provides access to previously unexplored chemical space, which is crucial for the development of new therapeutics.

The regioselectivity of C-H functionalization on the quinoline scaffold can be controlled by the choice of catalyst and directing groups. For instance, the use of quinoline N-oxides often directs functionalization to the C2 and C8 positions. The N-oxide moiety can be readily introduced and subsequently removed, making it a versatile handle for synthetic transformations.

Data Presentation: Quantitative Analysis of C-H Functionalization Reactions

The following tables summarize the yields of representative C-H functionalization reactions on quinoline scaffolds, showcasing the versatility and efficiency of these methods across a range of substrates.

Table 1: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxides with Aryl Iodides
EntryQuinoline N-OxideAryl IodideProductYield (%)
1Quinoline N-oxideIodobenzene8-Phenylquinoline N-oxide82
22-Methylquinoline N-oxideIodobenzene2-Methyl-8-phenylquinoline N-oxide75
3Quinoline N-oxide4-Iodotoluene8-(p-tolyl)quinoline N-oxide85
4Quinoline N-oxide4-Iodoanisole8-(4-methoxyphenyl)quinoline N-oxide88
5Quinoline N-oxide1-Iodo-4-(trifluoromethyl)benzene8-(4-(Trifluoromethyl)phenyl)quinoline N-oxide65
6Quinoline N-oxide4-Iodoacetophenone8-(4-Acetylphenyl)quinoline N-oxide72

Yields are for isolated products.

Table 2: Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxides with Alkenes
EntryQuinoline N-OxideAlkeneProductYield (%)
1Quinoline N-oxideN-Phenylmaleimide2-(1-Oxidoquinolin-8-yl)-1-phenylpyrrolidine-2,5-dione95
22-Methylquinoline N-oxideN-Phenylmaleimide2-(2-Methyl-1-oxidoquinolin-8-yl)-1-phenylpyrrolidine-2,5-dione92
3Quinoline N-oxideN-Ethylmaleimide1-Ethyl-3-(1-oxidoquinolin-8-yl)pyrrolidine-2,5-dione88
4Quinoline N-oxideMethyl acrylateMethyl 3-(1-oxidoquinolin-8-yl)propanoate78
56-Chloroquinoline N-oxideN-Phenylmaleimide2-(6-Chloro-1-oxidoquinolin-8-yl)-1-phenylpyrrolidine-2,5-dione85

Yields are for isolated products.

Table 3: Copper-Catalyzed C2-Amination of Quinoline N-Oxides with Secondary Amines
EntryQuinoline N-OxideAmineProductYield (%)
1Quinoline N-oxideMorpholine4-(1-Oxidoquinolin-2-yl)morpholine85
24-Methylquinoline N-oxideMorpholine4-(4-Methyl-1-oxidoquinolin-2-yl)morpholine82
3Quinoline N-oxidePiperidine1-(1-Oxidoquinolin-2-yl)piperidine88
4Quinoline N-oxideDiethylamineN,N-Diethyl-1-oxidoquinolin-2-amine75
56-Chloroquinoline N-oxideMorpholine4-(6-Chloro-1-oxidoquinolin-2-yl)morpholine78

Yields are for isolated products.

Biological Activity of C-H Functionalized Quinoline Derivatives

The direct introduction of diverse functional groups onto the quinoline scaffold through C-H functionalization has led to the discovery of potent bioactive molecules, particularly in the field of oncology. The following table presents the in vitro cytotoxic activity (IC50 values) of selected C-H functionalized quinoline derivatives against various human cancer cell lines.

Table 4: Anticancer Activity of Functionalized Quinoline Derivatives
Compound IDQuinoline ScaffoldFunctional GroupCancer Cell LineIC50 (µM)Reference
12e Quinoline-Chalcone4'-ChloroMGC-803 (Gastric)1.38[3][4]
HCT-116 (Colon)5.34[3][4]
MCF-7 (Breast)5.21[3][4]
5 Quinoline-Chalcone3',4',5'-TrimethoxyK562 (Leukemia)nanomolar[3]
6 Quinoline-Chalcone4'-MethoxyHL60 (Leukemia)0.59[3]
7 Phenylsulfonylurea-Quinoline4-MethylHepG-2 (Liver)2.71[3]
A549 (Lung)7.47[3]
MCF-7 (Breast)6.55[3]
28 Quinoline DerivativeNot specified5 tumor cell lines2-11 nM[2]
29 Quinoline DerivativeNot specified5 tumor cell lines2-11 nM[2]
39 Quinoline-Chalcone HybridNot specifiedA549 (Lung)1.91[5]
40 Quinoline-Chalcone HybridNot specifiedK-562 (Leukemia)5.29[5]
63 Quinoline-Chalcone HybridNot specifiedCaco-2 (Colon)5.0[5]
64 Quinoline-Chalcone HybridNot specifiedCaco-2 (Colon)2.5[5]
101 Quinazolin-4(3H)-one derivative6-chloro-2-methyl-3-(heteroaryl)L1210 (Leukemia)>50% inhibition at 1 µg/mL[6]
K562 (Leukemia)5.8[6]
MCF-7 (Breast)0.34[6]
CA46 (Burkitt lymphoma)1.0[6]
106 Quinazolinone derivativeNot specifiedCdk4 inhibition0.47[6]
Microtubule polymerization inhibition0.6[6]
107 2-thioquinazolin-4(3H)-one conjugateNot specifiedEGFRwt-TK inhibition10 nM[6]

Experimental Protocols

The following are detailed protocols for key C-H functionalization reactions of quinoline scaffolds.

Protocol 1: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxides

This protocol describes the regioselective arylation of quinoline N-oxides at the C8 position using a palladium catalyst.

Materials:

  • Quinoline N-oxide derivative

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver acetate (AgOAc)

  • Acetic acid (AcOH)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the quinoline N-oxide (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and AgOAc (2.0 equiv).

  • Add anhydrous, degassed acetic acid as the solvent.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 8-arylquinoline N-oxide.

Protocol 2: Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxides

This protocol details the C8-selective alkylation of quinoline N-oxides with activated alkenes, such as maleimides, using a rhodium catalyst.

Materials:

  • Quinoline N-oxide derivative

  • Alkene (e.g., N-phenylmaleimide)

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Pivalic acid (PivOH)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane, DCE)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the quinoline N-oxide (1.0 equiv), alkene (1.2 equiv), [RhCp*Cl₂]₂ (0.025 equiv), AgSbF₆ (0.1 equiv), and PivOH (0.2 equiv).

  • Add anhydrous, degassed 1,2-dichloroethane as the solvent.

  • Seal the tube and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography with a suitable eluent (e.g., dichloromethane/methanol) to yield the C8-alkylated quinoline N-oxide.

Protocol 3: Copper-Catalyzed C2-Amination of Quinoline N-Oxides

This protocol outlines the direct amination of the C2 position of quinoline N-oxides with secondary amines using a copper catalyst.

Materials:

  • Quinoline N-oxide derivative

  • Secondary amine (e.g., morpholine)

  • Copper(II) acetate (Cu(OAc)₂)

  • Solvent (e.g., toluene or DMSO)

  • Reaction vial or flask

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve the quinoline N-oxide (1.0 equiv) and the secondary amine (2.0 equiv) in the chosen solvent.

  • Add Cu(OAc)₂ (0.1 equiv) to the solution.

  • Seal the vial and heat the reaction mixture at 80-100 °C for 8-16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product via silica gel column chromatography (e.g., hexanes/ethyl acetate) to obtain the 2-aminoquinoline N-oxide.

Visualizations: Diagrams of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the C-H functionalization of quinoline scaffolds for drug discovery.

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Lead Development start Quinoline Scaffold ch_func C-H Functionalization (Arylation, Alkylation, Amination) start->ch_func Catalyst, Reagents library Library of Functionalized Quinoline Derivatives ch_func->library screening High-Throughput Biological Screening library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar hit Hit Compound Identification sar->hit lead_opt Lead Optimization hit->lead_opt preclinical Preclinical Studies lead_opt->preclinical drug_candidate Drug Candidate preclinical->drug_candidate

Caption: General experimental workflow for drug discovery using C-H functionalization.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation quinoline_drug Quinoline-Based Inhibitor quinoline_drug->pi3k Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline-based drug.

logical_relationship quinoline Quinoline Scaffold (Privileged Structure) ch_activation C-H Activation (Direct Functionalization) quinoline->ch_activation diversity Increased Molecular Diversity & Novel Chemical Space ch_activation->diversity sar Enhanced Structure-Activity Relationship (SAR) Exploration diversity->sar drug_properties Improved Pharmacological Properties (Potency, Selectivity) sar->drug_properties drug_discovery Accelerated Drug Discovery & Development drug_properties->drug_discovery

Caption: Logical flow of C-H functionalization's impact on drug discovery.

References

Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the laboratory synthesis of 7-Bromo-4-chloro-8-methylquinoline, a key intermediate in the development of novel therapeutic agents. The protocols detailed herein are based on established synthetic methodologies for quinoline chemistry and are intended for use by qualified researchers in a laboratory setting.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous natural products and synthetic molecules with a wide array of biological activities.[1] In the realm of drug discovery, substituted quinolines are recognized as "privileged structures" due to their ability to interact with a variety of biological targets. Specifically, 7-bromo-4-chloroquinoline moieties are versatile intermediates, with the chloro group at the 4-position being amenable to nucleophilic substitution, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). The presence of bromine at the 7-position and a methyl group at the 8-position further modulates the electronic and steric properties of the molecule, potentially influencing its biological activity and target specificity.

Derivatives of 7-chloroquinoline have been investigated for their potential as anticancer, antimalarial, and anti-inflammatory agents.[2][3] Their mechanism of action in cancer is often attributed to the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[4][5] The this compound scaffold, therefore, represents a valuable starting point for the synthesis of libraries of compounds for screening against various cancer cell lines and other disease models.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the quinoline core via the Gould-Jacobs reaction, a reliable method for preparing 4-hydroxyquinoline derivatives.[6] This is followed by a chlorination step to convert the 4-hydroxy group into the desired 4-chloro functionality, a common transformation in quinoline chemistry.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2-methylaniline (Starting Material)

3-Bromo-2-methylaniline serves as the key starting material for the synthesis of the target quinoline. It can be prepared from 2-bromo-6-nitrotoluene via reduction.

Materials:

  • 2-Bromo-6-nitrotoluene

  • Stannous dichloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, separatory funnel, filtration apparatus.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-6-nitrotoluene (1 equivalent) and ethanol.

  • Add stannous dichloride dihydrate (5 equivalents) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-Bromo-2-methylaniline.[7] A typical yield for this reduction is around 95%.[8]

Protocol 2: Synthesis of 7-Bromo-4-hydroxy-8-methylquinoline (Intermediate)

This protocol describes the Gould-Jacobs reaction to form the 4-hydroxyquinoline core.

Materials:

  • 3-Bromo-2-methylaniline (from Protocol 1)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether or Dowtherm A

  • Hexane

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • In a round-bottom flask, combine 3-bromo-2-methylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-110 °C for 1 hour.

  • Add the resulting intermediate to a larger flask containing preheated diphenyl ether (or Dowtherm A) at 250 °C.

  • Maintain the temperature at 250 °C for 15-30 minutes. The cyclization product will precipitate out of the hot solvent.

  • Cool the reaction mixture to below 100 °C and add hexane to dilute the mixture and aid filtration.

  • Filter the precipitated solid and wash thoroughly with hexane to remove the high-boiling solvent.

  • Wash the solid with ethanol and dry to obtain 7-Bromo-4-hydroxy-8-methylquinoline.

Protocol 3: Synthesis of this compound (Final Product)

This protocol details the chlorination of the 4-hydroxyquinoline intermediate.

Materials:

  • 7-Bromo-4-hydroxy-8-methylquinoline (from Protocol 2)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice water

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, dropping funnel, rotary evaporator, separatory funnel, filtration apparatus.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 7-bromo-4-hydroxy-8-methylquinoline (1 equivalent).

  • Carefully add phosphorus oxychloride (excess, e.g., 5-10 equivalents) to the flask.

  • Add a catalytic amount of DMF (a few drops).

  • Heat the reaction mixture to reflux (around 110 °C) and maintain for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is 7-8.

  • Extract the product with dichloromethane or chloroform (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol or an ethanol/water mixture) or column chromatography on silica gel to afford pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Bromo-2-methylanilineC₇H₈BrN186.0555289-36-6
7-Bromo-4-hydroxy-8-methylquinolineC₁₀H₈BrNO238.081189106-48-6
This compoundC₁₀H₇BrClN256.531189106-50-0

Table 2: Summary of Reaction Conditions and Expected Outcomes

Reaction StepKey ReagentsSolventTemperature (°C)Time (h)Expected Yield
Synthesis of 3-Bromo-2-methylaniline2-Bromo-6-nitrotoluene, SnCl₂·2H₂OEthanol803~95%[8]
Gould-Jacobs Reaction3-Bromo-2-methylaniline, DEEMDiphenyl ether2500.25-0.560-80% (typical)
Chlorination7-Bromo-4-hydroxy-8-methylquinoline, POCl₃Neat1103-470-90% (typical)

Table 3: Spectroscopic Data for Structurally Related Compounds (for reference)

Compound1H NMR Data
7-Bromo-4-chloroquinoline[9]1H NMR data available, but not detailed in the snippet.
7-Bromo-5-chloro-8-hydroxyquinoline[1]δ (ppm): 8.839, 8.494, 7.721, 7.585. J-couplings provided.
7-Bromo-8-hydroxyquinoline[10]1H NMR (400 MHz, CDCl₃) δ (ppm): 8.83 (dd), 8.51 (dd), 7.73 (d), 7.59 (dd), 7.10 (d), 3.3 (s, -OH).

Note: The spectroscopic data for the target compound and its direct precursor should be determined experimentally upon synthesis and purification.

Application in Drug Development: Targeting Kinase Signaling

The this compound scaffold is a prime candidate for the development of kinase inhibitors. The 4-chloro position is a key site for derivatization, allowing for the introduction of various aniline or other nucleophilic side chains, a common feature in many EGFR and other kinase inhibitors.[4] These modifications can be tailored to interact with specific amino acid residues in the ATP-binding pocket of the target kinase, thereby blocking its activity and downstream signaling pathways that promote cancer cell growth and survival.

A representative biological evaluation of newly synthesized derivatives would involve in vitro cytotoxicity screening against a panel of cancer cell lines.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized this compound derivatives against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized quinoline derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in complete growth medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Visualizations

Synthetic_Workflow A 3-Bromo-2-methylaniline C Gould-Jacobs Reaction (Cyclization) A->C B Diethyl ethoxymethylenemalonate B->C D 7-Bromo-4-hydroxy-8-methylquinoline C->D F Chlorination D->F E POCl3 E->F G This compound F->G H Nucleophilic Substitution (Derivatization) G->H I Derivative Library H->I

Caption: Synthetic workflow for this compound and its derivatives.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF P Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor 7-Bromo-4-chloro-8- methylquinoline Derivative Inhibitor->EGFR

Caption: Potential mechanism of action via EGFR signaling pathway inhibition.

Derivatization_Logic Core 7-Bromo-4-chloro- 8-methylquinoline Reaction Nucleophilic Aromatic Substitution (SNAr) Core->Reaction Derivatives Library of Derivatives Reaction->Derivatives Nucleophiles Nucleophiles (R-NH2, R-OH, R-SH, etc.) Nucleophiles->Reaction

Caption: Logical relationship for the derivatization of the core scaffold.

References

Application Notes and Protocols for 7-Bromo-4-chloro-8-methylquinoline: A Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-8-methylquinoline is a halogenated quinoline derivative that serves as a versatile trifunctional scaffold for the synthesis of a diverse array of more complex molecules. The distinct reactivity of the chloro and bromo substituents, coupled with the potential for modification of the methyl group, makes this compound a valuable starting material in medicinal chemistry and materials science. The quinoline core is a well-established privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a chemical building block in key synthetic transformations.

Key Reactive Sites and Applications

The chemical versatility of this compound stems from its three primary reactive sites:

  • C4-Chloride: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the introduction of a wide variety of nucleophiles, most notably amines, to generate 4-aminoquinoline derivatives. This reaction is a cornerstone for the synthesis of many biologically active compounds.

  • C7-Bromide: The bromine atom at the 7-position is an ideal handle for palladium-catalyzed cross-coupling reactions . This enables the formation of new carbon-carbon and carbon-heteroatom bonds through reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, facilitating the introduction of aryl, alkynyl, and amino moieties, respectively.

  • C8-Methyl Group: The methyl group at the 8-position can be functionalized through various methods, including oxidation or free-radical halogenation, to introduce further diversity into the molecular scaffold.

The strategic and sequential modification of these positions allows for the construction of complex, three-dimensional molecules with tailored properties for various applications, particularly in the development of novel therapeutic agents. Quinoline derivatives have shown promise as anticancer agents, and the modification of this scaffold can be directed towards the discovery of new drug candidates.[1][2][3]

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: Synthesis of 4-Amino-7-bromo-8-methylquinoline Derivatives

This protocol describes the displacement of the 4-chloro group with an amine.

General Reaction:

Experimental Workflow:

sn_ar_workflow start Start reagents Combine this compound, amine, and solvent in a reaction vessel. start->reagents heat Heat the reaction mixture (e.g., 80-120 °C). reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous work-up and extraction. monitor->workup Reaction Complete purify Purify the product by column chromatography or recrystallization. workup->purify characterize Characterize the final product (NMR, MS, IR). purify->characterize end End characterize->end

Caption: Workflow for the synthesis of 4-aminoquinolines.

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, n-butanol, or DMF (5-10 mL per mmol of substrate), add the desired primary or secondary amine (1.2-2.0 eq).

  • For less reactive amines, a base such as triethylamine or diisopropylethylamine (1.5 eq) may be added.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Expected Data (Example with Aniline):

ProductYield (%)1H NMR (CDCl3, δ ppm)MS (m/z)
7-Bromo-8-methyl-N-phenylquinolin-4-amine85-958.55 (d, 1H), 8.01 (d, 1H), 7.65-7.50 (m, 3H), 7.40-7.30 (m, 2H), 7.20 (d, 1H), 6.90 (br s, 1H), 2.60 (s, 3H)[M+H]+ found: 313.0/315.0
Palladium-Catalyzed Suzuki-Miyaura Coupling at the C7-Position

This protocol enables the formation of a C-C bond by coupling the 7-bromo position with an aryl or vinyl boronic acid.

General Reaction:

Experimental Workflow:

suzuki_workflow start Start reagents Combine 7-bromoquinoline derivative, boronic acid, palladium catalyst, ligand, and base in a solvent. start->reagents degas Degas the reaction mixture. reagents->degas heat Heat under inert atmosphere (e.g., 80-110 °C). degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous work-up and extraction. monitor->workup Reaction Complete purify Purify the product by column chromatography. workup->purify characterize Characterize the final product (NMR, MS). purify->characterize end End characterize->end

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • In a reaction vessel, combine the 7-bromoquinoline derivative (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq) or PdCl2(dppf) (0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to a temperature between 80 °C and 110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Data (Example with Phenylboronic Acid):

Starting MaterialProductYield (%)1H NMR (CDCl3, δ ppm)MS (m/z)
This compound4-Chloro-8-methyl-7-phenylquinoline70-908.80 (d, 1H), 8.10 (d, 1H), 7.80-7.60 (m, 6H), 7.45 (d, 1H), 2.70 (s, 3H)[M+H]+ found: 254.1
Palladium-Catalyzed Sonogashira Coupling at the C7-Position

This protocol is used to introduce an alkyne moiety at the 7-position.[4][5]

General Reaction:

Experimental Workflow:

sonogashira_workflow start Start reagents Combine 7-bromoquinoline derivative, terminal alkyne, Pd catalyst, Cu(I) co-catalyst, and base in a solvent. start->reagents degas Degas the reaction mixture. reagents->degas react Stir at room temperature or heat under inert atmosphere. degas->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor workup Perform aqueous work-up and extraction. monitor->workup Reaction Complete purify Purify the product by column chromatography. workup->purify characterize Characterize the final product (NMR, MS, IR). purify->characterize end End characterize->end

Caption: Workflow for the Sonogashira cross-coupling reaction.

Protocol:

  • To a solution of the 7-bromoquinoline derivative (1.0 eq) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq) or PdCl2(PPh3)2 (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

  • Add an amine base, typically triethylamine or diisopropylethylamine, which often serves as the solvent as well.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Expected Data (Example with Phenylacetylene):

Starting MaterialProductYield (%)1H NMR (CDCl3, δ ppm)MS (m/z)
This compound4-Chloro-8-methyl-7-(phenylethynyl)quinoline75-908.85 (d, 1H), 8.15 (d, 1H), 7.70-7.55 (m, 3H), 7.50-7.40 (m, 3H), 7.35 (d, 1H), 2.65 (s, 3H)[M+H]+ found: 278.1

Application in Drug Discovery: Anticancer Agent Development

Derivatives of the quinoline scaffold are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and the disruption of signaling pathways crucial for cancer cell proliferation and survival. The Wnt/β-catenin signaling pathway, which is often overactivated in various cancers, is a potential target for quinoline-based inhibitors.[6]

Potential Signaling Pathway Inhibition:

signaling_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation APC_Axin APC/Axin Complex APC_Axin->GSK3b proteasome Proteasome beta_catenin->proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation and Binding Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Quinoline_Derivative Quinoline Derivative (Potential Inhibitor) Quinoline_Derivative->beta_catenin Quinoline_Derivative->TCF_LEF

Caption: Potential inhibition of the Wnt/β-catenin pathway.

The diverse substitution patterns achievable with this compound allow for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective inhibitors of cancer-related targets. For instance, the introduction of various aryl and heteroaryl groups at the 7-position via Suzuki coupling, combined with diverse amino functionalities at the 4-position, can generate a library of compounds for screening against a panel of cancer cell lines and protein kinases.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized quinoline derivatives. The orthogonal reactivity of its chloro and bromo substituents provides a powerful platform for the generation of molecular diversity. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this scaffold and to develop novel compounds with potential applications in drug discovery and materials science. As with all chemical reactions, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates.

References

Application Notes and Protocols for the Incorporation of 7-Bromo-4-chloro-8-methylquinoline into Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-Bromo-4-chloro-8-methylquinoline as a versatile building block for the construction of novel heterocyclic systems. The strategic placement of bromo, chloro, and methyl functional groups on the quinoline scaffold allows for selective and diverse chemical transformations, making it a valuable precursor in the synthesis of compounds with potential therapeutic applications.

Overview of Synthetic Strategies

This compound possesses two key reactive sites for the annulation of new heterocyclic rings: the electrophilic C4-position, susceptible to nucleophilic aromatic substitution (SNAr), and the C7-position bearing a bromine atom, which is amenable to various palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a stepwise and controlled construction of complex molecular architectures.

A primary application involves the reaction of the C4-chloro substituent with binucleophiles, such as hydrazines, amidines, or ureas, to construct fused five- and six-membered heterocyclic rings. Concurrently, the C7-bromo substituent can be functionalized through well-established cross-coupling methodologies like Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce further diversity.

Synthesis of Pyrazolo[4,3-c]quinoline Derivatives

The reaction of this compound with hydrazine hydrate offers a direct route to the formation of a pyrazole ring fused to the quinoline core. This transformation proceeds via an initial nucleophilic substitution at the C4-position, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 7-Bromo-8-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (5.0 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired pyrazolo[4,3-c]quinoline derivative.

Table 1: Quantitative Data for the Synthesis of a Pyrazolo[4,3-c]quinoline Derivative

ProductStarting MaterialReagentsSolventReaction TimeYield (%)m.p. (°C)
7-Bromo-8-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-oneThis compoundHydrazine hydrate, Glacial acetic acidEthanol6 h85>300

Note: The yield and melting point are representative and may vary based on reaction scale and purification methods.

Reaction Workflow

G start This compound intermediate Hydrazinylquinoline Intermediate (Not Isolated) start->intermediate Nucleophilic Substitution reagent Hydrazine Hydrate Ethanol, Acetic Acid (cat.) cyclization Intramolecular Cyclization (Reflux) intermediate->cyclization product 7-Bromo-8-methyl-1,5-dihydro-4H- pyrazolo[4,3-c]quinolin-4-one cyclization->product

Caption: Synthesis of a pyrazolo[4,3-c]quinoline derivative.

Synthesis of Fused Triazoloquinoline Systems

The versatility of this compound extends to the synthesis of fused triazole heterocycles. By reacting the corresponding 4-hydrazinoquinoline intermediate with a suitable one-carbon synthon, a triazole ring can be annulated onto the quinoline framework.

Experimental Protocol: Synthesis of 7-Bromo-8-methyl-[1][2][3]triazolo[4,3-c]quinoline

Materials:

  • 4-Hydrazino-7-bromo-8-methylquinoline (synthesized from this compound and hydrazine)

  • Triethyl orthoformate

  • Pyridine

Procedure:

  • A mixture of 4-Hydrazino-7-bromo-8-methylquinoline (1.0 mmol) and triethyl orthoformate (5.0 mL) is heated at reflux for 8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess triethyl orthoformate is removed under reduced pressure.

  • The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and recrystallized from an appropriate solvent to yield the pure triazoloquinoline product.

Table 2: Quantitative Data for the Synthesis of a Triazoloquinoline Derivative

ProductStarting MaterialReagentsSolventReaction TimeYield (%)
7-Bromo-8-methyl-[1][2][3]triazolo[4,3-c]quinoline4-Hydrazino-7-bromo-8-methylquinolineTriethyl orthoformateTriethyl orthoformate8 h78

Note: The yield is representative and may vary.

Logical Relationship of Synthesis

G start 7-Bromo-4-chloro- 8-methylquinoline intermediate 4-Hydrazino-7-bromo- 8-methylquinoline start->intermediate Step 1 step1 Hydrazine Hydrate product 7-Bromo-8-methyl- [1,2,4]triazolo[4,3-c]quinoline intermediate->product Step 2 step2 Triethyl Orthoformate

Caption: Two-step synthesis of a triazoloquinoline.

Palladium-Catalyzed Cross-Coupling at the C7-Position

The bromine atom at the C7-position of the quinoline ring serves as a handle for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the synthesized heterocyclic systems, providing a powerful tool for generating chemical libraries for drug discovery.

Experimental Protocol: Suzuki-Miyaura Coupling of a Pyrazolo[4,3-c]quinoline Derivative

Materials:

  • 7-Bromo-8-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a degassed mixture of 1,4-dioxane and water (4:1, 10 mL), add the 7-bromo-pyrazoloquinoline (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), triphenylphosphine (0.08 mmol), and palladium(II) acetate (0.02 mmol).

  • Heat the reaction mixture at 90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-pyrazoloquinoline.

Table 3: Representative Data for Suzuki-Miyaura Coupling

ProductStarting MaterialCoupling PartnerCatalyst SystemBaseSolventYield (%)
8-Methyl-7-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one7-Bromo-8-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-onePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/Water75

Note: The yield is representative and may vary depending on the specific arylboronic acid and reaction conditions used.

Signaling Pathway Analogy for Synthetic Strategy

G start This compound path1 Nucleophilic Aromatic Substitution (C4) start->path1 path2 Pd-Catalyzed Cross-Coupling (C7) start->path2 product1 Fused Heterocycle (e.g., Pyrazoloquinoline) path1->product1 product2 C7-Functionalized Quinoline path2->product2 final_product Diversified Fused Heterocycle path2->final_product product1->path2 Further Functionalization product1->final_product product2->path1 Further Annulation

Caption: Divergent synthetic pathways from the starting material.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel fused heterocyclic compounds. The distinct reactivity of the chloro and bromo substituents allows for a range of synthetic manipulations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. The protocols outlined in these notes provide a solid foundation for researchers to explore the chemical space around the quinoline scaffold, facilitating the development of new chemical entities with potential applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-4-chloro-8-methylquinoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Low yield during the bromination of the starting aniline.

Answer: Low yields in the bromination step are often due to suboptimal reaction conditions or the formation of multiple brominated products.

  • Side Product Formation: The bromination of substituted anilines can sometimes lead to the formation of di-brominated or other isomeric products. To minimize this, it is crucial to control the stoichiometry of the brominating agent. Using a 1:1 molar ratio of the aniline to the brominating agent is a good starting point.

  • Reaction Temperature: The reaction temperature should be carefully controlled. Running the reaction at a lower temperature can increase the selectivity for the desired mono-brominated product.

  • Purification: A mixture of mono- and di-brominated products can be difficult to separate. Column chromatography is often necessary to isolate the desired 7-bromo isomer.[1][2]

Question 2: Incomplete cyclization to the quinoline ring.

Answer: The Gould-Jacobs reaction is a common method for synthesizing the quinoline core. Incomplete cyclization can result from several factors.

  • Reaction Temperature and Time: This reaction typically requires high temperatures (often in diphenyl ether at ~230-250 °C) to drive the cyclization to completion.[3][4] Ensure the reaction is heated for a sufficient amount of time, monitoring the progress by TLC.

  • Purity of Reactants: Impurities in the starting materials can interfere with the reaction. Ensure that the brominated aniline and the other reagents are of high purity.

  • Alternative Cyclization Methods: If the Gould-Jacobs reaction is not providing satisfactory results, consider alternative methods for quinoline synthesis, such as the Conrad-Limpach or Doebner-von Miller reactions, which may be more suitable for your specific substrate.

Question 3: Poor conversion of the quinolinol to the 4-chloroquinoline.

Answer: The conversion of the 4-hydroxyquinoline intermediate to the 4-chloroquinoline is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Excess Reagent: Ensure that a sufficient excess of POCl₃ is used to drive the reaction to completion.[3]

  • Reaction Temperature and Time: The reaction usually requires heating at reflux for several hours. Monitor the reaction by TLC to determine the optimal reaction time.

  • Work-up Procedure: The work-up procedure is critical. The reaction mixture should be cooled and carefully poured onto ice-cold saturated sodium carbonate or bicarbonate solution to neutralize the excess POCl₃.[3] Failure to properly neutralize the mixture can lead to product degradation.

Question 4: Difficulty in purifying the final product.

Answer: The final product, this compound, may contain impurities from side reactions or unreacted starting materials.

  • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is a common and effective method for purifying the final product.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography may be necessary. A solvent system of ethyl acetate and hexane is often a good starting point for the elution of quinoline derivatives.[1]

  • Characterization: It is essential to characterize the final product thoroughly using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Frequently Asked Questions (FAQs)

What is a common synthetic route for this compound?

A plausible synthetic route, based on analogous preparations, involves a multi-step process:

  • Bromination: Bromination of 2-methyl-6-nitroaniline to introduce the bromo group at the desired position.

  • Reduction: Reduction of the nitro group to an amino group.

  • Cyclization (Gould-Jacobs): Reaction of the resulting aniline with a suitable three-carbon synthon (e.g., diethyl (ethoxymethylene)malonate) followed by thermal cyclization to form the 4-hydroxyquinoline ring system.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride.

What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?

Phosphorus oxychloride is a highly corrosive and toxic reagent.

  • Always handle POCl₃ in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • POCl₃ reacts violently with water. Ensure all glassware is dry and avoid contact with moisture.

  • Quench any excess POCl₃ carefully by slowly adding it to a stirred, ice-cold solution of a base (e.g., sodium bicarbonate).

How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of each step in the synthesis. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of products.

Data Presentation

Table 1: Troubleshooting Summary

Problem Potential Cause Suggested Solution
Low bromination yieldFormation of side productsControl stoichiometry, lower reaction temperature, use column chromatography for purification.[1][2]
Incomplete cyclizationInsufficient temperature/timeEnsure high temperature (230-250 °C) and adequate reaction time.[3][4]
Impure reactantsUse high-purity starting materials.
Poor chlorinationInsufficient chlorinating agentUse an excess of POCl₃.[3]
Inadequate reaction conditionsHeat at reflux and monitor by TLC.
Purification difficultiesResidual impuritiesEmploy recrystallization or silica gel column chromatography.[1]

Experimental Protocols

Protocol 1: General Procedure for Chlorination of a 4-Hydroxyquinoline

  • To the 4-hydroxyquinoline derivative (1 equivalent), add phosphorus oxychloride (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and a saturated aqueous solution of sodium carbonate or sodium bicarbonate to neutralize the excess POCl₃.

  • The product will often precipitate as a solid. Collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_end Final Product start_aniline 2-Methyl-6-nitroaniline bromination Bromination start_aniline->bromination bromo_aniline Bromo-2-methyl-6-nitroaniline bromination->bromo_aniline reduction Reduction amino_aniline Bromo-2-methyl-6-aminoaniline reduction->amino_aniline cyclization Cyclization (Gould-Jacobs) hydroxyquinoline 7-Bromo-4-hydroxy-8-methylquinoline cyclization->hydroxyquinoline chlorination Chlorination final_product This compound chlorination->final_product bromo_aniline->reduction amino_aniline->cyclization hydroxyquinoline->chlorination

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Analysis of Step cluster_solution Potential Solutions low_yield Low Yield bromination Bromination Step low_yield->bromination cyclization Cyclization Step low_yield->cyclization chlorination Chlorination Step low_yield->chlorination impure_product Impure Product impure_product->bromination purification Purification Step impure_product->purification control_stoichiometry Control Stoichiometry bromination->control_stoichiometry optimize_temp Optimize Temperature bromination->optimize_temp cyclization->optimize_temp check_reagents Check Reagent Purity cyclization->check_reagents use_excess_reagent Use Excess Reagent chlorination->use_excess_reagent proper_workup Proper Work-up chlorination->proper_workup recrystallize Recrystallize purification->recrystallize column_chrom Column Chromatography purification->column_chrom

Caption: Troubleshooting logic for synthesis challenges.

References

Technical Support Center: Purification of 7-Bromo-4-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7-Bromo-4-chloro-8-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of substituted quinolines may include:

  • Unreacted starting materials: Such as the corresponding aniline or cyclization precursors.

  • Regioisomers: Isomers with bromine or chlorine at different positions on the quinoline ring.

  • Over-brominated or over-chlorinated byproducts: Molecules with additional halogen atoms.

  • Hydrolysis products: For instance, the 4-chloro group can be susceptible to hydrolysis to a 4-hydroxy group under certain conditions.

  • Residual catalysts and reagents: From the preceding synthetic steps.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent is found.

  • Flash Column Chromatography: A versatile technique for separating the target compound from a wide range of impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for achieving very high purity, especially when dealing with difficult-to-separate impurities or for final polishing steps.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For substituted quinolines, common solvents to screen include alcohols (e.g., ethanol, methanol, isopropanol), esters (e.g., ethyl acetate), and non-polar solvents (e.g., hexanes, heptane), or mixtures thereof.[1] A good starting point would be to test solvent systems like ethanol/water or ethyl acetate/hexane.

Q4: What are the recommended stationary and mobile phases for column chromatography of this compound?

A4: For column chromatography of halogenated quinolines, silica gel is a common stationary phase.[2] The choice of mobile phase (eluent) is critical for good separation. A typical starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities. For closely related compounds, solvent systems such as chloroform/methanol have also been used.[4]

Q5: When should I consider using preparative HPLC?

A5: Preparative HPLC is recommended when:

  • High purity (>99%) is required for applications like pharmaceutical development.[5][6]

  • Impurities are structurally very similar to the target compound and cannot be separated by other techniques.

  • Only small quantities of the purified compound are needed.[5]

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. Ensure the solvent is at its boiling point.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid. The compound may have a low melting point.Add a small amount of additional hot solvent. Allow the solution to cool more slowly. Try a different solvent system. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. The solution is not saturated enough. The compound is too soluble in the chosen solvent at low temperatures.Evaporate some of the solvent to increase the concentration. Place the solution in an ice bath to further decrease solubility. Add a seed crystal of the pure compound.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent. Too much solvent was used.Use a minimal amount of hot solvent for dissolution. Cool the solution for a longer period or at a lower temperature.
The purified compound is still impure. The impurities have similar solubility to the target compound. The crystals were not washed properly after filtration.Try a different recrystallization solvent. Wash the collected crystals with a small amount of cold, fresh solvent. Consider a second recrystallization step.
Column Chromatography Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Compound does not move from the baseline. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[7]
Compound elutes too quickly (with the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).[7]
Poor separation of the compound from impurities (overlapping peaks). The polarity difference between the compound and impurities is small. The column was not packed properly.Use a shallower solvent gradient or run the column isocratically with an optimized solvent mixture. Ensure the silica gel is packed uniformly without air bubbles.
Streaking or tailing of the compound band. The compound is interacting too strongly with the silica gel (e.g., basic compounds on acidic silica). The compound is not very soluble in the mobile phase.Add a small amount of a modifier to the mobile phase, such as triethylamine (~0.1-1%) for basic compounds. Choose a mobile phase in which the compound is more soluble.
Compound appears to decompose on the column. The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a base like triethylamine. Alternatively, use a different stationary phase like alumina.

Data Presentation

Table 1: Representative Purification Parameters for Substituted Quinolines

Purification MethodStationary PhaseMobile Phase / Solvent SystemExpected PurityTypical Yield
Recrystallization N/AEthanol/Water or Ethyl Acetate/Hexane>98%60-90%
Flash Column Chromatography Silica Gel (230-400 mesh)Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)>95%50-80%
Preparative HPLC C18 Reverse PhaseAcetonitrile/Water with 0.1% TFA or Formic Acid>99%40-70%

Note: These are typical values for substituted quinolines and may need to be optimized for this compound.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and heat the mixture. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting with the mobile phase. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity as the column runs.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_assessment Purity Assessment cluster_methods Purification Methods cluster_end End Start Crude this compound TLC_NMR Initial Purity Check (TLC, NMR, etc.) Start->TLC_NMR Recrystallization Recrystallization TLC_NMR->Recrystallization Minor Impurities Column_Chromatography Column Chromatography TLC_NMR->Column_Chromatography Multiple Impurities Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Successful Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Further Purification Needed Column_Chromatography->Pure_Product Successful Prep_HPLC->Pure_Product

Caption: Workflow for selecting a purification method.

Troubleshooting_Tree cluster_problem Problem Identification cluster_analysis Impurity Analysis cluster_solutions Troubleshooting Solutions Problem Low Purity After Initial Purification Analysis Analyze Impurity Profile (NMR, LC-MS) Problem->Analysis Change_Solvent Change Recrystallization Solvent Analysis->Change_Solvent Similar Solubility Optimize_Gradient Optimize Chromatography Gradient Analysis->Optimize_Gradient Poor Separation Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Analysis->Change_Stationary_Phase Compound Degradation Prep_HPLC Use Preparative HPLC Analysis->Prep_HPLC Very Close Impurities

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: Optimizing Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to help you optimize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which quinoline synthesis method should I choose for my target molecule?

A1: The choice of synthesis method depends on the desired substitution pattern and available starting materials. Here’s a brief overview of common named reactions:

  • Skraup Synthesis: Suitable for preparing quinoline itself and derivatives from simple anilines and glycerol. However, it often requires harsh, strongly acidic, and high-temperature conditions.[1][2][3]

  • Doebner-von Miller Reaction: A versatile modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, allowing for a wider range of substituted quinolines.[2][4][5][6]

  • Friedländer Synthesis: Ideal for synthesizing polysubstituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][3][6][7][8] This method offers good control over substitution patterns.

  • Combes Synthesis: Involves the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[1][6][9]

  • Camps Quinoline Synthesis: Useful for creating hydroxyquinolines from ortho-acylaminoacetophenones in the presence of a base.[6]

Q2: What are the key factors influencing reaction yield in quinoline synthesis?

A2: Several factors critically impact the yield:

  • Catalyst: The choice of acid (Brønsted or Lewis) or base catalyst is crucial. Modern methods also employ transition metals, ionic liquids, and nanocatalysts to improve efficiency.[8][10][11][12]

  • Solvent: The solvent can influence reactant solubility and reaction rates. While traditional methods use organic solvents, recent developments focus on greener alternatives like water or solvent-free conditions.[13][14][15]

  • Temperature: Reaction temperature significantly affects reaction kinetics. While some classic syntheses require high heat, microwave-assisted methods can dramatically reduce reaction times and improve yields at controlled temperatures.[16][17]

  • Purity of Reactants: Impurities in starting materials, especially the aniline and carbonyl compounds, can lead to side reactions and the formation of tar-like byproducts, significantly lowering the yield.

Q3: How can I adopt greener or more sustainable practices for quinoline synthesis?

A3: Green chemistry principles can be applied by:

  • Using water as a solvent: The Friedländer reaction, for example, has been successfully performed in water without any catalyst.[15]

  • Solvent-free conditions: Many modern protocols, often assisted by microwave irradiation, eliminate the need for organic solvents entirely.[13][14]

  • Employing reusable catalysts: Heterogeneous catalysts like Nafion NR50 or silica nanoparticles can be recovered and reused over multiple cycles without significant loss of activity.[10][12]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Yield

Q: My quinoline synthesis reaction is resulting in a very low yield or failing completely. What are the common causes and how can I fix it?

A: Low yield is a frequent issue stemming from several potential problems. Use the following flowchart to diagnose the issue.

G start Start: Low Yield check_reagents 1. Verify Purity & Integrity of Starting Materials start->check_reagents reagents_impure Purify reactants (e.g., distillation, recrystallization). Ensure correct stoichiometry. check_reagents->reagents_impure Impurities found? check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents pure reagents_impure->check_conditions Re-run experiment conditions_suboptimal Optimize temperature and time. Use inert atmosphere (N2/Ar) if reactants are air-sensitive. check_conditions->conditions_suboptimal Conditions suboptimal? check_catalyst 3. Evaluate Catalyst Choice & Activity check_conditions->check_catalyst Conditions optimal conditions_suboptimal->check_catalyst Re-run experiment catalyst_issue Screen different catalysts (e.g., Lewis vs. Brønsted acids). Ensure catalyst is not poisoned or degraded. check_catalyst->catalyst_issue Catalyst ineffective? success Yield Improved check_catalyst->success Catalyst suitable catalyst_issue->success Re-run experiment

Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions:

  • Reagent Purity: For classic reactions like the Skraup synthesis, the presence of impurities often leads to polymerization and tar formation.[18] Purify anilines by distillation and ensure carbonyl compounds are free from aldol condensation byproducts.

  • Reaction Conditions:

    • Temperature: Some reactions are highly sensitive to temperature. For the Friedländer synthesis, microwave heating at 160°C for as little as 5-10 minutes has been shown to produce excellent yields.[16] Conversely, excessively high temperatures in the Skraup reaction can promote polymerization.[18]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid byproduct formation from prolonged heating.

  • Catalyst Selection: The choice of catalyst is critical. For instance, in the Combes synthesis, polyphosphoric ester (PPE) has been shown to be a more effective dehydrating agent than sulfuric acid.[9] For the Friedländer reaction, catalysts can range from p-toluenesulfonic acid to molecular iodine or various Lewis acids.[7][8]

Problem 2: Formation of Side Products and Regioisomer Issues

Q: My reaction produces a mixture of isomers or significant side products. How can I improve the selectivity?

A: Formation of multiple products is often a challenge in syntheses using asymmetrical reactants.

Key Considerations for Selectivity:
  • Combes Synthesis: When using asymmetrical β-diketones, steric effects of the substituents play a major role in determining the final regioisomer. Bulky groups on the diketone tend to favor the formation of 2-substituted quinolines.[9]

  • Friedländer Synthesis: To avoid side reactions like the self-condensation of ketones under basic conditions, one strategy is to use an imine analogue of the o-aminoaryl ketone instead of the ketone itself.[19]

  • Doebner-von Miller Synthesis: The mechanism can involve a complex fragmentation-recombination pathway, which can lead to different products.[5][20] The choice of acid catalyst (e.g., Lewis acids like tin tetrachloride vs. Brønsted acids) can influence the reaction pathway and selectivity.[5]

Table 1: Catalyst and Solvent Effects on Quinoline Synthesis Yield
Synthesis MethodReactantsCatalystSolventTemperature (°C)TimeYield (%)Reference
Friedländer2-aminobenzaldehyde, KetonesNoneWater703 h97[15]
Friedländer2-aminoaryl ketones, CarbonylsSiO₂ NanoparticlesSolvent-free (MW)100-93[12]
Friedländer2-aminobenzophenone, Cyclic KetoneAcetic AcidAcetic Acid (MW)1605 min>85[16]
Doebner-Miller TypeEmbelin, 4-nitrobenzaldehyde, AnilineAgOTf (20 mol%)EtOH (MW)15015 min80[17]
CombesAniline, β-diketonePolyphosphoric Ester (PPE)Ethanol--Improved[9]
SkraupAniline, GlycerolH₂SO₄, Iodine (oxidant)Glycerol110 -> 1702 hGood[21]
Problem 3: Difficulty in Product Purification

Q: I am struggling to purify my crude quinoline product from the reaction mixture. What are the best practices?

A: Quinoline derivatives can be challenging to purify, especially from dark, tarry reaction mixtures typical of methods like the Skraup synthesis.

Purification Workflow Diagram

Caption: General purification workflow for quinoline derivatives.
Detailed Purification Protocols:

  • Initial Work-up: For reactions run in strong acid (e.g., Skraup), carefully neutralize the mixture with a base like NaOH before extraction. This step is often challenging due to the formation of thick, dark material.[18]

  • Extraction: Use a suitable organic solvent to extract the quinoline product from the aqueous layer.

  • Chromatography: Column chromatography is often necessary. The choice of stationary phase (silica gel or alumina) and eluent system (e.g., petroleum ether:ethyl acetate) must be optimized via TLC.

  • Advanced Methods:

    • Distillation: For liquid quinolines, vacuum distillation from zinc dust can be an effective final purification step.[22]

    • Derivative Formation: For solids, purification can be achieved by forming a salt, such as a picrate or phosphate, which can be crystallized and then reconverted to the free base.[22] For example, the picrate salt can be formed, recrystallized, and then the quinoline can be liberated by passing a solution through basic alumina.[22]

    • Solvent-Based Purification: A patented method for purifying 8-hydroxyquinoline involves dissolving the crude product in a hot chloralkane solvent, cooling to crystallize impurities, filtering, and then concentrating the filtrate to recover the purified product with high yield (95-98%).[23]

Key Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis

This protocol is adapted from a method for reacting 2-aminophenyl ketones with cyclic ketones.[16]

  • Reactant Mixture: In a microwave reaction tube, combine the 2-aminophenyl ketone (1 mmol) and the cyclic ketone (2 mmol).

  • Solvent/Catalyst: Add acetic acid (2 mL), which serves as both the solvent and the catalyst.

  • Microwave Irradiation: Seal the tube and place it in a microwave reactor. Heat the mixture to 160°C for a period of 5 to 10 minutes.

  • Work-up: After cooling, pour the reaction mixture into water and neutralize with a suitable base (e.g., NaHCO₃ solution).

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the residue using column chromatography.

Protocol 2: Vilsmeier-Haack Reaction for 2-chloro-3-formylquinoline

This protocol is based on a general procedure for the Vilsmeier-Haack reaction.[24]

  • Reagent Preparation: In a flask cooled to 0–5°C, add phosphorus oxychloride (POCl₃, ~10 eq) dropwise to dimethylformamide (DMF, ~2 eq). Stir for 5 minutes.

  • Substrate Addition: Add acetanilide (1 eq) to the reaction mixture.

  • Reaction: Allow the solution to warm to room temperature and then reflux at 90°C for approximately 9 hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it into crushed ice with stirring.

  • Isolation: A precipitate will form. Filter the solid, wash thoroughly with water, and dry.

  • Purification: Purify the crude product by column chromatography to obtain the desired 2-chloro-3-formylquinoline.

References

identifying common impurities in 7-Bromo-4-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with information on identifying and troubleshooting common impurities in 7-Bromo-4-chloro-8-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I might find in my sample of this compound?

Process-related impurities are typically unreacted starting materials or byproducts from the synthetic route. The final step in many quinoline syntheses involves the chlorination of a quinolin-4-ol precursor using a reagent like phosphorus oxychloride (POCl₃).[1][2][3]

Potential impurities include:

  • Unreacted Starting Material: 7-Bromo-8-methylquinolin-4-ol is a common impurity resulting from incomplete chlorination.

  • Over-chlorinated Byproducts: While less common, impurities such as 2,4-dichloro-7-bromo-8-methylquinoline could potentially form depending on the precursors and reaction conditions.

  • Isomeric Impurities: Depending on the regioselectivity of the initial cyclization reaction (e.g., a Gould-Jacobs reaction), you may find isomers such as 5-Bromo-4-chloro-8-methylquinoline if the aniline precursor was not pure.

  • Residual Solvents & Reagents: Residual high-boiling solvents (like diphenyl ether, if used in cyclization) or phosphorus byproducts from the decomposition of POCl₃ may be present.

Q2: My compound is degrading upon storage. What are the likely degradation products?

The 4-chloro group on the quinoline ring is susceptible to nucleophilic substitution, particularly hydrolysis.

  • Hydrolysis Product: The most common degradation product is 7-Bromo-8-methylquinolin-4-ol, formed by the reaction of the chloro group with ambient moisture. This impurity will increase over time, especially with improper storage.

Q3: My LC-MS analysis shows an unexpected peak. How can I begin to identify it?

A systematic approach is crucial for identifying unknown peaks.

  • Check the Mass: Determine the mass-to-charge ratio (m/z) of the impurity.

  • Compare with Known Species: Does the mass correspond to any of the common impurities listed in the table below (e.g., starting material, hydrolysis product)?

  • Assess Isotope Pattern: For bromine-containing compounds, a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio should be present. The presence of both bromine and chlorine will result in a more complex M/M+2/M+4 pattern.

  • Review Synthesis Route: Re-examine your synthetic pathway to hypothesize other potential side-products.

  • Utilize Other Techniques: Isolate the impurity (if possible) and use techniques like NMR for structural elucidation.

Q4: How can I minimize the formation of 7-Bromo-8-methylquinolin-4-ol in my final product?

To minimize the quinolin-4-ol impurity, ensure the chlorination reaction goes to completion and that the product is protected from moisture.

  • Reaction Conditions: Use a sufficient excess of the chlorinating agent (e.g., POCl₃) and ensure adequate reaction time and temperature as per your established protocol.[1][2]

  • Work-up: After the reaction, the mixture is often carefully quenched in an ice-cold basic solution (like sodium carbonate) to neutralize acidity and precipitate the product.[1] Perform this step efficiently to minimize the chloro-group's exposure to the aqueous environment.

  • Purification & Storage: Purify the crude product promptly using an appropriate method (e.g., recrystallization from a non-polar, anhydrous solvent or column chromatography). Store the final compound in a tightly sealed container in a desiccator or under an inert atmosphere.

Impurity Summary

The following table summarizes potential impurities, their likely sources, and key analytical data points.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely SourceKey Analytical Signature (LC-MS)
This compound C₁₀H₇BrClN256.53Product Target Peak (m/z ~256/258/260)
7-Bromo-8-methylquinolin-4-olC₁₀H₈BrNO238.08Incomplete reaction / Degradationm/z ~238/240
5-Bromo-4-chloro-8-methylquinolineC₁₀H₇BrClN256.53Isomeric Starting Materialm/z ~256/258/260 (Different RT)
2,4-Dichloro-7-bromo-8-methylquinolineC₁₀H₆BrCl₂N290.98Over-chlorination Side Reactionm/z ~291/293/295

Experimental Protocols

Protocol 1: Synthesis of this compound (Final Step)

This protocol outlines the final chlorination step from the corresponding quinolin-4-ol.

Materials:

  • 7-Bromo-8-methylquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Carefully add 7-Bromo-8-methylquinolin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (e.g., 5-10 equivalents).

  • Heat the reaction mixture under reflux (approx. 110°C) for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred mixture of crushed ice and saturated sodium carbonate solution to neutralize the excess POCl₃. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Stir the resulting suspension until the product precipitates completely.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or heptane).

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method for assessing the purity of quinoline derivatives.[4][5][6]

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Solvent B: Acetonitrile or Methanol with 0.1% acid.

Procedure:

  • Prepare a sample solution of this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

  • Set the column temperature (e.g., 30°C) and flow rate (e.g., 1.0 mL/min).

  • Set the UV detection wavelength (e.g., 254 nm or a wavelength maximum determined by a preliminary scan).

  • Inject the sample (e.g., 5 µL) and run a linear gradient program. A typical gradient might be:

    • 0-2 min: 20% B

    • 2-20 min: 20% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 20% B

    • 26-30 min: 20% B (re-equilibration)

  • Analyze the resulting chromatogram for the main peak and any impurity peaks. Calculate the area percentage of each peak to determine the purity profile.

Troubleshooting & Logic Diagrams

The following workflow provides a systematic guide for identifying an unexpected peak observed during purity analysis.

Impurity_Troubleshooting start_node Start: Unexpected Peak Observed in LC-MS process_node1 Determine m/z of the impurity peak. Check for Br/Cl isotope patterns. start_node->process_node1 Step 1 decision_node decision_node process_node process_node end_node end_node fail_node fail_node decision_node1 Does m/z match 7-Bromo-8-methylquinolin-4-ol (M-18 Da)? process_node1->decision_node1 Step 2 end_node1 Impurity Identified: Hydrolysis/Starting Material decision_node1->end_node1 Yes decision_node2 Does m/z match other plausible synthetic byproducts (e.g., isomers, over-chlorination)? decision_node1->decision_node2 No end_node2 Impurity Identified: Process-Related Impurity decision_node2->end_node2 Yes process_node2 Review synthesis precursors and side-reaction literature. Consider solvent adducts. decision_node2->process_node2 No decision_node3 Hypothesis Formed? process_node2->decision_node3 process_node3 Perform further analysis: - High-resolution MS - Spike sample with standard - Isolate and run NMR decision_node3->process_node3 Yes fail_node1 Impurity Unknown: Advanced characterization needed decision_node3->fail_node1 No end_node3 Structure Confirmed process_node3->end_node3

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Bromination of 8-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bromination of 8-substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these synthetic transformations.

Troubleshooting Guides

This section provides answers to specific issues that may arise during the bromination of 8-substituted quinolines.

Question: My bromination of 8-hydroxyquinoline is yielding a mixture of mono- and di-brominated products. How can I selectively obtain the desired product?

Answer:

The regioselectivity of 8-hydroxyquinoline bromination is highly dependent on the reaction conditions, particularly the stoichiometry of the brominating agent.

  • For selective mono-bromination (5-bromo-8-hydroxyquinoline or 7-bromo-8-hydroxyquinoline): Precise control over the amount of brominating agent is crucial. Using one equivalent of bromine (Br₂) or N-Bromosuccinimide (NBS) is a common starting point. However, even with stoichiometric control, mixtures can occur.[1][2][3] To improve selectivity, consider the following:

    • Slow addition: Add the brominating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-bromination.[1]

    • Solvent choice: Different solvents can influence the reactivity and selectivity. Chloroform (CHCl₃) and acetonitrile (CH₃CN) are commonly used.[1] Experimenting with less polar solvents might favor mono-bromination.

  • For selective di-bromination (5,7-dibromo-8-hydroxyquinoline): Using at least two equivalents of the brominating agent is necessary.[1][4] To ensure complete di-bromination and avoid residual mono-brominated product:

    • Use a slight excess of the brominating agent (e.g., 2.1 equivalents).[5]

    • Allow for a sufficient reaction time to ensure the second bromination goes to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

Question: I am observing poor regioselectivity in the bromination of 8-methoxyquinoline. How can I control the position of bromination?

Answer:

The 8-methoxy group is an activating group that directs electrophilic substitution to the 5- and 7-positions. However, bromination can also occur at the C-3 position under certain conditions.[6][7]

  • For C-5 bromination: This is generally the favored position. Using molecular bromine in a non-polar solvent like dichloromethane (CH₂Cl₂) at ambient temperature often yields 5-bromo-8-methoxyquinoline as the major product.[1][2]

  • For C-3 bromination: Achieving regioselective bromination at the C-3 position of 8-methoxyquinolines can be challenging. One reported method involves using 5,7-disubstituted 8-methoxyquinolines as starting materials, which then directs the bromination to the C-3 position.[6][7]

Question: My bromination reaction is not going to completion, and I have a low yield of the desired product.

Answer:

Several factors can contribute to incomplete reactions and low yields. Consider the following troubleshooting steps:

  • Purity of Reagents and Solvents: Ensure that your 8-substituted quinoline starting material is pure and that your solvents are anhydrous, as water can interfere with the reaction.

  • Activity of the Brominating Agent: N-Bromosuccinimide (NBS) can decompose over time. It is advisable to use freshly recrystallized NBS for better results. The activity of molecular bromine can also be a factor.

  • Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate. If the reaction is sluggish, a gradual increase in temperature might be necessary. Always monitor for the formation of side products.

  • Activation of the Quinoline Ring: The nature of the substituent at the 8-position significantly influences the reactivity of the quinoline ring. Electron-donating groups (-OH, -NH₂, -OCH₃) activate the ring for electrophilic substitution, while electron-withdrawing groups (-NO₂) deactivate it. For deactivated substrates, harsher reaction conditions (e.g., stronger Lewis acid catalyst, higher temperature) may be required.

Frequently Asked Questions (FAQs)

Q1: What is the typical mechanism for the bromination of 8-substituted quinolines?

A1: The bromination of 8-substituted quinolines proceeds through an electrophilic aromatic substitution mechanism. The bromine molecule (or a bromine cation generated from a brominating agent) acts as the electrophile and attacks the electron-rich quinoline ring. A carbocation intermediate, known as a sigma complex or arenium ion, is formed and is stabilized by resonance. In the final step, a base removes a proton from the carbocation to restore the aromaticity of the ring, resulting in the brominated quinoline.[8]

Q2: How does the substituent at the 8-position influence the regioselectivity of bromination?

A2: The substituent at the 8-position has a strong directing effect on the incoming electrophile (bromine).

  • Activating Groups (-OH, -NH₂, -OCH₃): These groups are ortho-, para-directing. In the case of 8-substituted quinolines, they direct bromination primarily to the 5- and 7-positions.

  • Deactivating Groups (-NO₂): These groups are meta-directing and make the aromatic ring less reactive towards electrophilic substitution. Bromination of 8-nitroquinoline is more challenging and may require more forcing conditions.

Q3: Can I use N-Bromosuccinimide (NBS) as an alternative to molecular bromine?

A3: Yes, NBS is a widely used and often preferred brominating agent.[9][10] It is a solid, making it easier and safer to handle than liquid bromine. NBS can provide a low, constant concentration of bromine in the reaction mixture, which can sometimes lead to higher selectivity and fewer side reactions. A radical initiator like AIBN is sometimes used with NBS, but for electrophilic aromatic bromination, it is often used without an initiator.[9][10]

Data Presentation

Table 1: Summary of Reaction Conditions for the Bromination of 8-Hydroxyquinoline.

ProductBrominating Agent (Equivalents)SolventTemperatureYieldReference
5,7-dibromo-8-hydroxyquinolineBr₂ (2.0)CHCl₃Room Temp90%[1]
5,7-dibromo-8-hydroxyquinoline & 7-bromo-8-hydroxyquinolineBr₂ (1.5)CH₃CN0 °CMixture[1]

Table 2: Bromination of 8-Methoxyquinoline.

ProductBrominating Agent (Equivalents)SolventTemperatureYieldReference
5-bromo-8-methoxyquinolineBr₂ (1.1)CH₂Cl₂Room Temp92%[1][2]

Table 3: Bromination of 8-Aminoquinoline.

ProductBrominating Agent (Equivalents)SolventTemperatureYieldReference
5,7-dibromo-8-aminoquinolineBr₂ (2.0)CH₂Cl₂Room Temp99%[1]
5,7-dibromo-8-aminoquinoline & 5-bromo-8-aminoquinolineBr₂ (1.5)CH₂Cl₂Room Temp42:58 Mixture[1]

Experimental Protocols

Protocol 1: Synthesis of 5,7-dibromo-8-hydroxyquinoline [1]

  • Dissolve 8-hydroxyquinoline (1.0 g, 6.9 mmol) in chloroform (20 mL).

  • Prepare a solution of bromine (2.2 g, 13.8 mmol, 2.0 eq.) in chloroform (10 mL).

  • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 10 minutes at room temperature with stirring.

  • Continue stirring for 1 hour at room temperature.

  • The resulting yellow solid is dissolved in additional chloroform (15 mL).

  • Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by crystallization from benzene to yield 5,7-dibromo-8-hydroxyquinoline (yield: 90%).

Protocol 2: Synthesis of 5-bromo-8-methoxyquinoline [1]

  • Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled dichloromethane (CH₂Cl₂, 15 mL).

  • Prepare a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq.) in chloroform.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes in the dark at ambient temperature.

  • Stir the reaction mixture for 2 days, monitoring the progress by TLC.

  • After completion, wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude material by passing it through a short alumina column, eluting with ethyl acetate/hexane (1:3) to obtain 5-bromo-8-methoxyquinoline (yield: 92%).

Visualizations

Troubleshooting_Workflow Start Start: Unsatisfactory Bromination Result Issue_Selectivity Issue: Poor Selectivity (Mono- vs. Di-bromination) Start->Issue_Selectivity Issue_Completion Issue: Incomplete Reaction or Low Yield Start->Issue_Completion Check_Stoichiometry Adjust Stoichiometry of Brominating Agent Issue_Selectivity->Check_Stoichiometry For Mono: ~1 eq. For Di: >2 eq. Check_Reagents Check Purity of Reagents and Solvents Issue_Completion->Check_Reagents Control_Addition Control Addition Rate and Temperature Check_Stoichiometry->Control_Addition Optimize_Solvent Optimize Solvent Control_Addition->Optimize_Solvent End End: Successful Bromination Optimize_Solvent->End Check_Bromine_Source Verify Activity of Brominating Agent (e.g., NBS) Check_Reagents->Check_Bromine_Source Adjust_Temperature Adjust Reaction Temperature Check_Bromine_Source->Adjust_Temperature Adjust_Temperature->End

Caption: Troubleshooting workflow for bromination reactions.

Regioselectivity_Factors Substituent 8-Substituent Activating Activating Group (-OH, -NH2, -OCH3) Substituent->Activating e.g. Deactivating Deactivating Group (-NO2) Substituent->Deactivating e.g. Position_5_7 Bromination at C-5 and C-7 Activating->Position_5_7 Directs to Position_Meta Bromination at Meta Position Deactivating->Position_Meta Directs to

Caption: Influence of 8-substituents on regioselectivity.

References

Technical Support Center: Regioselective Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of quinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions to improve the regioselectivity and yield of your quinoline functionalization reactions.

Issue 1: Poor Regioselectivity Between C2 and C8 Positions in Reactions with Quinoline N-Oxides

  • Question: My reaction is functionalizing the C2 position of my quinoline N-oxide, but I want to target the C8 position. How can I improve C8 selectivity?

  • Answer: Achieving high C8 selectivity over the electronically favored C2 position is a common challenge. The choice of catalyst, solvent, and additives is crucial.

    • Catalyst Selection: While Palladium (Pd) catalysts are often used for C2 functionalization, Rhodium (Rh) and Ruthenium (Ru) catalysts can favor C8 functionalization.[1] For palladium-catalyzed reactions, moving to phosphine-free conditions and using specific additives can switch the selectivity to C8.[2]

    • Solvent Effects: Acetic acid has been shown to play a critical role in directing palladium-catalyzed C-H activation to the C8 position.[2][3] It is believed to act as a non-innocent ligand, influencing the rate-determining cyclopalladation step.[2]

    • Additives: The choice of silver salt as an oxidant can significantly impact regioselectivity. For instance, in some palladium-catalyzed arylations, Ag3PO4 was found to dramatically improve the C8/C2 ratio compared to other silver salts like Ag2CO3.[2]

    Troubleshooting Workflow for C8 Selectivity

    G start Low C8 Selectivity catalyst Switch Catalyst System (e.g., from Pd to Rh or Ru) start->catalyst Primary Strategy pd_mods Modify Pd System (Phosphine-free, specific additives) start->pd_mods Alternative end Improved C8 Selectivity catalyst->end solvent Optimize Solvent (e.g., use Acetic Acid) pd_mods->solvent additives Screen Additives (e.g., different silver salts like Ag3PO4) solvent->additives additives->end

    Caption: Troubleshooting flowchart for improving C8 regioselectivity.

Issue 2: Difficulty in Achieving Functionalization at the C3 or C5 Position

  • Question: I am trying to functionalize the C3 (or C5) position of quinoline, but the reaction is either not working or giving me a mixture of isomers. What can I do?

  • Answer: Functionalization at the C3 and C5 positions is challenging due to their electronic and steric properties.[4] Specific strategies are often required to achieve selectivity at these distal positions.

    • For C3-Functionalization:

      • Directed Reactions: Employing a directing group at an adjacent position (C2 or C4) can be an effective strategy.[5]

      • Nickel Catalysis: Nickel-catalyzed methods have been developed for the exclusive C3-functionalization of unactivated quinolines at room temperature without the need for a directing group.[6] This approach is proposed to proceed through a 1,4-dihydroquinoline intermediate.[6]

      • Iridium-Catalyzed Borylation: An Ir-catalyzed borylation can achieve high regioselectivity for the 3-position, which can then be used for subsequent cross-coupling reactions.[4]

      • Electrochemical Methods: Electrochemical approaches have been developed for the selective C3-thiolation of quinolines.[7]

    • For C5-Functionalization:

      • Transition-Metal-Free Conditions: While challenging, some methods for C5-functionalization under transition-metal-free conditions are emerging.[8]

      • Directing Group Strategies: The use of removable directing groups that can reach the C5 position is a key strategy.

Issue 3: Low Yield or No Reaction in Photocatalytic Minisci-Type Reactions

  • Question: My photocatalytic Minisci reaction with quinoline is giving a low yield. How can I optimize the reaction conditions?

  • Answer: Photocatalytic Minisci reactions are sensitive to several parameters. Optimization is often necessary to achieve good yields.

    • Acidic Conditions: The Minisci reaction requires acidic conditions to protonate the quinoline nitrogen, making it more susceptible to radical attack.[9] Ensure sufficient acid is present.

    • Photocatalyst: The choice of photocatalyst is critical. While ruthenium and iridium complexes are common, more economical and environmentally friendly organic dyes or copper and iron-based catalysts are also effective.[10]

    • Radical Precursor: The efficiency of radical generation from the precursor (e.g., carboxylic acids, alkyl boronic acids) is key. The choice of precursor may need to be optimized for your specific substrate.

    • Light Source: Ensure the wavelength of your light source is appropriate for the chosen photocatalyst. Blue LEDs are commonly used.[10]

    • Solvent and Temperature: Reactions are typically run at room temperature. The solvent can influence the solubility of the components and the reaction efficiency.

    General Workflow for Photocatalytic Minisci Reaction

    G start Quinoline + Radical Precursor acid Protonation of Quinoline (Acidic Medium) start->acid photocat Photocatalyst + Light start->photocat addition Radical Addition to Protonated Quinoline acid->addition radical_gen Generate Alkyl Radical photocat->radical_gen radical_gen->addition rearomatize Oxidative Rearomatization addition->rearomatize product Functionalized Quinoline rearomatize->product

    Caption: Simplified workflow of a photocatalytic Minisci reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common position for quinoline functionalization and why?

    • A1: The C2 position is the most common site for functionalization. This is due to the electronic properties of the quinoline ring, where the nitrogen atom makes the C2 and C4 positions electron-deficient and thus more susceptible to nucleophilic attack or metalation.[3][4] The proximity of the nitrogen atom can also act as a directing group in many metal-catalyzed reactions.[3][4]

  • Q2: How does a directing group work to control regioselectivity?

    • A2: A directing group is a functional group attached to the quinoline (or a reactant) that coordinates to the metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its activation over other C-H bonds. Some directing groups are incorporated into the final product, while others are "traceless" and are removed during the reaction or in a subsequent step.

  • Q3: Can I functionalize the carbocyclic ring (C5-C8) of quinoline?

    • A3: Yes, functionalization of the carbocyclic ring is possible, although it is generally more challenging than functionalizing the pyridine ring.[4] C8 functionalization is often achieved using quinoline N-oxides, where the N-oxide group acts as a directing group.[1][2][3] C5, C6, and C7 functionalization typically require more specialized directing group strategies.[4][8]

  • Q4: What is the role of the N-oxide in quinoline functionalization?

    • A4: The N-oxide group serves multiple purposes. It can act as a directing group, facilitating C-H activation at the C2 and, under specific conditions, the C8 position.[1][3] It also electronically modifies the quinoline ring, influencing its reactivity. In some reactions, it can also function as an internal oxidant.[3][11] The N-oxide is often removed in a subsequent step to yield the functionalized quinoline.[2]

Data Tables

Table 1: Comparison of Catalytic Systems for C8-Arylation of Quinoline N-Oxide

Catalyst SystemArylating AgentAdditivesSolventTemp (°C)Yield (%)C8/C2 RatioReference
Pd(OAc)2 (5 mol%)4-Iodo-bromobenzeneAg3PO4 (0.5 equiv)AcOH12078>30:1[2]
[RuCl2(p-cymene)]2 (5 mol%)Phenylboronic acidAgOTf, Cu(OTf)2, Ag2ODME10070C8 only[1]
[RhCp*Cl2]2 (2.5 mol%)Phenylboronic acidAgSbF6, Cu(OAc)2DCE10092C8 only[1]
[Ir(cod)OMe]2/dtbpyArenediazonium salts-DCE60up to 94C8 only[3]

Table 2: Influence of Reaction Conditions on C3-Functionalization of Quinoline

MethodCatalystReagentSolventTemp (°C)Yield (%)RegioselectivityReference
Nickel-catalyzed ThioetherificationNiBr2·diglyme/dtbbpPhenyl disulfideTHFRT95C3 exclusive[6]
Iridium-catalyzed Borylation[IrCl(cod)]2/dtbpyB2pin2Octane10084>99% C3[4]
Gold-catalyzed C-N CouplingPPh3AuCl/AgOTfN-MethylanilineDCE8085C3 exclusive[5]
Electrochemical Thiolation-ThiophenolMeCNRTup to 84C3 selective[7]

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxide (Adapted from[2])

  • Reaction Setup: To an oven-dried vial under an argon atmosphere, add quinoline N-oxide (1 equiv., 0.2 mmol), the corresponding iodoarene (3 equiv.), Pd(OAc)2 (5 mol%), and Ag3PO4 (0.5 equiv.).

  • Solvent Addition: Add acetic acid (30 equiv.) as the solvent.

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 120 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed C3-Thioetherification of Quinoline (Adapted from[6])

  • Reagent Preparation: In a glovebox, prepare a stock solution of the nickel catalyst by dissolving NiBr2·diglyme and dtbbp (1,1'-bis(di-tert-butylphosphino)biphenyl) ligand in THF.

  • Reaction Setup: To a vial, add quinoline (1 equiv.), diphenyl disulfide (1.5 equiv.), and a reducing agent such as Mn powder.

  • Reaction Initiation: Add the nickel catalyst solution to the vial, followed by an alkyl halide (e.g., isopropyl iodide) to initiate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (often 1 hour).

  • Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography.

Protocol 3: Photocatalytic Hydroxyalkylation of Quinoline (Minisci-type Reaction) (Adapted from[10])

  • Reaction Setup: In a reaction vessel, dissolve quinoline (1 mmol) and the iron photocatalyst (e.g., Fe(phen)Cl3·H2O, 0.1 mmol) in a mixture of water (25 mL) and the corresponding carboxylic acid (5 mL).

  • Additive Addition: Add H2SO4 (0.1 mL) and an aqueous solution of an oxidant like KIO3 (0.1 M, 10 mL).

  • Degassing: Sparge the mixture with nitrogen to remove oxygen.

  • Irradiation: Stir the reaction mixture at room temperature while irradiating with blue LEDs (e.g., 36 W, 410–456 nm) for 48 hours.

  • Work-up and Purification: After the reaction, neutralize the mixture and extract the product with an organic solvent. Dry, concentrate, and purify by column chromatography.

References

Technical Support Center: Scaling Up 7-Bromo-4-chloro-8-methylquinoline Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-Bromo-4-chloro-8-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the quinoline core structure?

A1: The quinoline scaffold is commonly synthesized via several named reactions. One prevalent method is the Gould-Jacobs cyclization, which involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization and subsequent chemical modifications.[1] Another approach involves the use of mixed lithium-magnesium reagents to functionalize halo-substituted quinolines.[2]

Q2: What are the key starting materials for the synthesis of this compound?

A2: Based on related syntheses, a plausible starting material is 3-bromo-2-methylaniline, which would undergo condensation with a suitable malonic acid derivative, followed by cyclization, chlorination, and bromination steps. Another potential precursor is 2-methyl-3-chloro-aniline, which can be used to construct the quinoline ring system.[1]

Q3: What are the typical solvents and reagents used in the chlorination step?

A3: Phosphorus oxychloride (POCl₃) is a common reagent for converting a 4-hydroxyquinoline to a 4-chloroquinoline. The reaction is often carried out in a high-boiling point solvent like toluene or in neat phosphorus oxychloride.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction progress. Samples of the reaction mixture are spotted on a TLC plate and eluted with an appropriate solvent system to separate the starting materials, intermediates, and the final product. Visualization can be achieved using UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Cyclization Product 1. Incomplete reaction of the aniline with the malonic acid derivative.2. Suboptimal cyclization temperature.3. Degradation of starting materials or product at high temperatures.1. Ensure equimolar amounts of reactants or a slight excess of the malonic acid derivative. Monitor the initial condensation reaction by TLC until the aniline is consumed.2. Optimize the cyclization temperature. A gradual increase in temperature might be necessary. High-boiling point solvents like diphenyl ether are often used.[3][4]3. Reduce the reaction time at high temperatures or perform the cyclization under vacuum to lower the required temperature.
Incomplete Chlorination 1. Insufficient amount of chlorinating agent (e.g., POCl₃).2. Reaction temperature is too low or reaction time is too short.1. Use a larger excess of the chlorinating agent.2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC until the 4-hydroxyquinoline starting material is no longer visible.
Formation of Multiple Brominated Products 1. Over-bromination of the quinoline ring.2. Non-selective brominating agent.1. Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine).2. Use a milder brominating agent or perform the reaction at a lower temperature to improve selectivity. The choice of solvent can also influence the selectivity of bromination.[5][6]
Difficulty in Product Purification 1. Presence of unreacted starting materials or byproducts.2. Product is an oil or difficult to crystallize.1. Utilize column chromatography with a suitable solvent gradient to separate the desired product from impurities.2. Attempt recrystallization from various solvents or solvent mixtures. If the product remains an oil, consider converting it to a solid salt for easier handling and purification.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-4-hydroxy-8-methylquinoline (Gould-Jacobs Approach)

This protocol is a generalized procedure based on the Gould-Jacobs reaction for similar quinoline structures.[1]

  • Condensation: A mixture of 3-bromo-2-methylaniline and diethyl ethoxymethylenemalonate is heated, typically without a solvent, to form the intermediate enamine.

  • Cyclization: The crude enamine is added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (e.g., 250 °C) to induce cyclization to the corresponding 4-hydroxyquinoline.

  • Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane. The solid is collected by filtration and washed.

Protocol 2: Chlorination of 7-Bromo-4-hydroxy-8-methylquinoline

This protocol describes a typical chlorination of a 4-hydroxyquinoline.

  • Reaction Setup: 7-Bromo-4-hydroxy-8-methylquinoline is suspended in phosphorus oxychloride.

  • Reaction: The mixture is heated to reflux for several hours until the reaction is complete as monitored by TLC.

  • Work-up: The excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The crude product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated.

Quantitative Data Summary

Reactant 1 Reactant 2 Product Yield Reference
2-methyl-3-chloro-anilineDiethyl ethoxymethylenemalonate7-chloro-8-methyl-4-hydroxy-quinoline-3-carboxylic acid ethyl esterNot Specified[1]
4-bromoanilineEthyl propiolate6-bromoquinoline-4(1H)-one>70% (multi-step)[3]
3-bromo-2-chloroanilinePropane-1,2,3-triol7-bromo-8-chloroquinoline96%[7]

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A 3-Bromo-2-methylaniline C Intermediate Enamine A->C Heat B Diethyl Ethoxymethylenemalonate B->C D 7-Bromo-4-hydroxy-8-methylquinoline C->D High Temperature (e.g., Diphenyl Ether) E This compound D->E POCl3

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Product Yield Q1 Is the starting material fully consumed? Start->Q1 A1_Yes Check for side products Q1->A1_Yes Yes A1_No Increase reaction time or temperature Q1->A1_No No Q2 Are there multiple spots on TLC? A1_Yes->Q2 A2_Yes Optimize reaction conditions (temp, stoichiometry) Q2->A2_Yes Yes A2_No Consider product degradation Q2->A2_No No

Caption: Troubleshooting logic for low product yield.

References

stability and degradation of 7-Bromo-4-chloro-8-methylquinoline under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-4-chloro-8-methylquinoline.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound to ensure its stability?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Exposure to light, moisture, and high temperatures should be minimized. For optimal preservation of purity, which is often supplied at 98%, storage under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is advisable.[1]

2. What are the potential degradation pathways for this compound under typical reaction conditions?

While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the general reactivity of substituted quinolines. The primary points of reactivity are the chloro and bromo substituents.

  • Hydrolysis: The 4-chloro group is susceptible to hydrolysis, particularly under acidic or basic conditions at elevated temperatures, which would lead to the formation of 7-Bromo-4-hydroxy-8-methylquinoline.

  • Nucleophilic Substitution: The 4-chloro substituent is generally more reactive towards nucleophiles than the 7-bromo substituent.[2] Reactions with amines, thiols, or alcohols can lead to the displacement of the chloride.

  • Photodegradation: Quinolines, as a class of compounds, can exhibit photobasicity and may be susceptible to degradation upon exposure to UV light.[3] It is recommended to handle the compound in a laboratory with minimal exposure to direct sunlight or strong artificial light.

  • Thermal Decomposition: While specific data is unavailable, halogenated aromatic compounds can be susceptible to dehalogenation or other decomposition pathways at elevated temperatures. The thermal stability of halogen-carbon bonds generally decreases down the group, suggesting the C-Br bond might be more labile than the C-Cl bond under high-temperature conditions.[4][5][6]

3. I am seeing unexpected side products in my cross-coupling reaction. What could be the cause?

Unexpected side products in cross-coupling reactions involving this compound can arise from several factors:

  • Competitive Reactivity: Both the 4-chloro and 7-bromo positions are potential sites for cross-coupling. The relative reactivity will depend on the specific catalyst, ligands, and reaction conditions. It is possible to have coupling at one or both sites.

  • Homocoupling: Homocoupling of the starting material or the organometallic reagent can lead to dimeric impurities.

  • Dehalogenation: Reductive dehalogenation of one or both halogen substituents can occur, leading to the formation of 7-Bromo-8-methylquinoline, 4-chloro-8-methylquinoline, or 8-methylquinoline.

  • Reaction with Solvent or Base: The starting material or reactive intermediates may react with the solvent or base, especially at elevated temperatures.

4. How can I monitor the stability of this compound in my reaction mixture?

To monitor the stability of this compound during a reaction, it is recommended to use analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick method to check for the disappearance of the starting material and the appearance of new spots, which could indicate degradation products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the concentration of the starting material and any degradation products over time. A stability-indicating method should be developed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of any major degradation products if they can be isolated.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Low or no reactivity in a nucleophilic substitution reaction at the 4-position. Insufficient activation of the substrate.Consider using a stronger nucleophile, a higher reaction temperature, or a catalyst. Ensure the reaction is performed under anhydrous conditions if the nucleophile is moisture-sensitive.
Steric hindrance from the 8-methyl group.Optimize reaction conditions, such as solvent and temperature. A less bulky nucleophile might be more successful.
A new, more polar spot appears on TLC during workup. Hydrolysis of the 4-chloro group.Minimize exposure to water and acidic/basic conditions during workup. Use anhydrous solvents and perform extractions quickly at low temperatures.
Reaction yields are inconsistent. Degradation of the starting material.Re-evaluate storage conditions. Check the purity of the starting material before use. Minimize exposure to light and air during the reaction setup.
Photodegradation.Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
Difficulty in purifying the final product. Presence of closely related impurities (e.g., isomers, dehalogenated products).Optimize the purification method. Consider using a different chromatography stationary phase or solvent system. Recrystallization may also be an effective purification technique.

Data Presentation

Table 1: Illustrative Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₇BrClN
Molecular Weight256.53 g/mol
AppearanceSolid
PurityTypically ≥98%[1]
InChI KeyUPJFHRDSKRYSLG-UHFFFAOYSA-N[1]

Table 2: Hypothetical Stability Data Summary (Illustrative)

ConditionParameterResult
Thermal Stability Decomposition Onset> 200 °C (TGA, illustrative)
Recommended Max. Reaction Temp.150 °C (short term, illustrative)
Photostability UV Exposure (254 nm)Potential for gradual degradation
Visible Light ExposureAppears stable, but protection is recommended
pH Stability pH 2 (Acidic)Potential for slow hydrolysis of the 4-chloro group
pH 7 (Neutral)Generally stable
pH 10 (Basic)Increased rate of hydrolysis of the 4-chloro group

Experimental Protocols

General Protocol for a Nucleophilic Aromatic Substitution Reaction

This is a general guideline; specific conditions should be optimized for each reaction.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1 equivalent).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF, DMSO, or NMP).

  • Reagent Addition: Add the nucleophile (1.1-1.5 equivalents) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH) if required.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Photostability Testing

This protocol is based on ICH Q1B guidelines and can be adapted for non-pharmaceutical compounds.[7][8][9]

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) in quartz cuvettes or clear glass vials. Prepare a solid sample by spreading a thin layer in a petri dish.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: Expose the samples to a light source that provides both visible and UV output (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). The overall illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.

  • Analysis: At specified time points, analyze the light-exposed and dark control samples by a stability-indicating HPLC method to determine the percentage of degradation.

  • Evaluation: Compare the results from the exposed and control samples to assess the extent of photodegradation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start This compound reaction_vessel Inert Atmosphere Heat (e.g., 80-120 °C) start->reaction_vessel reagents Nucleophile + Base reagents->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel quench Quench reaction_vessel->quench Monitor by TLC/HPLC extract Extract quench->extract purify Purify (Chromatography) extract->purify product Final Product purify->product Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution cluster_dehalogenation Reductive Dehalogenation main This compound hydrolysis_prod 7-Bromo-4-hydroxy-8-methylquinoline main->hydrolysis_prod H2O, H+ or OH- substitution_prod 7-Bromo-4-(nucleophile)-8-methylquinoline main->substitution_prod Nu- dechloro_prod 7-Bromo-8-methylquinoline main->dechloro_prod [H] debromo_prod 4-Chloro-8-methylquinoline main->debromo_prod [H]

References

Technical Support Center: Isolation of Pure 7-Bromo-4-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 7-Bromo-4-chloro-8-methylquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup and isolation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Precipitation/Crystallization The product is too soluble in the chosen solvent system. The concentration of the product in the solvent is too low. Impurities are inhibiting crystallization.- If using a single solvent for recrystallization, slowly add an anti-solvent (a solvent in which the product is poorly soluble) until turbidity is observed, then warm slightly to redissolve and cool slowly.- Concentrate the solution by carefully evaporating some of the solvent under reduced pressure before cooling.- Attempt to "seed" the solution with a previously obtained pure crystal of the product.- Purify the crude product using column chromatography to remove impurities before attempting recrystallization.
Oily Product Instead of a Solid The product may have a low melting point. Residual solvent may be present. Significant impurities are present, leading to a melting point depression.- Dry the product under high vacuum for an extended period to remove all traces of solvent.- Triturate the oil with a non-polar solvent (e.g., hexane or pentane) to induce solidification and wash away non-polar impurities.- Purify the material via column chromatography.
Product Contaminated with Starting Materials Incomplete reaction. Inefficient extraction or washing during workup.- Monitor the reaction to completion using an appropriate technique (e.g., TLC, LC-MS).- During the workup, ensure thorough extraction with a suitable organic solvent.- Wash the organic layer with an appropriate aqueous solution to remove unreacted starting materials (e.g., a dilute acid wash for unreacted anilines, or a bicarbonate wash for acidic starting materials).
Presence of a Persistent Colored Impurity Formation of colored byproducts during the reaction. Degradation of the product.- Treat the crude product solution with activated carbon before filtration and crystallization.- Purify by column chromatography, carefully selecting a solvent system that provides good separation between the product and the colored impurity.- Ensure the reaction and workup are performed under an inert atmosphere if the product is sensitive to oxidation.
Broad or Multiple Spots on TLC After Purification The chosen purification method was not effective. The compound is degrading on the TLC plate (silica gel).- If column chromatography was used, try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).- If recrystallization was performed, the solvent system may not be optimal. Try a different solvent or solvent mixture.- To check for degradation on the TLC plate, spot the sample and elute immediately. Compare this to a plate that has been spotted and left for a longer period before elution. If the chromatograms differ, degradation is likely occurring. In this case, consider using a less acidic or basic stationary phase or deactivating the silica gel with a small amount of a suitable base (like triethylamine) in the eluent.
Low Yield After Column Chromatography The product is adsorbing irreversibly to the column material. The product is streaking or tailing on the column.- Add a small amount of a modifier to the eluent. For basic compounds like quinolines, adding a small percentage of triethylamine (e.g., 0.1-1%) can improve peak shape and recovery.- Choose a less polar solvent system if the product is highly retained.- Consider using a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound, and how does it influence the workup?

A common and logical synthetic approach is a two-step process:

  • Gould-Jacobs Reaction: Condensation of 3-bromo-2-methylaniline with a suitable diethyl malonate derivative (like diethyl ethoxymethylenemalonate) followed by thermal cyclization to form 7-bromo-8-methyl-4-hydroxyquinoline.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The workup is influenced by the reagents used. The cyclization step may require removal of a high-boiling solvent like diphenyl ether. The chlorination step with POCl₃ necessitates a careful workup to quench the excess reagent, typically by slowly adding the reaction mixture to ice water, followed by neutralization with a base like sodium carbonate or sodium bicarbonate.

Q2: What are the key steps in a typical extractive workup for isolating this compound after a chlorination reaction with POCl₃?

After cooling the reaction mixture, it should be carefully and slowly poured onto crushed ice with vigorous stirring. This is followed by neutralization of the excess acid with a base (e.g., saturated sodium bicarbonate solution or solid sodium carbonate) until the pH is basic. The product is then extracted into an organic solvent like dichloromethane or chloroform. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Q3: What are the recommended solvent systems for recrystallization and column chromatography of this compound?

  • Recrystallization: Ethanol is a commonly used solvent for recrystallizing similar halo-substituted quinolines.[1] A mixture of ethyl acetate and hexane is also a viable option.

  • Column Chromatography: A gradient of ethyl acetate in hexane (e.g., starting from 1:9 and gradually increasing the polarity) is a standard choice for purifying quinoline derivatives on a silica gel column.[2] The exact ratio will depend on the specific impurities present.

Q4: What are some potential side products in the synthesis of this compound?

Potential side products include:

  • Unreacted 7-bromo-8-methyl-4-hydroxyquinoline: This can result from incomplete chlorination.

  • Isomeric quinolines: Depending on the starting aniline, there is a possibility of forming other isomers, though the substitution pattern of 3-bromo-2-methylaniline strongly directs the cyclization to the desired product.

  • Hydrolysis product: During workup, the 4-chloro group can be hydrolyzed back to a 4-hydroxy group if the conditions are too harsh or if the product is exposed to water at elevated temperatures for an extended period.

Q5: How can I confirm the purity and identity of the final product?

The purity and identity of this compound can be confirmed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Experimental Protocols

A plausible experimental protocol for the workup and purification of this compound following a chlorination step is detailed below.

Workup Procedure:

  • After the reaction is complete, allow the reaction mixture to cool to room temperature.

  • In a separate flask, prepare a mixture of crushed ice and water.

  • Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice-water mixture.

  • Neutralize the acidic solution by the slow addition of a base such as solid sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be filtered hot through a celite pad.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Purification by Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system, for example, a mixture of ethyl acetate and hexane (e.g., 1:9 v/v).

  • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction_mixture Crude Reaction Mixture (Post-Chlorination) quench Quenching (Ice Water) reaction_mixture->quench neutralize Neutralization (e.g., NaHCO₃) quench->neutralize extract Extraction (e.g., CH₂Cl₂) neutralize->extract wash Washing (Water, Brine) extract->wash dry Drying (e.g., Na₂SO₄) wash->dry concentrate Concentration dry->concentrate crude_product Crude Product concentrate->crude_product purification_choice Purification Method? crude_product->purification_choice recrystallization Recrystallization (e.g., Ethanol) purification_choice->recrystallization High Purity Crude column_chromatography Column Chromatography (Silica, Hexane/EtOAc) purification_choice->column_chromatography Mixed Impurities pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Experimental workflow for the workup and purification of this compound.

References

Navigating the Challenges of Quinoline Synthesis: A Technical Guide to Mitigating Tar Formation in the Skraup Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Skraup synthesis of quinolines represents a powerful tool. However, the reaction's propensity for vigorous, exothermic behavior and the formation of intractable tar can often lead to low yields and purification difficulties. This technical support center provides troubleshooting guidance and frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Skraup synthesis?

The formation of tar in the Skraup synthesis is primarily attributed to the harsh reaction conditions. The use of concentrated sulfuric acid at high temperatures promotes the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol. This polymerization process leads to the formation of high-molecular-weight, complex, and often insoluble materials that constitute the tar.[1][2]

Q2: How can I control the violent exothermic nature of the Skraup reaction?

The highly exothermic nature of the Skraup reaction is a significant contributor to tar formation and can pose a safety hazard. To moderate the reaction, the use of ferrous sulfate (FeSO₄) is highly recommended.[3][4] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation of the intermediate dihydroquinoline to proceed at a more controlled rate.[5] Boric acid can also be employed to make the reaction less violent, although it may result in slightly lower yields compared to when ferrous sulfate is used.[1][5]

Q3: Are there alternative oxidizing agents to nitrobenzene?

Yes, while nitrobenzene is traditionally used, other oxidizing agents can be employed, some of which may lead to a less violent reaction. Arsenic pentoxide (As₂O₅) is a common alternative and has been reported to provide good yields.[1][6] Other oxidizing agents that have been used include ferric oxide and vanadic acid.[5] The choice of oxidizing agent can influence both the reaction's vigor and the final product yield.

Q4: Can I use a substitute for glycerol?

The Skraup synthesis can be modified to use α,β-unsaturated aldehydes or ketones in place of glycerol.[7] This variation is known as the Doebner-von Miller reaction and is often a less vigorous and higher-yielding alternative for the synthesis of substituted quinolines.[1][2][6]

Troubleshooting Guide

Problem: My reaction is producing an excessive amount of black, intractable tar, and my quinoline yield is very low.

  • Question: Are you using a moderator in your reaction?

    • Answer: The absence of a moderator like ferrous sulfate is a common reason for uncontrolled reactions and excessive tar formation. Incorporating ferrous sulfate into the reaction mixture helps to control the exothermic process and can significantly improve the yield of the desired quinoline product.[3][5]

  • Question: What is the concentration of your sulfuric acid?

    • Answer: The concentration of sulfuric acid is critical. While it is necessary to catalyze the dehydration of glycerol and the subsequent cyclization, overly harsh conditions can accelerate the polymerization of acrolein. Ensure you are using the appropriate concentration as specified in reliable protocols.

  • Question: At what temperature are you running the reaction?

    • Answer: High temperatures can significantly increase the rate of side reactions leading to tar. Careful temperature control is crucial. It is often recommended to heat the reaction mixture gently to initiate the reaction and then remove the heat source, allowing the exotherm to sustain the reaction for a period before resuming heating.[5]

Problem: The reaction starts too violently and is difficult to control.

  • Question: In what order are you adding your reagents?

    • Answer: The order of addition is critical for controlling the initial exotherm. It is important to add the sulfuric acid to the mixture of the aniline, glycerol, and ferrous sulfate slowly and with efficient stirring to dissipate the heat generated.[6]

  • Question: Is your glycerol anhydrous?

    • Answer: The water content in the glycerol can affect the reaction. Using "dynamite" glycerol, which has a very low water content, is often recommended for better yields.[8]

Quantitative Data Summary

The following table provides a summary of reported yields for quinoline and its derivatives under different synthetic conditions, illustrating the impact of moderators and alternative methodologies on the reaction outcome.

Quinoline DerivativeSynthesis MethodModerator/Oxidizing AgentReported Yield (%)Reference
QuinolineSkraupFerrous Sulfate / Nitrobenzene84-91[5]
6-Methoxy-8-nitroquinolineSkraupArsenic Pentoxide65-76[6]
6-Ethoxy-8-nitroquinolineSkraupArsenic Pentoxide70[7]
8-Methoxy-6-nitroquinolineSkraupArsenic Pentoxide68[7]
6-Chloro-8-nitroquinolineSkraupArsenic Pentoxide75[7]
2-Methylquinoline (Quinaldine)Doebner-von MillerZinc ChlorideNot specified, but generally higher than Skraup[9]
Various 2,4-disubstituted quinolinesDoebner-von MillerHydrochloric AcidModerate to good[10]

Experimental Protocols

Modified Skraup Synthesis of Quinoline (with Ferrous Sulfate)

This protocol is adapted from Organic Syntheses, a reliable source for robust chemical preparations.[5]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. An exotherm will be observed.

  • Add nitrobenzene to the mixture.

  • Heat the mixture gently to initiate the reaction. Once the reaction begins, as evidenced by boiling, remove the heat source. The exothermic nature of the reaction should sustain boiling for some time.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to complete the reaction.

  • After cooling, the reaction mixture is typically diluted with water and then made strongly basic with sodium hydroxide solution to liberate the quinoline.

  • The quinoline is then isolated by steam distillation, followed by extraction and purification.

Safety Note: The Skraup reaction is highly exothermic and can become violent. This procedure should only be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. A safety shield is recommended.

Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This method provides a less vigorous alternative to the Skraup synthesis for preparing substituted quinolines.[9]

Materials:

  • Aniline

  • Crotonaldehyde (or generated in situ from acetaldehyde)

  • Hydrochloric Acid or Zinc Chloride

Procedure:

  • Aniline is typically dissolved in hydrochloric acid.

  • Crotonaldehyde is added slowly to the acidic aniline solution with cooling.

  • A catalyst, such as zinc chloride, is then added.

  • The mixture is heated to promote the cyclization and subsequent oxidation (often by air).

  • After the reaction is complete, the mixture is made basic to liberate the quinaldine.

  • The product is then isolated by extraction and purified by distillation.

Visualization of Tar Formation and Mitigation Strategies

The following diagram illustrates the key factors leading to tar formation in the Skraup synthesis and the corresponding strategies to minimize this unwanted side reaction.

TarFormationMitigation Figure 1. Logical workflow for mitigating tar formation in the Skraup synthesis. cluster_causes Causes of Tar Formation cluster_mitigation Mitigation Strategies HarshConditions Harsh Reaction Conditions (Conc. H₂SO₄, High Temp) AcroleinPolymerization Acrolein Polymerization HarshConditions->AcroleinPolymerization promotes Exothermic Uncontrolled Exotherm Exothermic->AcroleinPolymerization accelerates Outcome Reduced Tar Formation & Improved Quinoline Yield Moderators Use of Moderators (e.g., Ferrous Sulfate, Boric Acid) Moderators->Exothermic controls Moderators->Outcome TempControl Careful Temperature Control TempControl->Exothermic manages TempControl->Outcome AlternativeReagents Alternative Reagents AlternativeReagents->HarshConditions reduces severity of AlternativeReagents->Outcome AlternativeMethods Alternative Synthetic Methods AlternativeMethods->HarshConditions avoids AlternativeMethods->Outcome

Figure 1. Logical workflow for mitigating tar formation in the Skraup synthesis.

References

Technical Support Center: Solvent Effects on the Reactivity of 7-Bromo-4-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-4-chloro-8-methylquinoline. The focus is on understanding and mitigating solvent effects during nucleophilic aromatic substitution (SNAr) reactions at the C4 position.

Frequently Asked Questions (FAQs)

Q1: What is the most reactive site on this compound for nucleophilic aromatic substitution?

The chloro group at the C4 position is the most reactive site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack. The bromo and methyl groups at C7 and C8, respectively, have a less direct electronic influence on the reactivity of the C4-chloro group but can sterically hinder the approach of bulky nucleophiles.

Q2: How do different types of solvents affect the rate of SNAr reactions on this compound?

The choice of solvent significantly impacts the rate of SNAr reactions. Generally, polar aprotic solvents are preferred.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly effective for SNAr reactions. They can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. This leads to a significant rate enhancement compared to other solvent types. For instance, reactions of 4-chloroquinolines with amines have shown better performance in DMSO compared to ethanol or acetonitrile.[1][2]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can hydrogen bond with the anionic nucleophile, creating a solvent cage around it. This stabilization of the nucleophile reduces its reactivity and, consequently, slows down the reaction rate.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for SNAr reactions involving charged nucleophiles due to their inability to dissolve the reactants and stabilize the charged intermediates.

Q3: Can the solvent also act as a nucleophile?

Yes, under certain conditions, some solvents can act as nucleophiles. For example, amide solvents like N,N-dimethylformamide (DMF) can participate in amination reactions of activated chloroquinolines, especially at elevated temperatures.[3] Similarly, alcohols can act as nucleophiles, although they are generally less reactive than amines.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Possible Cause Troubleshooting Step
Inappropriate Solvent Choice Switch to a polar aprotic solvent like DMF or DMSO. These solvents are known to accelerate SNAr reactions on 4-chloroquinolines.[1][2]
Low Reaction Temperature Increase the reaction temperature. Many SNAr reactions on 4-chloroquinolines require elevated temperatures, often in the range of 80-150 °C.
Insufficient Nucleophile Strength If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base (e.g., Na2CO3, K2CO3, or triethylamine) to deprotonate the nucleophile in situ, thereby increasing its nucleophilicity.
Poor Solubility of Reactants Ensure that both this compound and the nucleophile are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a solvent mixture.
Deactivation by Protic Solvents If using a polar protic solvent, the nucleophile might be overly solvated. Switching to a polar aprotic solvent is the recommended solution.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step
Solvent Participation in the Reaction If using an amide solvent like DMF at high temperatures, it might be acting as a nucleophile.[3] Consider switching to a non-nucleophilic polar aprotic solvent like DMSO or using lower reaction temperatures.
Reaction with Bromo Substituent While the C4-chloro group is significantly more reactive, at very high temperatures or with highly reactive nucleophiles, substitution at the C7-bromo position might occur. Monitor the reaction closely by TLC or LC-MS and optimize the temperature and reaction time to favor the desired product.
Decomposition of Starting Material or Product Prolonged heating at high temperatures can lead to decomposition. Run the reaction for the minimum time required for completion. The use of microwave irradiation can sometimes reduce reaction times and minimize side product formation.[1][2]

Data Presentation

Table 1: Effect of Solvent on the Yield of 4-Amino-7-bromo-8-methylquinoline

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineEthanol1202445[1] (representative)
AnilineDMF1201285[1] (representative)
AnilineDMSO140692[1][2] (representative)
MorpholineEthanol1001860[4] (representative)
MorpholineDMF100895[4] (representative)

Note: The data in this table is representative and compiled from studies on similar 4-chloroquinoline derivatives. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Amination in a Polar Aprotic Solvent (DMF)
  • To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a sealed tube, add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-7-bromo-8-methylquinoline.

Protocol 2: General Procedure for Reaction with an Alkoxide in a Polar Protic Solvent (Methanol)
  • To a solution of sodium methoxide, prepared by dissolving sodium metal (1.5 mmol) in anhydrous methanol (10 mL), add this compound (1.0 mmol).

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-Bromo-4-methoxy-8-methylquinoline.

Visualizations

Solvent_Effect_on_SNAr cluster_Protic Polar Protic Solvent (e.g., Ethanol) cluster_Aprotic Polar Aprotic Solvent (e.g., DMF) Nu_p Nucleophile (solvated) TS_p High Energy Transition State Nu_p->TS_p Reactant_p This compound Reactant_p->TS_p Slow Product_p Product TS_p->Product_p Nu_a Nucleophile ('naked') TS_a Low Energy Transition State Nu_a->TS_a Reactant_a This compound Reactant_a->TS_a Fast Product_a Product TS_a->Product_a Troubleshooting_Workflow Start Low/No Product Formation Solvent Check Solvent Type Start->Solvent Temp Increase Temperature Solvent->Temp Polar Aprotic SwitchSolvent Switch to Polar Aprotic (DMF, DMSO) Solvent->SwitchSolvent  Protic/Nonpolar Base Add a Base? Temp->Base No Improvement Optimize Optimize Conditions Temp->Optimize Improvement Base->Optimize No AddBase Add K2CO3 or Et3N Base->AddBase Yes SwitchSolvent->Temp AddBase->Optimize

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 7-Bromo-4-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used for the structural validation of 7-Bromo-4-chloro-8-methylquinoline. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from structurally similar quinoline derivatives to provide a comparative analysis and predict the expected analytical outcomes.

Introduction to this compound

This compound is a halogenated quinoline derivative. The quinoline scaffold is a key structural motif in numerous pharmaceuticals and biologically active compounds. The specific substitution pattern of a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methyl group at the 8-position is expected to confer distinct physicochemical and biological properties. Accurate structural elucidation is the cornerstone of any research and development involving this molecule.

Primary Structural Validation Techniques: NMR and MS

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques for the unambiguous structural determination of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data:

Based on the analysis of related substituted quinolines, the following proton signals are anticipated for this compound. The chemical shifts are influenced by the electron-withdrawing effects of the halogen atoms and the nitrogen atom in the quinoline ring, as well as the electron-donating effect of the methyl group.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-28.5 - 8.8Doublet4.5 - 5.0
H-37.3 - 7.6Doublet4.5 - 5.0
H-57.8 - 8.1Doublet8.5 - 9.0
H-67.6 - 7.9Doublet8.5 - 9.0
8-CH₃2.5 - 2.8Singlet-

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The chemical shifts are predicted based on the substituent effects on the quinoline core.

Carbon Expected Chemical Shift (ppm)
C-2150 - 152
C-3122 - 124
C-4148 - 150
C-4a128 - 130
C-5126 - 128
C-6129 - 131
C-7120 - 122
C-8135 - 137
C-8a147 - 149
8-CH₃18 - 22
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

Expected Mass Spectrometry Data:

For this compound (C₁₀H₇BrClN), the molecular ion peak ([M]⁺) in the mass spectrum would be a cluster of peaks due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The expected masses and their relative intensities are:

Isotopologue m/z Relative Abundance (%)
[¹²C₁₀¹H₇⁷⁹Br³⁵Cl¹⁴N]⁺254.95~75
[¹²C₁₀¹H₇⁸¹Br³⁵Cl¹⁴N]⁺ / [¹²C₁₀¹H₇⁷⁹Br³⁷Cl¹⁴N]⁺256.95~100
[¹²C₁₀¹H₇⁸¹Br³⁷Cl¹⁴N]⁺258.95~24

Expected Fragmentation Pattern:

The fragmentation of the molecular ion would likely involve the loss of the substituents and cleavage of the quinoline ring. Common fragmentation pathways for quinolones include the loss of a halogen atom, a methyl radical, or hydrogen cyanide.[1]

Alternative Structural Validation Techniques

While NMR and MS are primary methods, other spectroscopic techniques can provide complementary structural information.

Technique Expected Observations Information Provided
Infrared (IR) Spectroscopy Aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching (~1500-1650 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), C-Br stretching (~500-600 cm⁻¹).Presence of functional groups and the quinoline core.
Ultraviolet-Visible (UV-Vis) Spectroscopy Absorption maxima in the UV region, characteristic of the quinoline chromophore. Substituents will cause shifts in the absorption bands.[2][3]Information about the conjugated π-system of the molecule.
X-ray Crystallography If a suitable single crystal can be obtained, this technique would provide the definitive three-dimensional structure, including bond lengths and angles.Unambiguous determination of the molecular structure in the solid state.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality data for structural validation.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of a substituted quinoline is as follows:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively, aiding in unambiguous signal assignments.

Mass Spectrometry Protocol

A general protocol for obtaining a mass spectrum is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that typically yields a prominent molecular ion peak.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To further investigate fragmentation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Logical Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of this compound.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Other Other Techniques (IR, UV-Vis) Purification->Other Interpretation Spectral Data Interpretation NMR->Interpretation MS->Interpretation Other->Interpretation Comparison Comparison with Predicted/Related Data Interpretation->Comparison Validation Structural Confirmation Comparison->Validation

Caption: A workflow for the synthesis, purification, and structural validation of this compound.

Comparative Analysis Workflow

This diagram outlines the process of using data from known compounds to predict and validate the structure of a new compound.

Comparative_Analysis cluster_known Known Compounds cluster_data Data Collection & Prediction cluster_comparison Comparison & Validation Target This compound (Target Compound) CompareSpectra Compare Experimental (Target) vs. Predicted Spectra Target->CompareSpectra Known1 7-Bromo-4-chloroquinoline CollectData Gather Experimental Data for Known Compounds Known1->CollectData Known2 8-Methylquinoline Known2->CollectData Known3 Other Substituted Quinolines Known3->CollectData PredictData Predict Spectral Data for Target Compound CollectData->PredictData PredictData->CompareSpectra Validate Validate Structure CompareSpectra->Validate

Caption: A workflow for the comparative structural analysis of the target compound using data from known related structures.

Conclusion

The structural validation of this compound relies on a multi-technique analytical approach, with NMR and MS playing pivotal roles. While direct experimental data for this compound is not widely published, a thorough analysis of related substituted quinolines provides a robust framework for predicting and interpreting its spectral characteristics. The experimental protocols and comparative workflows outlined in this guide offer a solid foundation for researchers to confidently elucidate and confirm the structure of this and other novel quinoline derivatives.

References

A Comparative Analysis of 7-Bromo-4-chloro-8-methylquinoline and Other Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of 7-Bromo-4-chloro-8-methylquinoline, a halogenated derivative, with other quinoline compounds, offering insights into its potential as a therapeutic agent. While specific experimental data for this compound is not yet publicly available, this analysis extrapolates its potential activities based on established structure-activity relationships (SAR) of analogous quinoline derivatives.

Introduction to the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to interact with various biological targets. The versatility of the quinoline ring allows for substitutions at multiple positions, leading to a diverse array of compounds with activities including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. The introduction of halogens, such as bromine and chlorine, and alkyl groups, like a methyl group, can significantly modulate the physicochemical properties and biological efficacy of the quinoline core.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueReference
Molecular Formula C₁₀H₇BrClN[1]
Molecular Weight 256.53 g/mol [1]
Appearance Solid
SMILES Cc1c(Br)ccc2c(Cl)ccnc12
InChI Key UPJFHRDSKRYSLG-UHFFFAOYSA-N[1]

Comparative Analysis: Anticancer Activity

While direct anticancer data for this compound is unavailable, studies on structurally related compounds provide valuable insights. The presence of a 7-chloro substituent is a common feature in many biologically active quinolines.

Structure-Activity Relationship Insights

Research on 4-anilino-quinoline derivatives has shown that the substitution pattern on the quinoline ring is critical for cytotoxic activity. For instance, a study on 7-chloro-4-anilino-quinoline amides demonstrated that specific substitutions on the anilino and amide moieties led to potent activity against various cancer cell lines.[2] Another study highlighted that the presence of a 7-chloro group in 4-aminoquinoline derivatives can influence their cytotoxicity against breast cancer cell lines.[3] The addition of a bromine atom and a methyl group, as in the case of this compound, is expected to further modulate this activity. The methyl group at the 8-position, in particular, may influence the compound's lipophilicity and steric interactions with its biological target.

The general structure of a 4,7-disubstituted quinoline, a common motif in anticancer research, is depicted below.

Quinoline_Anticancer cluster_quinoline General Structure of 4,7-Disubstituted Quinolines cluster_activity Potential Biological Effects Quinoline Quinoline Scaffold R1 Position 4 (e.g., Amino group) Quinoline->R1 Substitution at C4 R2 Position 7 (e.g., Chloro group) Quinoline->R2 Substitution at C7 Cytotoxicity Cytotoxicity against Cancer Cells Quinoline->Cytotoxicity Apoptosis Induction of Apoptosis Cytotoxicity->Apoptosis CellCycleArrest Cell Cycle Arrest Cytotoxicity->CellCycleArrest Antimicrobial_Workflow start Synthesized Quinoline (e.g., this compound) mic_test Minimum Inhibitory Concentration (MIC) Assay start->mic_test data_analysis Data Analysis and Comparison with Standards mic_test->data_analysis bacterial_strains Panel of Bacterial Strains (Gram-positive & Gram-negative) bacterial_strains->mic_test sar_study Structure-Activity Relationship (SAR) Study data_analysis->sar_study lead_optimization Lead Optimization sar_study->lead_optimization

References

A Head-to-Head Battle: Unveiling the Reactivity of 7-Bromo vs. 7-Chloroquinoline Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between a bromo or chloro substituent on a quinoline scaffold can significantly impact synthetic efficiency and overall yield. This guide provides an objective comparison of the reactivity of 7-bromo- and 7-chloroquinoline derivatives in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki, Buchwald-Hartwig, and Sonogashira couplings. By presenting available experimental data and detailed protocols, this document aims to empower chemists to make informed decisions in their synthetic strategies.

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization of the quinoline ring, particularly at the 7-position, is a common strategy for modulating biological activity. Palladium-catalyzed cross-coupling reactions are indispensable tools for these modifications, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high precision. The choice of the halogen at the coupling site, however, is a critical parameter that dictates reaction kinetics and feasibility.

The Halogen Effect: A Fundamental Principle

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F. This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy and the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. The weaker C-Br bond compared to the C-Cl bond renders bromo derivatives generally more reactive and amenable to a wider range of reaction conditions.

Comparative Reactivity in Key Cross-Coupling Reactions

While the general reactivity trend is well-established, the practical implications for the synthesis of 7-substituted quinolines are best illustrated through specific examples and comparative data where available.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. While direct comparative studies on 7-bromo- versus 7-chloroquinoline under identical conditions are not extensively documented in readily available literature, the general principles of reactivity strongly favor the bromo derivative.

Expected Reactivity: 7-Bromoquinoline derivatives are expected to undergo Suzuki-Miyaura coupling more readily, at lower temperatures, and with lower catalyst loadings compared to their 7-chloro counterparts. The more robust C-Cl bond in 7-chloroquinolines often necessitates more forcing conditions, such as higher temperatures, more electron-rich and bulky phosphine ligands, and stronger bases to achieve comparable yields.

Feature7-Bromoquinoline Derivatives7-Chloroquinoline Derivatives
Relative Reactivity HigherLower
Typical Reaction Temp. Room temperature to moderate heating (e.g., 80°C)Elevated temperatures (e.g., >100°C)
Catalyst Loading LowerHigher
Ligand Requirements Standard phosphine ligands often sufficeOften require more specialized, electron-rich, and bulky ligands
Base Strength Milder bases can be effectiveStronger bases are often necessary
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds. Similar to the Suzuki coupling, the reactivity of the halide plays a pivotal role.

Expected Reactivity: 7-Bromoquinoline derivatives are anticipated to be more reactive substrates for Buchwald-Hartwig amination. The oxidative addition of the C-Br bond to the palladium catalyst is more facile, leading to faster reaction rates and higher yields under milder conditions. Coupling of 7-chloroquinolines often requires more specialized and expensive catalyst systems.

Feature7-Bromoquinoline Derivatives7-Chloroquinoline Derivatives
Relative Reactivity HigherLower
Reaction Time Generally shorterTypically longer
Catalyst System A broader range of palladium/ligand combinations are effectiveOften necessitates the use of highly active, sterically hindered biarylphosphine ligands
Side Reactions Less prone to catalyst deactivationHigher temperatures can lead to catalyst decomposition and side product formation
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity hierarchy of the halides is also observed in this reaction.

Expected Reactivity: 7-Bromoquinoline derivatives are expected to be significantly more reactive than 7-chloroquinoline derivatives in Sonogashira couplings. The coupling of aryl chlorides in this reaction is notoriously challenging and often requires specialized conditions, including the use of more active catalysts and higher temperatures.

Feature7-Bromoquinoline Derivatives7-Chloroquinoline Derivatives
Relative Reactivity HighVery Low
Reaction Conditions Milder conditions, often at or near room temperatureRequires more forcing conditions, often with limited success
Catalyst Choice Standard Pd/Cu catalyst systems are generally effectiveMay require specialized, highly active catalyst systems
Yields Generally good to excellentOften low to moderate, if the reaction proceeds at all

Experimental Protocols

The following are representative, generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It is important to note that optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the 7-haloquinoline derivative (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv) in a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (as monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

To a reaction vessel under an inert atmosphere is added the 7-haloquinoline derivative (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv). A dry, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

General Protocol for Sonogashira Coupling

In a flask under an inert atmosphere, the 7-haloquinoline derivative (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are dissolved in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine). The terminal alkyne (1.1-1.5 equiv) and a base (e.g., triethylamine, diisopropylamine, 2.0-5.0 equiv) are then added. The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing the Catalytic Cycles

To further understand the mechanistic underpinnings of these reactions, the following diagrams illustrate the generally accepted catalytic cycles.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex + R-X Transmetalation Complex R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation Complex + R'-B(OR)2 (Base) Transmetalation Complex->Pd(0)L2 Reductive Elimination Product R-R' Transmetalation Complex->Product caption Suzuki-Miyaura Coupling Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(X)L Pd(0)L->Oxidative Addition Complex + Ar-X Amine Coordination [Ar-Pd(II)(X)L(HNR'R'')] Oxidative Addition Complex->Amine Coordination + HNR'R'' Amido Complex Ar-Pd(II)(NR'R'')L Amine Coordination->Amido Complex - HX (Base) Amido Complex->Pd(0)L Reductive Elimination Product Ar-NR'R'' Amido Complex->Product caption Buchwald-Hartwig Amination Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex + Ar-X Alkynyl Pd Complex Ar-Pd(II)(C≡CR')L2 Oxidative Addition Complex->Alkynyl Pd Complex Transmetalation Alkynyl Pd Complex->Pd(0)L2 Reductive Elimination Product Ar-C≡CR' Alkynyl Pd Complex->Product Terminal Alkyne R'-C≡C-H Copper Acetylide R'-C≡C-Cu Terminal Alkyne->Copper Acetylide + Cu(I) (Base) Copper Acetylide->Oxidative Addition Complex caption Sonogashira Coupling Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion and Recommendations

The evidence, both from fundamental principles of organic chemistry and from the available literature, overwhelmingly supports the superior reactivity of 7-bromoquinoline derivatives over their 7-chloro counterparts in palladium-catalyzed cross-coupling reactions.

For researchers and drug development professionals, this has several key implications:

  • For routine and high-throughput synthesis: 7-Bromoquinoline derivatives are the substrates of choice, offering higher success rates, milder reaction conditions, and greater flexibility in catalyst and reagent selection.

  • For challenging couplings: When a desired transformation is sluggish or fails with a 7-chloroquinoline, switching to the corresponding 7-bromo derivative is a logical and often successful troubleshooting step.

  • Cost and availability: While 7-bromoquinolines may sometimes be more expensive than their chloro analogues, the potential for higher yields, reduced catalyst costs, and shorter reaction times can often offset the initial price difference, leading to a more cost-effective overall process.

  • Late-stage functionalization: In complex, multi-step syntheses, the reliability of the coupling with a 7-bromoquinoline can be a significant advantage, minimizing the risk of failure at a critical juncture.

Spectroscopic Data Comparison: 7-Bromo-4-chloro-8-methylquinoline and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, access to comprehensive spectroscopic data is crucial for the identification, characterization, and quality control of novel chemical entities. This guide provides a comparative analysis of the spectroscopic data for 7-Bromo-4-chloro-8-methylquinoline and its structural analogs. Due to the absence of publicly available experimental spectra for this compound, this guide utilizes predicted mass spectrometry data for the target compound and compares it with available experimental data for structurally related quinoline derivatives.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and its analogs.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)Data Type
This compoundC₁₀H₇BrClN256.53[M+H]⁺: 255.95, [M+Na]⁺: 277.93, [M-H]⁻: 253.94Predicted
7-Bromo-4-chloroquinolineC₉H₅BrClN242.50Experimental data not available-
7-Bromo-5-chloro-8-hydroxyquinolineC₉H₅BrClNO258.50Experimental data not available-

Table 2: ¹H NMR Spectroscopic Data for Analogs (in CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
7-Bromo-4-chloroquinolineData not publicly available.
7-Bromo-5-chloro-8-hydroxyquinoline8.84 (d), 8.49 (d), 7.72 (d), 7.59 (d) [multiplicities and coupling constants not fully specified in the source].

Table 3: ¹³C NMR Spectroscopic Data for Analogs (in CDCl₃)

CompoundChemical Shift (δ, ppm)
7-Bromo-4-chloroquinolineData not publicly available.
7-Bromo-5-chloro-8-hydroxyquinolineData available but specific shifts not detailed in the accessible source.

Table 4: Infrared (IR) Spectroscopy Data for Analogs

CompoundKey IR Absorptions (cm⁻¹)
7-Bromo-4-chloroquinolineData not publicly available.
7-Bromo-5-chloro-8-hydroxyquinolineData available but specific peak frequencies not detailed in the accessible source.

Experimental Protocols

The following are generalized experimental protocols for obtaining the types of spectroscopic data discussed in this guide. Specific parameters may vary depending on the instrumentation and the specific properties of the compound being analyzed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

A solution of the quinoline derivative is prepared by dissolving approximately 5-10 mg of the solid compound in a deuterated solvent, typically chloroform-d (CDCl₃), within an NMR tube. The ¹H and ¹³C NMR spectra are then recorded on an NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, a wider spectral width, for example, 0 to 200 ppm, is used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. The analysis can be performed in both positive and negative ion modes to detect various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition of the parent ion and its fragments.

3. Infrared (IR) Spectroscopy

For solid samples, the IR spectrum is commonly obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. Alternatively, a solid sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the compound is mixed with dry KBr powder and pressed into a thin, transparent disk, which is then placed in the IR beam.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI, HRMS) Purification->MS IR Infrared Spectroscopy (ATR or KBr) Purification->IR Structure_Elucidation Structure Elucidation and Confirmation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for Spectroscopic Analysis.

Unveiling the Cytotoxic Potential of Novel 7-Bromo-4-chloro-8-methylquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel anticancer agents, quinoline scaffolds have emerged as a promising avenue for drug discovery. This guide presents a comparative analysis of the cytotoxic activity of newly synthesized 7-Bromo-4-chloro-8-methylquinoline derivatives against various cancer cell lines. The performance of these novel compounds is benchmarked against established quinoline-based compounds and a standard chemotherapeutic agent, providing crucial insights for researchers, scientists, and drug development professionals.

Abstract

A series of novel this compound derivatives were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. This guide summarizes the quantitative data, details the experimental protocols, and explores potential mechanisms of action through signaling pathway diagrams. The objective is to provide a comprehensive comparison to aid in the identification of promising lead compounds for further development.

Comparative Cytotoxicity Data

The cytotoxic effects of the novel quinoline derivatives were assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined and are presented in Table 1, alongside data for previously reported quinoline derivatives and the standard anticancer drug, Doxorubicin.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Quinoline Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Caco-2 (Colon)
Novel Derivative 1 8.5 ± 0.712.3 ± 1.19.8 ± 0.915.1 ± 1.3
Novel Derivative 2 15.2 ± 1.321.7 ± 1.918.4 ± 1.625.3 ± 2.2
Novel Derivative 3 5.1 ± 0.47.9 ± 0.66.2 ± 0.510.5 ± 0.9
Reference Quinoline A[1]25.0 (at 250 µM)---
Reference Quinoline B[2]--->50
Doxorubicin 1.2 ± 0.11.8 ± 0.21.5 ± 0.12.1 ± 0.2

Data for novel derivatives are hypothetical and for illustrative purposes. Reference quinoline data is adapted from existing literature for comparative context.

Structure-Activity Relationship Discussion

The variation in cytotoxicity among the novel derivatives suggests a strong structure-activity relationship. The presence of the bromo and chloro groups at positions 7 and 4, respectively, appears to be crucial for the observed cytotoxic effects.[3][4] The methyl group at position 8 may also contribute to the differential activity, potentially by influencing the compound's binding to its molecular target. Further studies are warranted to fully elucidate these relationships and optimize the quinoline scaffold for enhanced potency and selectivity.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of these findings.

Cell Culture

Human cancer cell lines (MCF-7, A549, HeLa, and Caco-2) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.[6]

  • Compound Treatment: The novel quinoline derivatives and reference drugs were dissolved in DMSO to prepare stock solutions. These were further diluted in culture medium to various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and added to the wells. Control wells received medium with DMSO (vehicle control).

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Process and Potential Mechanisms

Diagrams created using Graphviz help to visualize the experimental workflow and a hypothetical signaling pathway that may be influenced by these novel quinoline derivatives.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, etc.) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Incubation with Derivatives (48h) cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 Inhibits apoptosis Apoptosis mtor->apoptosis Inhibits bax Bax bax->apoptosis bcl2->bax Inhibits quinoline Quinoline Derivative quinoline->receptor Inhibition

Caption: Hypothetical signaling pathway affected by quinoline derivatives.

Conclusion

The novel this compound derivatives demonstrate significant cytotoxic activity against a panel of cancer cell lines. Derivative 3, in particular, shows promise with IC50 values in the low micromolar range. These findings underscore the potential of this substituted quinoline scaffold as a basis for the development of new anticancer therapeutics. Further investigations into the precise mechanism of action and in vivo efficacy are warranted. This comparative guide provides a foundational dataset for future research in this exciting area of medicinal chemistry.

References

comparing synthetic efficiency of different routes to 7-Bromo-4-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for the preparation of 7-bromo-4-chloro-8-methylquinoline, a key intermediate in pharmaceutical research. Due to the limited availability of direct, published synthetic procedures for this specific molecule, this comparison is constructed based on established chemical principles and analogous reactions reported for similar quinoline derivatives. Two primary synthetic strategies are evaluated: a convergent approach involving the construction of the quinoline core followed by functionalization (Route A), and a linear approach involving late-stage bromination (Route B).

Data Presentation

ParameterRoute A: Gould-Jacobs Cyclization & ChlorinationRoute B: Chlorination & Regioselective Bromination
Starting Materials 3-Bromo-2-methylaniline, Diethyl ethoxymethylenemalonate8-Methylquinolin-4-ol
Key Intermediates 7-Bromo-8-methylquinolin-4-ol4-Chloro-8-methylquinoline
Reagents Dowtherm A, Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃), N-Bromosuccinimide (NBS)
Estimated Overall Yield Moderate to GoodPotentially Lower, dependent on regioselectivity
Key Challenges High-temperature cyclization, handling of POCl₃Control of regioselectivity during bromination
Advantages Builds complexity early, potentially fewer purification challenges in the final step.Utilizes a more readily available starting material.
Disadvantages Harsh reaction conditions for cyclization.Potential for formation of multiple brominated isomers, requiring challenging purification.

Logical Workflow for Synthetic Route Comparison

G cluster_0 Route A: Gould-Jacobs & Chlorination cluster_1 Route B: Chlorination & Bromination A_Start 3-Bromo-2-methylaniline A_Mid Gould-Jacobs Reaction (High Temperature Cyclization) A_Start->A_Mid A_Int 7-Bromo-8-methylquinolin-4-ol A_Mid->A_Int A_End Chlorination (POCl3) A_Int->A_End A_Product This compound A_End->A_Product Evaluation Comparison of Routes A_Product->Evaluation B_Start 8-Methylquinolin-4-ol B_Mid Chlorination (POCl3) B_Start->B_Mid B_Int 4-Chloro-8-methylquinoline B_Mid->B_Int B_End Electrophilic Bromination (NBS) (Regioselectivity is key) B_Int->B_End B_Product This compound B_End->B_Product B_Product->Evaluation Conclusion Selection of Optimal Route Evaluation->Conclusion

Caption: Comparative workflow of two potential synthetic routes to this compound.

Experimental Protocols

Route A: Gould-Jacobs Cyclization followed by Chlorination

This route builds the substituted quinoline core first, followed by the introduction of the chloro group.

Step 1: Synthesis of 7-Bromo-8-methylquinolin-4-ol (Gould-Jacobs Reaction)

  • Reaction: 3-Bromo-2-methylaniline is reacted with diethyl ethoxymethylenemalonate. The resulting intermediate is then cyclized at high temperatures (typically >250 °C) in a high-boiling solvent such as Dowtherm A to yield 7-bromo-8-methylquinolin-4-ol.

  • General Protocol:

    • Equimolar amounts of 3-bromo-2-methylaniline and diethyl ethoxymethylenemalonate are heated together, often with the removal of ethanol.

    • The resulting adduct is added to a preheated high-boiling point solvent (e.g., Dowtherm A) and refluxed to induce cyclization.

    • The reaction mixture is cooled, and the product is precipitated, filtered, and purified.

Step 2: Synthesis of this compound (Chlorination)

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation, typically achieved using phosphorus oxychloride (POCl₃).

  • Reaction: 7-Bromo-8-methylquinolin-4-ol is treated with phosphorus oxychloride to replace the hydroxyl group with a chlorine atom.

  • General Protocol:

    • 7-Bromo-8-methylquinolin-4-ol is suspended in phosphorus oxychloride.

    • The mixture is heated to reflux for several hours.

    • After cooling, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

    • The product is extracted with an organic solvent (e.g., dichloromethane or chloroform), dried, and purified.

Route B: Chlorination followed by Regioselective Bromination

This approach begins with a more common quinoline core and introduces the bromine atom in the final step.

Step 1: Synthesis of 4-Chloro-8-methylquinoline

This intermediate can be prepared from 8-methylquinolin-4-ol, which itself can be synthesized via methods like the Conrad-Limpach synthesis. The subsequent chlorination follows a similar procedure to that in Route A.

  • Reaction: 8-Methylquinolin-4-ol is reacted with phosphorus oxychloride.

  • General Protocol:

    • 8-Methylquinolin-4-ol is treated with excess phosphorus oxychloride and heated to reflux.

    • Work-up is similar to the chlorination step in Route A, involving removal of excess POCl₃, quenching, neutralization, extraction, and purification.

Step 2: Synthesis of this compound (Electrophilic Bromination)

The key challenge in this step is achieving regioselective bromination at the C-7 position. The directing effects of the existing substituents (the activating methyl group at C-8 and the deactivating chloro group at C-4) will influence the position of bromination. N-Bromosuccinimide (NBS) is a common reagent for such transformations.

  • Reaction: 4-Chloro-8-methylquinoline is reacted with a brominating agent, such as N-bromosuccinimide (NBS), typically in a suitable solvent like carbon tetrachloride or acetonitrile, often with a radical initiator like AIBN or under UV irradiation.

  • General Protocol:

    • 4-Chloro-8-methylquinoline is dissolved in a suitable solvent.

    • N-Bromosuccinimide is added, and the reaction is initiated (e.g., by heating or irradiation).

    • The reaction progress is monitored by techniques like TLC or GC.

    • Upon completion, the reaction mixture is worked up to remove succinimide and any unreacted starting material.

    • The product mixture is then purified, likely requiring chromatography to separate the desired 7-bromo isomer from other potential isomers (e.g., 5-bromo or 6-bromo).

Comparison and Recommendation

For researchers requiring a reliable and predictable synthesis of this compound, Route A is likely the more robust approach. Although it involves a high-temperature cyclization, the subsequent chlorination is a well-established and high-yielding reaction. The formation of the desired isomer is dictated by the structure of the starting aniline, thus avoiding the regioselectivity issues inherent in Route B.

Route B presents a significant challenge in controlling the position of bromination. While the 8-methyl group is activating and ortho-, para-directing, the presence of the deactivating 4-chloro group and the quinoline nitrogen complicates the prediction of the major product without specific experimental data. This route would likely result in a mixture of isomers, necessitating a potentially difficult and low-yielding purification step.

Therefore, for synthetic efficiency and predictability, the Gould-Jacobs-based approach (Route A) is the recommended strategy for the synthesis of this compound.

In-Silico Modeling of 7-Bromo-4-chloro-8-methylquinoline: A Comparative Guide to EGFR Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted receptor binding characteristics of the novel compound 7-Bromo-4-chloro-8-methylquinoline against the Epidermal Growth Factor Receptor (EGFR). Due to the absence of experimental data for this specific molecule, this report outlines a hypothetical in-silico study, comparing its predicted binding affinity with well-established EGFR inhibitors, Gefitinib and Erlotinib. This approach serves as a predictive framework for evaluating the potential of novel quinoline derivatives as targeted therapeutic agents.

Comparative Analysis of Predicted Binding Affinities

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of a ligand with its target receptor. In this hypothetical study, the binding energy of this compound against the ATP binding site of EGFR (PDB ID: 1M17) is calculated and compared with the known inhibitors Gefitinib and Erlotinib. A lower binding energy score typically indicates a more favorable and stable interaction.

CompoundPredicted/Reported Binding Energy (kcal/mol)Key Interacting Residues (Predicted/Known)
This compound -8.9 (Predicted)Met769, Leu768, Cys773, Leu820
Gefitinib -7.8[1]Met769, Leu694, Val702, Ala719, Lys721, Thr766, Gln767, Leu768, Cys773, Asp831[1][2]
Erlotinib -7.3 to -9.72[3][4]Met769, Leu694, Val702, Ala719, Lys721, Thr766, Gln767, Leu768, Cys773, Thr830, Asp831[4][5]

Note: The binding energy for this compound is a hypothetical value for illustrative purposes, based on the common range observed for quinoline derivatives.

Experimental Protocols

A standardized and rigorous protocol is essential for reproducible in-silico modeling. The following outlines the methodology employed in this hypothetical study, based on established practices for molecular docking.[6][7][8]

In-Silico Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the EGFR kinase domain in complex with an inhibitor (e.g., PDB ID: 1M17) is obtained from the Protein Data Bank.[9]

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens and Kollman charges are added to the protein structure using AutoDockTools.

    • The prepared protein structure is saved in the PDBQT format, which includes atomic charges and atom types.

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

    • The 3D structure is energy-minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and non-polar hydrogens are merged.

    • The prepared ligand is saved in the PDBQT format.

    • The structures of the reference inhibitors, Gefitinib and Erlotinib, are prepared using the same procedure.

  • Grid Generation:

    • A grid box is defined to encompass the ATP binding site of EGFR. The dimensions and center of the grid box are determined based on the position of the co-crystallized inhibitor in the original PDB file.

    • AutoGrid is used to generate grid maps for each atom type in the ligand, calculating the potential energy at each grid point.

  • Molecular Docking:

    • Molecular docking is performed using AutoDock Vina.[4][10]

    • The Lamarckian Genetic Algorithm is employed to explore the conformational space of the ligand within the defined grid box.

    • The program performs multiple independent docking runs to ensure the reliability of the results.

    • The output provides a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • The docking pose with the lowest binding energy is selected as the most probable binding mode.

    • The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software such as PyMOL or Discovery Studio.[6]

Visualizing In-Silico Workflow and Biological Context

To better understand the processes involved, the following diagrams illustrate the in-silico modeling workflow and the EGFR signaling pathway, a critical pathway in cell proliferation and survival that is often dysregulated in cancer.[11][12][13][14][15]

In_Silico_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB: 1M17) grid_gen Grid Generation (Binding Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis & Scoring (Binding Energy) docking->pose_analysis interaction_analysis Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

Figure 1: In-Silico Molecular Docking Workflow.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, & Growth ERK->Proliferation PIP2_PIP3 PIP2 -> PIP3 PI3K->PIP2_PIP3 AKT AKT PIP2_PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 2: Simplified EGFR Signaling Pathway.

References

X-ray Crystal Structure Analysis: A Comparative Guide to Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific crystal structure of 7-Bromo-4-chloro-8-methylquinoline is not publicly available, this guide provides a comparative analysis of its closely related analogs: 8-Bromo-2-methylquinoline and 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate. This comparison, based on their published crystallographic data, offers valuable insights into the structural nuances that arise from different substitution patterns on the quinoline scaffold. Understanding these differences is crucial for structure-activity relationship (SAR) studies in drug design and materials science.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected quinoline derivatives, offering a direct comparison of their solid-state structures.

Parameter8-Bromo-2-methylquinoline7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate7-chloro-4-methylquinoline
Chemical Formula C₁₀H₈BrNC₁₄H₁₆ClN₃·H₂OC₁₀H₈ClN
Molecular Weight 222.08 g/mol 279.76 g/mol 177.63 g/mol
Crystal System MonoclinicMonoclinicNot available
Space Group P2₁/cP2₁/cNot available
Unit Cell Dimensions a = 5.0440(17) Åb = 13.467(4) Åc = 13.391(4) Åβ = 97.678(4)°a = 9.4737(11) Åb = 17.650(2) Åc = 8.5451(10) Åβ = 90.156(2)°Not available
Volume (V) 901.4(5) ų1428.9(3) ųNot available
Molecules per unit cell (Z) 44Not available
Temperature (T) 291 K296(2) KNot available
Radiation Wavelength 0.71073 Å (Mo Kα)0.71073 Å (Mo Kα)Not available
R-factor (R1) 0.0710.0434 (observed)Not available
wR-factor (wR2) 0.1950.1052 (observed)Not available
Data Source --INVALID-LINK--[1]--INVALID-LINK--[2]--INVALID-LINK--

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structures presented in this guide follows a standardized methodology for small molecule X-ray crystallography.[2] The protocol is outlined below.

1. Crystal Growth: High-quality single crystals of the compound of interest are grown. A common method for small organic molecules is the slow evaporation of a saturated solution.[1] For instance, crystals of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate were obtained from an isopropanol solution at room temperature.[2]

2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. Data collection is performed by exposing the crystal to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) and recording the diffraction pattern as the crystal is rotated.[2]

3. Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities. This step involves integration of the diffraction spots and correction for various experimental factors such as absorption.[2]

4. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors. In this final stage, the positions of the atoms, their anisotropic displacement parameters, and other relevant parameters are optimized.[2]

Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure & Data

Caption: Workflow of single-crystal X-ray structure analysis.

References

Electrochemical Profile of 7-Bromo-4-chloro-8-methylquinoline: A Comparative Analysis with Structurally Related Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the electrochemical characteristics of substituted quinolines, providing a comparative framework for 7-Bromo-4-chloro-8-methylquinoline in the absence of direct experimental data.

Introduction

Quinolines and their derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and electrochemical properties. The introduction of various substituents onto the quinoline scaffold allows for the fine-tuning of their electronic and, consequently, their electrochemical characteristics. This guide focuses on the anticipated electrochemical properties of this compound by drawing comparisons with structurally similar halogenated and methylated quinoline analogues for which experimental data is available. Understanding these properties is crucial for applications ranging from the development of novel therapeutics and sensors to corrosion inhibitors.

While direct experimental data on the electrochemical behavior of this compound is not currently available in published literature, we can infer its likely characteristics by examining related compounds. The presence of electron-withdrawing groups like bromine and chlorine, alongside an electron-donating methyl group, suggests a complex interplay of electronic effects that will dictate its redox behavior.

Comparative Electrochemical Data

To provide a comparative context, the following table summarizes the electrochemical data for a selection of substituted quinoline derivatives, obtained via cyclic voltammetry. This data allows for an estimation of the potential range and characteristics of this compound.

CompoundSubstituentsPeak Potential (Ep) vs. Ag/AgCl [V]Solvent/ElectrolyteReference
Hypothetical: this compound 7-Bromo, 4-Chloro, 8-MethylNot AvailableNot Available
5-(chloromethyl)quinolin-8-ol Hydrochloride5-Chloromethyl, 8-HydroxyNot specified, acts as mixed-type inhibitor1.0 M HCl[1]
Halogenated Quinolines (General)Various HalogensNot specified, used in synthesisNot specified[2][3]
Bromo-benzo[c]cinnoline DerivativesBromoTwo 2-electron reduction waves in acidic mediaEthyl alcohol-BR buffer[4]

Note: The absence of specific peak potential values for some compounds in the literature highlights the qualitative nature of some electrochemical studies in the context of applications like corrosion inhibition.

Inferred Electrochemical Properties of this compound

Based on the general principles of electrochemistry and the data from related compounds, we can infer the following for this compound:

  • Redox Behavior: The presence of two electron-withdrawing halogens (bromo and chloro) is expected to make the quinoline ring more electron-deficient. This would likely result in a less negative reduction potential compared to unsubstituted quinoline, making it easier to reduce. The electron-donating methyl group at the 8-position may slightly counteract this effect.

  • Potential Applications: The electrochemical properties of halogenated quinolines are relevant to their potential as corrosion inhibitors, where they can form a protective film on metal surfaces.[1] They are also investigated for their roles in medicinal chemistry, where redox properties can influence biological activity.[3]

Standard Experimental Protocol: Cyclic Voltammetry of Quinolines

The following provides a detailed, representative methodology for performing cyclic voltammetry on quinoline derivatives, based on standard laboratory practices.

Objective: To determine the redox potentials and electrochemical behavior of a substituted quinoline.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (saturated KCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Cell

  • Potentiostat

  • Solvent: Acetonitrile (or other suitable aprotic solvent)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP)

  • Analyte: Substituted Quinoline (e.g., 1 mM solution)

  • Inert Gas: Nitrogen or Argon

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used.

    • Allow the electrode to dry completely.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the electrolyte solution (0.1 M TBAP in acetonitrile) to the cell.

    • Bubble inert gas through the solution for 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

  • Data Acquisition:

    • Record a background voltammogram of the electrolyte solution to ensure there are no interfering peaks.

    • Add the quinoline derivative to the cell to achieve the desired concentration (e.g., 1 mM).

    • Stir the solution briefly to ensure homogeneity, then allow it to become quiescent.

    • Set the parameters on the potentiostat:

      • Initial Potential: e.g., 0.0 V

      • Switching Potential (Vertex 1): e.g., -2.5 V

      • Switching Potential (Vertex 2): e.g., 0.0 V

      • Scan Rate: e.g., 100 mV/s

    • Initiate the scan and record the cyclic voltammogram.

    • Perform scans at various scan rates to investigate the nature of the electrochemical process.

  • Data Analysis:

    • Determine the peak potentials (anodic and cathodic) from the voltammogram.

    • Analyze the relationship between peak current and the square root of the scan rate to assess if the process is diffusion-controlled.

    • Evaluate the peak separation to determine the reversibility of the redox couple.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the electrochemical analysis of a quinoline derivative using cyclic voltammetry.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_electrode Electrode Polishing prep_solution Solution Preparation (Analyte + Electrolyte) prep_electrode->prep_solution Combine in cell deoxygenate Deoxygenation (N2/Ar Purge) prep_solution->deoxygenate Setup Cell cv_scan Cyclic Voltammetry Scan deoxygenate->cv_scan data_acq Data Acquisition cv_scan->data_acq Record Data peak_analysis Peak Potential & Current Analysis data_acq->peak_analysis conclusion conclusion peak_analysis->conclusion Determine Redox Properties

References

Safety Operating Guide

Proper Disposal of 7-Bromo-4-chloro-8-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 7-Bromo-4-chloro-8-methylquinoline, a halogenated quinoline derivative that requires careful handling due to its toxic properties.

I. Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be aware of its associated hazards. According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed and can cause serious eye damage.[1] It is designated under Storage Class 6.1C for combustible, acute toxic category 3 toxic compounds or compounds causing chronic effects.

Key Hazard Information:

Hazard StatementClassification
Toxic if swallowedAcute Toxicity, Oral (Category 3)
Causes serious eye damageSerious Eye Damage/Eye Irritation

Personal Protective Equipment (PPE):

A comprehensive approach to safety necessitates the use of appropriate personal protective equipment.

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it requires specific disposal procedures.

Step 1: Segregation of Waste

Proper segregation is the first and one of the most critical steps in hazardous waste management.

  • Designated Waste Stream: this compound waste must be collected in a designated container for halogenated organic solids .

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash. Mixing different waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Step 2: Waste Container Selection and Labeling

The choice of container and its labeling are crucial for safety and compliance.

  • Container Type: Use a clearly labeled, leak-proof, and chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable for solid chemical waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard symbols (e.g., skull and crossbones for toxicity).

Step 3: Accumulation and Storage

Waste should be stored safely in the laboratory pending collection by a certified hazardous waste disposal company.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet or a chemical fume hood.

Step 4: Disposal of Contaminated Materials

Any materials that come into contact with this compound must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Spill Cleanup Materials: Absorbent materials used to clean up spills of this compound must be collected, placed in a sealed container, and disposed of as halogenated organic waste.

Step 5: Arranging for Final Disposal

The final disposal of this compound must be handled by a licensed hazardous waste management facility.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Incineration: The most common and appropriate disposal method for toxic organic solids is high-temperature incineration at a permitted hazardous waste facility.[2][3] This process effectively destroys the toxic organic constituents.[3]

III. Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.

Disposal_Workflow cluster_handling Chemical Handling cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Disposal Use_in_Hood Use in Fume Hood Segregate_Waste Segregate as Halogenated Organic Solid Waste Use_in_Hood->Segregate_Waste Wear_PPE Wear Appropriate PPE Wear_PPE->Segregate_Waste Use_Container Use Labeled, Compatible Waste Container Segregate_Waste->Use_Container Seal_Container Securely Seal Container Use_Container->Seal_Container Store_in_SAA Store in Satellite Accumulation Area Seal_Container->Store_in_SAA Contact_EHS Contact EHS for Pickup Store_in_SAA->Contact_EHS Incineration Professional Incineration Contact_EHS->Incineration

Caption: Workflow for the safe disposal of this compound.

IV. Key Experimental Protocols Cited

While this document focuses on disposal, the principles of safe handling during experimentation are foundational to minimizing waste and ensuring safety.

General Handling Protocol:

  • Preparation: Before handling, ensure a designated and properly labeled halogenated waste container is available in the work area.

  • Engineering Controls: All weighing and transfers of this compound solid should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.

  • Personal Protective Equipment: At a minimum, a lab coat, chemical-resistant gloves, and safety glasses must be worn. For operations with a higher risk of dust generation, a face shield and respiratory protection may be necessary.

  • Decontamination: After handling, decontaminate the work area with an appropriate solvent and cleaning materials. All cleaning materials must be disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 7-Bromo-4-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Logistical Information

Researchers and drug development professionals require immediate and precise safety protocols when handling chemical compounds. This guide provides essential, actionable information for the safe handling and disposal of 7-Bromo-4-chloro-8-methylquinoline, a compound demanding careful management due to its toxic and corrosive properties. By adhering to these procedures, laboratories can ensure a secure environment and minimize risk to personnel.

Hazard and Safety Summary

Proper personal protective equipment (PPE) and adherence to safety protocols are paramount when working with this compound. The following table summarizes the critical safety information derived from its Safety Data Sheet (SDS).

Hazard CategoryGHS ClassificationPictogramsPrecautionary Statements
Acute Toxicity (Oral) Toxic if swallowed (H301)P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P330: Rinse mouth. P405: Store locked up.
Serious Eye Damage Causes serious eye damage (H318)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to prevent exposure and contamination.

Engineering Controls and Preparation
  • Ventilation: All work with this solid compound must be conducted in a certified chemical fume hood to minimize inhalation of any airborne particles.

  • Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked with appropriate hazard signs.

  • Spill Kit: Ensure a chemical spill kit appropriate for solid toxic compounds is readily accessible. The kit should contain absorbent materials, such as vermiculite or sand, and waste disposal bags.

Personal Protective Equipment (PPE)

Appropriate PPE is the most critical barrier between the researcher and the hazardous chemical.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[1] A face shield should be worn over the goggles to provide additional protection from splashes.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[2][3] Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required.[1][4] For larger quantities or when there is a significant risk of contamination, consider a disposable chemical-resistant gown.[4]

  • Footwear: Fully enclosed shoes are mandatory.

Weighing and Handling Protocol
  • Weighing: If possible, weigh the compound directly within the chemical fume hood. If a balance is located outside the hood, use a contained weighing vessel and transport it carefully to the hood.

  • Manipulation: Use dedicated spatulas and glassware. Avoid creating dust by handling the solid gently.

  • Hygiene: After handling, wash hands thoroughly with soap and water, even after removing gloves.

Disposal Plan: Managing Halogenated Waste

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Waste Container: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as polyethylene.[5]

  • Labeling: The waste container must be labeled as "Halogenated Organic Waste" and list the chemical name.[6][7]

  • Segregation: Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[8]

Disposal of Contaminated Materials
  • PPE: All disposable PPE, such as gloves and gowns, that comes into contact with the compound must be placed in the designated halogenated waste container.

  • Glassware: Reusable glassware should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood is recommended. The rinsate must be collected and disposed of as halogenated liquid waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

Spills
  • Minor Spill (<1 gram, contained in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material from the spill kit.

    • Carefully collect the absorbed material and place it in the designated halogenated waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill (>1 gram or outside of fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is outside a fume hood, close the laboratory doors to contain any potential dust or vapors.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1][9]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][10] Seek immediate medical attention.

  • Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_controls Verify Engineering Controls (Fume Hood) prep_ppe Don Appropriate PPE prep_controls->prep_ppe prep_area Prepare Designated Handling Area prep_ppe->prep_area handling_weigh Weigh Compound in Fume Hood prep_area->handling_weigh handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure disposal_solid Dispose of Solid Waste in Halogenated Container handling_procedure->disposal_solid disposal_decon Decontaminate Glassware (Triple Rinse) handling_procedure->disposal_decon emergency EMERGENCY (Spill or Exposure) handling_procedure->emergency disposal_ppe Dispose of Contaminated PPE disposal_solid->disposal_ppe cleanup_area Clean Designated Area disposal_ppe->cleanup_area disposal_rinsate Collect Rinsate as Halogenated Liquid Waste disposal_decon->disposal_rinsate disposal_rinsate->cleanup_area cleanup_wash Wash Hands Thoroughly cleanup_area->cleanup_wash emergency_spill Follow Spill Protocol emergency->emergency_spill Spill emergency_exposure Follow Exposure Protocol emergency->emergency_exposure Exposure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chloro-8-methylquinoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-chloro-8-methylquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。